Product packaging for 4-(Furan-3-yl)butan-2-one(Cat. No.:)

4-(Furan-3-yl)butan-2-one

Cat. No.: B15319519
M. Wt: 138.16 g/mol
InChI Key: HRNSWROQIADGLJ-UHFFFAOYSA-N
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Description

4-(Furan-3-yl)butan-2-one (CAS: ) is a furan-based compound with the molecular formula C8H10O2 and a molecular weight of 138.17 g/mol. This ketone serves as a versatile building block in organic synthesis. Furan derivatives are pivotal in developing methodologies for synthesizing substituted furans, which are important cores in modern organic and medicinal chemistry . Researchers utilize related 4-(furan-yl)butan-2-one structures in catalytic hydrogenation studies to understand selectivity in reducing multiple functional groups, which is crucial for transforming biomass-derived substrates . Furthermore, structurally similar furanyl butanone isomers are investigated as intermediates for synthesizing flavor and fragrance ingredients, exhibiting complex sensory properties such as green, weed-like, or herbal notes . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B15319519 4-(Furan-3-yl)butan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

4-(furan-3-yl)butan-2-one

InChI

InChI=1S/C8H10O2/c1-7(9)2-3-8-4-5-10-6-8/h4-6H,2-3H2,1H3

InChI Key

HRNSWROQIADGLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=COC=C1

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Characterization of 4-(furan-3-yl)butan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 4-(furan-3-yl)butan-2-one. Due to the limited availability of direct experimental data in publicly accessible databases, this document presents a predicted spectroscopic profile based on established principles and data from analogous chemical structures. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, identification, and application of furan-containing compounds, offering detailed methodologies for acquiring and interpreting key spectroscopic data. The protocols and predicted data herein are designed to facilitate the unambiguous identification and characterization of this and structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar furan derivatives and aliphatic ketones.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2'~7.35t~1.7
H-5'~7.20dd~1.9, ~0.8
H-4'~6.30dd~1.9, ~0.8
H-3~2.85t~7.5
H-4~2.75t~7.5
H-1~2.15s-
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C=O)~208
C-5'~143
C-2'~139
C-3'~125
C-4'~110
C-4~45
C-1~30
C-3~25
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands for this compound.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Ketone)~1715Strong
C-H (sp², furan)~3140Medium
C-H (sp³, alkyl)~2925Medium
C=C (furan)~1505, ~1560Medium-Strong
C-O-C (furan)~1160Strong
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass Fragments for this compound under Electron Ionization (EI).

m/zPredicted Fragment Ion
138[M]⁺ (Molecular Ion)
123[M - CH₃]⁺
95[M - COCH₃]⁺
81[C₅H₅O]⁺ (Furanomethyl cation)
43[CH₃CO]⁺ (Acylium ion)

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., tetramethylsilane, TMS).[1]

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, use a vortex mixer or gentle warming.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Capping: Securely cap the NMR tube.

  • Instrument Setup: Place the NMR tube into the spectrometer's sample holder.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12-15 ppm.

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a suitable number of scans (typically 8-16 for a sample of this concentration) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220-240 ppm.

    • Use a broadband proton decoupling sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.[2]

  • Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy[5]
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the liquid or solid sample directly onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)[6]
  • Sample Introduction (Direct Infusion or GC-MS):

    • Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Infuse the solution directly into the ion source using a syringe pump.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Prepare a dilute solution of the sample in a volatile solvent. Inject the solution into the GC, where the compound will be separated from any impurities before entering the mass spectrometer.

  • Ionization (Electron Ionization - EI):

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

  • Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Workflow and Pathway Diagrams

General Spectroscopic Characterization Workflow

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR Purity & Proton Environment C_NMR ¹³C NMR Purification->C_NMR Carbon Skeleton IR FT-IR Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Data_Integration Integrate Spectroscopic Data H_NMR->Data_Integration C_NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Confirm Structure of This compound Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a predicted spectroscopic profile and detailed analytical methodologies for the characterization of this compound. The presented data, derived from established spectroscopic principles and analysis of analogous structures, serves as a valuable reference for researchers in the fields of organic synthesis, natural product chemistry, and drug discovery. The outlined experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, which is crucial for the unambiguous identification and further investigation of this and related furan-containing molecules. As experimental data for this specific compound becomes available, this guide can be updated to provide a direct comparison with the predicted values.

References

An In-depth Technical Guide to the Chemical Properties of 3-Substituted Furan Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-substituted furan ketones, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details their synthesis, reactivity, and spectroscopic characterization. Emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of key chemical processes to facilitate understanding and application in research and development.

Introduction

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in a multitude of biologically active compounds and natural products. The introduction of a ketone functionality at the 3-position of the furan ring, along with other substituents, gives rise to 3-substituted furan ketones. These compounds exhibit a unique interplay of chemical properties stemming from the aromatic furan ring and the reactive carbonyl group. Their diverse biological activities, including antimicrobial and anticancer effects, make them attractive targets for drug discovery and development.[1][2] This guide aims to provide a detailed technical resource on the synthesis, reactivity, and characterization of this important class of molecules.

Synthesis of 3-Substituted Furan Ketones

The synthesis of 3-substituted furan ketones can be challenging due to the propensity of the furan ring to undergo polymerization under harsh acidic conditions often employed in classical acylation reactions.[3] However, several strategies have been developed to achieve the desired 3-acylation.

Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of furan typically yields the 2-acylfuran as the major product. However, the use of milder Lewis acids and specific directing groups can favor the formation of the 3-substituted isomer. The choice of catalyst is critical to avoid degradation of the furan ring.[3] Boron trifluoride etherate (BF₃·OEt₂) is often a more suitable catalyst than stronger Lewis acids like aluminum chloride (AlCl₃).[3]

A general workflow for a mild Friedel-Crafts acylation is depicted below.

G cluster_reactants Reactants furan Substituted Furan catalyst Mild Lewis Acid (e.g., BF₃·OEt₂) furan->catalyst 1. acyl_halide Acyl Halide / Anhydride acyl_halide->catalyst 2. solvent Inert Solvent (e.g., CS₂, CH₂Cl₂) catalyst->solvent 3. Reaction workup Aqueous Workup solvent->workup 4. product 3-Substituted Furan Ketone workup->product 5. Isolation

Caption: General workflow for the Friedel-Crafts acylation of furans.

Synthesis from 3-Furoic Acid Derivatives

A more regioselective route to 3-acylfurans involves the use of 3-furoic acid or its derivatives as starting materials. For instance, 3-furoyl chloride can be reacted with organometallic reagents or used in Friedel-Crafts reactions with electron-rich aromatic compounds.

Experimental Protocol: Synthesis of 3-Furoyl-L-leucine [2]

  • Reaction Setup: In a round-bottom flask, dissolve L-leucine in dichloromethane (DCM).

  • Acylation: Add 3-furoyl chloride to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 3-furoyl-L-leucine.

This intermediate can then undergo intramolecular Friedel-Crafts acylation (catalyzed by Eaton's reagent) to form more complex fused furan structures.[2]

Chemical Reactivity

The chemical reactivity of 3-substituted furan ketones is governed by the furan ring's aromaticity and the carbonyl group's electrophilicity.

Reactions of the Furan Ring

The furan ring in these compounds can undergo electrophilic aromatic substitution. The position of substitution is directed by both the oxygen atom and the deactivating acyl group at the 3-position. Further substitution typically occurs at the 2- or 5-position.

Reactions of the Ketone Group

The carbonyl group in 3-substituted furan ketones undergoes typical reactions of ketones, including:

  • Nucleophilic Addition: Reaction with nucleophiles such as Grignard reagents, organolithium compounds, and hydrides (e.g., NaBH₄) leads to the formation of tertiary and secondary alcohols, respectively.[2][4]

  • Reduction: The ketone can be reduced to a methylene group via methods like the Wolff-Kishner or Clemmensen reduction, although care must be taken to avoid conditions that would degrade the furan ring.

  • Oxidation: While the furan ring is susceptible to oxidation, specific conditions can be used to oxidize the ketone, for example, in the Baeyer-Villiger oxidation to form an ester.[5]

G cluster_products Reaction Products start 3-Substituted Furan Ketone alcohol Secondary/Tertiary Alcohol start->alcohol Nucleophilic Addition (e.g., RMgX, NaBH₄) alkane Alkane start->alkane Reduction (e.g., Wolff-Kishner) ester Ester start->ester Oxidation (e.g., Baeyer-Villiger)

Caption: Reactivity of the ketone group in 3-substituted furan ketones.

Spectroscopic Data

The structural characterization of 3-substituted furan ketones relies heavily on spectroscopic techniques such as NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The protons on the furan ring of 3-acylfurans typically appear as distinct signals in the aromatic region. The proton at the 2-position is generally the most downfield, followed by the proton at the 5-position, and then the proton at the 4-position.

¹³C NMR: The carbonyl carbon of the ketone gives a characteristic signal in the downfield region of the spectrum (typically >180 ppm). The carbons of the furan ring also have distinct chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Data for 3-Acylfurans

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3-Acetylfuran CDCl₃8.01 (s, 1H, H-2), 7.42 (t, 1H, H-5), 6.75 (d, 1H, H-4), 2.45 (s, 3H, CH₃)188.5 (C=O), 148.1 (C-2), 144.2 (C-5), 127.9 (C-3), 109.1 (C-4), 26.2 (CH₃)
3-Benzoylfuran CDCl₃8.12 (s, 1H, H-2), 7.85-7.82 (m, 2H, Ar-H), 7.60-7.45 (m, 4H, Ar-H, H-5), 6.80 (d, 1H, H-4)186.2 (C=O), 148.5 (C-2), 144.5 (C-5), 138.1 (Ar-C), 132.8 (Ar-CH), 129.5 (Ar-CH), 128.5 (Ar-CH), 128.0 (C-3), 109.5 (C-4)
6-Isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione [2]Methanol-d₄7.70 (m, 1H), 7.15 (t, 1H), 6.43 (d, 1H), 4.44 (s, 2H), 4.22 (dd, 1H), 3.31 (s, 1H), 2.89 (m, 1H), 1.30 (m, 4H), 0.55 (dd, 7H)174.75, 165.35, 146.87, 145.24, 123.22, 109.69, 52.69, 52.21, 41.14, 26.12, 23.30, 21.74
Infrared (IR) Spectroscopy

The IR spectra of 3-substituted furan ketones are characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1700 cm⁻¹. The furan ring C-O-C stretching and C=C stretching vibrations also give rise to characteristic bands.

Table 2: Typical IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Ketone)1660 - 1700Strong
C=C (Aromatic)1500 - 1600Medium-Weak
C-O-C (Furan)1000 - 1300Strong
C-H (Aromatic)3000 - 3100Medium-Weak
Mass Spectrometry (MS)

In mass spectrometry, 3-substituted furan ketones typically show a prominent molecular ion peak (M⁺). Fragmentation patterns often involve cleavage at the acyl group and fragmentation of the furan ring.

Role in Drug Development and Signaling Pathways

3-Substituted furan ketones are recognized as important pharmacophores in drug design. The furan ring can act as a bioisostere for a phenyl ring, offering modulated electronic and steric properties that can enhance drug-receptor interactions and improve pharmacokinetic profiles.[1]

While specific signaling pathways directly modulated by a wide range of 3-substituted furan ketones are still an active area of research, furan-containing compounds have been shown to act as inhibitors of various enzymes and modulators of cellular signaling. For example, some furan derivatives exhibit anti-inflammatory effects by regulating the expression of inflammatory mediators. A hypothetical mechanism of action for a 3-substituted furan ketone as an enzyme inhibitor is illustrated below.

G cluster_pathway Hypothetical Signaling Pathway receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression (e.g., inflammatory mediators) transcription_factor->gene_expression inhibitor 3-Substituted Furan Ketone inhibitor->kinase2 Inhibition

References

The Multifaceted Biological Activities of Furan Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry, underpinning the structure of a vast array of biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings have made it a privileged structure in the design of novel therapeutics. This technical guide provides a comprehensive overview of the significant biological activities of furan derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to support further research and development in this promising area.

Anticancer Activity

Furan-containing molecules have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines.[4][5][6] The mechanisms of action are diverse, often involving the modulation of key signaling pathways that are dysregulated in cancer.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected furan derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Furan-based Pyridine Carboxamide (Compound 4)MCF-74.06[4]
Furan-based N-phenyl Triazinone (Compound 7)MCF-72.96[4]
3-(furan-2-yl)pyrazolyl Chalcone (Compound 7g)A54927.7 (µg/ml)[5]
3-(furan-2-yl)pyrazolyl Chalcone (Compound 7g)HepG226.6 (µg/ml)[5]
3,4-Dibromo-5-hydroxy-furan-2(5H)-one (3b)HCT-1167.3 - 21.3[7]
3,4-Dibromo-5-hydroxy-furan-2(5H)-one (3c)HCT-1163.9 - 65.6[7]
Furan-2-carboxamide derivative (Figure 1F)NCI-H4600.0029[4][8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Furan derivative stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[10][11]

  • Compound Treatment: Prepare serial dilutions of the furan derivative in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the furan derivative.

experimental_workflow_mtt start Start cell_seeding Seed Cells (96-well plate) start->cell_seeding compound_treatment Add Furan Derivatives cell_seeding->compound_treatment incubation Incubate (24-72h) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (2-4h) mtt_addition->formazan_incubation solubilization Add Solubilizing Agent formazan_incubation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity

Furan derivatives exhibit a broad spectrum of antimicrobial activity against both bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[13][14]

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for selected furan derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

CompoundMicroorganismMIC (µg/mL)Reference
Carbamothioyl-furan-2-carboxamide (4f)E. coli230 - 295[15]
Carbamothioyl-furan-2-carboxamide (4f)S. aureus230 - 295[15]
Carbamothioyl-furan-2-carboxamide (4f)B. cereus230 - 295[15]
Carbamothioyl-furan-2-carboxamide (4a)C. albicans120.7 - 190[15]
Carbamothioyl-furan-2-carboxamide (4b)A. flavus120.7 - 190[15]
7,10-epoxyoctadeca-7,9-dienoic acidMethicillin-resistant S. aureus (MRSA)125 - 250 (mg/L)[16]
2(5H)-Furanone Derivative (F131)S. aureus8 - 16[17]
2(5H)-Furanone Derivative (F131)C. albicans8 - 16[17]
Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[18][19][20][21]

Principle: A standardized suspension of a microorganism is tested against serial dilutions of an antimicrobial agent in a liquid medium. The lowest concentration that prevents visible growth is the MIC.[21]

Materials:

  • 96-well microtiter plates[20]

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Furan derivative stock solution

  • Sterile saline or PBS

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria).[19] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Prepare two-fold serial dilutions of the furan derivative in the broth medium directly in the 96-well plate.[19] Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted down the plate.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[19]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the furan derivative in which there is no visible growth. The results can also be read using a microplate reader.

Anti-inflammatory Activity

Certain furan derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[13][14]

Quantitative Anti-inflammatory Data

The following table provides IC50 values for the inhibition of COX enzymes by selected furan derivatives.

CompoundEnzymeIC50 (µM)Reference
Furan derivative (example)COX-1Data not available in search results
Furan derivative (example)COX-2Data not available in search results
Experimental Protocol: COX Inhibition Assay

This protocol describes a colorimetric assay for screening COX inhibitors.[22]

Principle: The assay measures the peroxidase activity of COX. The peroxidase component reduces a substrate, which can be monitored colorimetrically.[22][23]

Materials:

  • 96-well plate

  • COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)[22]

  • Arachidonic acid (substrate)

  • Furan derivative stock solution

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the assay buffer, heme, and enzymes according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL of either COX-1 or COX-2 enzyme

    • 10 µL of the furan derivative solution (or vehicle for control)

  • Pre-incubation: Incubate the plate at 25°C for a specified time (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the colorimetric substrate solution to each well, followed by 20 µL of arachidonic acid solution to initiate the reaction.

  • Absorbance Measurement: Immediately read the absorbance at 590 nm in kinetic mode for a set period (e.g., 5 minutes) at 25°C.[22][24]

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rates in the presence of the furan derivative to the control. The IC50 value can then be calculated.

Antiviral Activity

The furan nucleus is present in several compounds with demonstrated activity against a variety of viruses.[1][13]

Quantitative Antiviral Data

The following table shows the half-maximal effective concentration (EC50) values for furan derivatives against specific viruses. The EC50 represents the concentration of a drug that gives half-maximal response.

CompoundVirusEC50 (µM)Reference
Furan-substituted spirothiazolidinone (3c)Influenza A/H3N2~1
Furan-substituted spirothiazolidinone (3d)Influenza A/H3N2~1
Tatanan ADengue virus (DENV-2)3.9[25]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[26][27][28][29][30]

Principle: This assay measures the ability of a compound to inhibit the formation of plaques (localized areas of cell death) caused by viral infection in a cell monolayer.[26]

Materials:

  • 24- or 48-well plates

  • Host cell line susceptible to the virus

  • Virus stock of known titer

  • Complete cell culture medium

  • Furan derivative stock solution

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • Fixative (e.g., 10% formalin)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the furan derivative. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units - PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (no virus).

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.[30]

  • Overlay: After adsorption, remove the inoculum and add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus, from a few days to a week or more).

  • Plaque Visualization: After incubation, fix the cells with the fixative and then stain with the staining solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of the furan derivative compared to the virus control. The EC50 value is the concentration that reduces the number of plaques by 50%.

Signaling Pathways Modulated by Furan Derivatives

The biological activities of furan derivatives are often a result of their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Some furan derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Furan Furan Derivative Furan->PI3K inhibits

Caption: Furan derivatives can inhibit the PI3K/Akt pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cellular processes such as proliferation, differentiation, and stress responses. Furan derivatives can modulate this pathway to exert anti-inflammatory effects.[13][31]

mapk_pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation Furan Furan Derivative Furan->MAPKK inhibits ppar_pathway Furan Furan Fatty Acid PPARG PPAR-γ Furan->PPARG binds to RXR RXR PPARG->RXR heterodimerizes with PPRE PPRE (DNA) PPARG->PPRE RXR->PPARG GeneExpression Target Gene Expression PPRE->GeneExpression BiologicalEffects Adipogenesis & Anti-inflammatory Effects GeneExpression->BiologicalEffects

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Furanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furanones, a class of heterocyclic organic compounds, are of significant interest in the pharmaceutical and flavor industries due to their diverse biological activities and sensory properties. However, their inherent chemical instability presents a considerable challenge in formulation development and ensuring product shelf-life. This technical guide provides a comprehensive overview of the stability and degradation pathways of furanones. It details the effects of various environmental factors, including pH, temperature, and light, on their degradation kinetics. Furthermore, this guide outlines detailed experimental protocols for assessing furanone stability and characterizing their degradation products, supported by quantitative data and visual representations of degradation pathways and analytical workflows.

Introduction

Furanones, characterized by a five-membered ring containing an oxygen atom and a ketone group, encompass a wide range of natural and synthetic compounds. Their applications are extensive, from potent signaling molecules and antimicrobials to key flavoring agents in the food industry. Despite their utility, the unsaturated lactone ring in furanones renders them susceptible to degradation under various conditions. Understanding these degradation pathways is crucial for the development of stable pharmaceutical formulations and for maintaining the desired sensory profile of food products. This guide aims to provide a detailed technical resource on the stability and degradation of furanones, focusing on the underlying chemical mechanisms and the analytical methodologies used for their investigation.

Factors Affecting Furanone Stability

The stability of furanones is influenced by a multitude of factors, with pH, temperature, and light being the most critical.

Effect of pH

The pH of the surrounding medium plays a pivotal role in the degradation of furanones, primarily through hydrolysis of the lactone ring. Both acidic and basic conditions can catalyze this ring-opening reaction, leading to the formation of corresponding γ-hydroxy carboxylic acids or their conjugate bases.

Studies on 2,5-dimethyl-4-hydroxy-3[2H]-furanone (Furaneol) have shown that it is unstable at all pH values between 2.0 and 8.0[1]. In contrast, its methoxy derivative, 2,5-dimethyl-4-methoxy-3[2H]-furanone, and its β-D-glucopyranoside derivative exhibit only slight decomposition under the same conditions, highlighting the influence of substituents on stability[1]. The reversible, pH-dependent ring-opening of furanones is a key degradation pathway[2].

Thermal Degradation

Elevated temperatures can induce the thermal decomposition of furanones. Theoretical and experimental studies on 2(3H)- and 2(5H)-furanones and their methyl derivatives have shown that heating can lead to interconversion between isomers via a ring-opening mechanism to form a ketenoic aldehyde intermediate[3]. At higher temperatures, around 600 °C, decomposition occurs, yielding products like acrolein and carbon monoxide from the 2(3H) isomer[3][4]. The substitution pattern on the furanone ring significantly influences the degradation products. For instance, 5-methyl-2(5H)-furanone degradation can lead to the formation of 2,4-pentadienoic acid through a hydrogen atom transfer from the methyl group[3].

Photodegradation

Exposure to light, particularly in the UV region, can initiate photochemical reactions leading to furanone degradation. Studies on the UV photolysis of parent furanone compounds have shown that the degradation products are broadly in accord with those observed in thermal decomposition, suggesting similar ring-opening and rearrangement pathways are involved[3]. The quantum yield of photodegradation, which is the efficiency of a photon in causing a chemical reaction, is a key parameter in assessing photostability.

Oxidative Degradation

Furanones are susceptible to oxidation, which can lead to a variety of degradation products. The presence of oxidizing agents or conditions that promote the formation of reactive oxygen species can accelerate their degradation. The easily oxidized nature of furanones is a key property related to their biological activity[5].

Degradation Pathways

The degradation of furanones can proceed through several pathways, often initiated by the cleavage of the lactone ring.

Hydrolysis

The primary degradation pathway for furanones in aqueous media is hydrolysis. This reaction involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the lactone, leading to the opening of the five-membered ring. This process is reversible and pH-dependent, with the equilibrium shifting towards the ring-opened form under basic conditions[2].

Furanone Furanone TransitionState Tetrahedral Intermediate Furanone->TransitionState + H2O / OH- RingOpened γ-Hydroxy Carboxylic Acid TransitionState->RingOpened Ring Opening RingOpened->Furanone Lactonization (-H2O)

Figure 1. General pathway for the hydrolysis of the furanone lactone ring.

Thermal Rearrangement and Fragmentation

Under thermal stress, furanones can undergo complex rearrangements and fragmentations. As previously mentioned, a common pathway involves a 1,2-hydrogen transfer and ring opening to form a ketenoic aldehyde intermediate, which can then cyclize to an isomeric furanone or decompose further[3][4].

Furanone_2_3H 2(3H)-Furanone Ketenoic_Aldehyde Ketenoic Aldehyde (Open Ring) Furanone_2_3H->Ketenoic_Aldehyde 1,2-H Transfer Ring Opening Decomposition_Products Acrolein + CO Furanone_2_3H->Decomposition_Products Decomposition (~600 °C) Furanone_2_5H 2(5H)-Furanone Ketenoic_Aldehyde->Furanone_2_5H Ring Closure

Figure 2. Thermal interconversion and decomposition of 2(3H)-furanone.

Quantitative Data on Furanone Degradation

Quantitative analysis of furanone degradation is essential for predicting shelf-life and developing stable formulations. The following tables summarize available quantitative data on the stability of various furanones under different conditions.

Table 1: Stability of Furanone Derivatives at 23°C across a pH Range [1]

CompoundpH 2.0pH 3.5pH 5.0pH 6.5pH 8.0
2,5-Dimethyl-4-hydroxy-3[2H]-furanone (DMHF)UnstableUnstableUnstableUnstableUnstable
2,5-Dimethyl-4-methoxy-3[2H]-furanone (DMMF)Slight DecompositionSlight DecompositionSlight DecompositionSlight DecompositionSlight Decomposition
DMHF β-D-glucopyranosideSlight DecompositionSlight DecompositionSlight DecompositionSlight DecompositionSlight Decomposition
DMHF 6′-O-malonyl-β-D-glucopyranosideUnstableUnstableUnstableUnstableUnstable

Table 2: Ozonation Degradation Rate Constants of Furan Derivatives at 298 K [6]

CompoundDegradation Rate Constant (M⁻¹ s⁻¹)
Furan-2,5-dicarboxylic acid (FDCA)2.22 × 10³
2-Methyl-3-furoic acid (MFA)5.81 × 10⁶
2-Furoic acid (FA)1.22 × 10⁵

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible data on furanone stability.

Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of furanones under controlled, exaggerated conditions to predict their long-term stability and identify potential degradation products[7].

Standard Operating Procedure (SOP) for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of the furanone in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 N to 1 N hydrochloric acid. Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours). After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of sodium hydroxide.

  • Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 N to 1 N sodium hydroxide. Follow the same heating and neutralization procedure as in acid hydrolysis, using hydrochloric acid for neutralization.

  • Oxidative Degradation: To a known volume of the stock solution, add an equal volume of 3-30% hydrogen peroxide. Keep the mixture at room temperature or slightly elevated temperature for a defined period, protected from light.

  • Thermal Degradation: Transfer a known amount of the solid furanone or its solution to a vial and place it in a calibrated oven at a high temperature (e.g., 80-105°C) for a specified duration. For solutions, ensure the solvent is stable at the chosen temperature.

  • Photodegradation: Expose a solution of the furanone in a photostable container (e.g., quartz cuvette) to a light source with a specific wavelength and intensity (e.g., UV lamp at 254 nm or a xenon lamp simulating sunlight). A control sample should be kept in the dark under the same conditions.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, dilute it appropriately, and analyze it using a validated stability-indicating analytical method (e.g., HPLC or GC-MS).

cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1-1N HCl, 60-80°C) Analysis HPLC / GC-MS Analysis Acid->Analysis Base Base Hydrolysis (0.1-1N NaOH, 60-80°C) Base->Analysis Oxidation Oxidation (3-30% H₂O₂) Oxidation->Analysis Thermal Thermal (80-105°C) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis Furanone Furanone Sample Furanone->Acid Furanone->Base Furanone->Oxidation Furanone->Thermal Furanone->Photo

Figure 3. Workflow for forced degradation studies of furanones.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques for the separation and quantification of furanones and their degradation products.

5.2.1. HPLC Method for Furanone Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at the λmax of the furanone (typically 280-320 nm) or a mass spectrometer for identification.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-40°C.

5.2.2. GC-MS Method for Furanone Analysis [8]

  • Column: A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection of 1 µL of the sample.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 240°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

cluster_sample Sample Preparation cluster_analysis Instrumental Analysis Extraction Extraction / Dilution Derivatization Derivatization (optional) Extraction->Derivatization HPLC HPLC (C18, UV/MS) Derivatization->HPLC GCMS GC-MS (Polar Column, EI) Derivatization->GCMS Data Data Analysis (Quantification & Identification) HPLC->Data GCMS->Data

Figure 4. General analytical workflow for furanone degradation studies.

Conclusion

The stability of furanones is a critical consideration for their application in pharmaceuticals and food products. This technical guide has provided a detailed overview of the primary factors influencing their degradation, including pH, temperature, and light, and has outlined the major degradation pathways. The provided quantitative data and detailed experimental protocols for forced degradation studies and analytical method development serve as a valuable resource for researchers and professionals in the field. A thorough understanding of furanone stability and degradation is paramount for designing robust formulations, ensuring product quality and efficacy, and meeting regulatory requirements. Further research focusing on comparative quantitative stability studies of a wider range of furanone derivatives will continue to enhance our ability to predict and control their degradation.

References

The Synthesis and Reactivity of 3-Acylfurans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-acylfuran moiety is a key structural motif found in numerous natural products and pharmacologically active compounds. Its unique electronic and steric properties make it a valuable building block in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive review of the synthesis and reactivity of 3-acylfurans, with a focus on practical experimental protocols and a systematic presentation of key data.

Synthesis of 3-Acylfurans

The regioselective introduction of an acyl group at the C3 position of the furan ring presents a significant synthetic challenge, as direct Friedel-Crafts acylation of furan predominantly yields the 2-substituted isomer. Consequently, a variety of elegant synthetic strategies have been developed to overcome this hurdle. The most prominent and reliable methods include the Diels-Alder reaction of oxazoles and the Paal-Knorr synthesis from specifically substituted 1,4-dicarbonyl compounds.

Diels-Alder Reaction of Oxazoles

A powerful and versatile method for the synthesis of 3-acylfurans is the [4+2] cycloaddition reaction between an oxazole and a suitable dienophile, followed by a retro-Diels-Alder reaction. This approach allows for the direct and regioselective installation of the acyl group at the desired position. A key example is the synthesis of 3-acetylfuran from 4-phenyloxazole and ethynyl methyl ketone.[1]

The general workflow for this synthetic strategy can be visualized as follows:

Diels_Alder_Synthesis Oxazole Oxazole Derivative Cycloaddition [4+2] Cycloaddition Oxazole->Cycloaddition Dienophile Acyl-containing Dienophile Dienophile->Cycloaddition Cycloadduct Bicyclic Intermediate Cycloaddition->Cycloadduct Retro_DA Retro-Diels-Alder Cycloadduct->Retro_DA Acylfuran 3-Acylfuran Retro_DA->Acylfuran Byproduct Nitrile Byproduct Retro_DA->Byproduct

Diels-Alder approach to 3-acylfurans.
Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for the formation of furans from 1,4-dicarbonyl compounds under acidic conditions.[2][3][4][5] To synthesize a 3-acylfuran via this route, a 1,4,6-tricarbonyl compound is required as the acyclic precursor. The acid-catalyzed cyclization and subsequent dehydration furnish the desired 3-acylfuran. The choice of starting materials allows for the introduction of various substituents on the furan ring. Microwave-assisted Paal-Knorr reactions have been shown to improve yields and reduce reaction times.[6]

The general mechanism of the Paal-Knorr furan synthesis is depicted below:

Paal_Knorr_Synthesis Dicarbonyl 1,4-Dicarbonyl Precursor Protonation1 Protonation of Carbonyl Dicarbonyl->Protonation1 Enolization Enolization Dicarbonyl->Enolization Cyclization Intramolecular Nucleophilic Attack Protonation1->Cyclization Enol Enol Intermediate Enolization->Enol Enol->Cyclization Hemiacetal Cyclic Hemiacetal Cyclization->Hemiacetal Protonation2 Protonation of Hydroxyl Hemiacetal->Protonation2 Dehydration Dehydration Protonation2->Dehydration Furan Substituted Furan Dehydration->Furan

Mechanism of the Paal-Knorr furan synthesis.

Reactivity of 3-Acylfurans

The reactivity of 3-acylfurans is governed by the interplay between the electron-rich furan ring and the electron-withdrawing nature of the acyl group. This substitution pattern influences both the reactivity of the furan core and the transformations of the acyl side chain.

Reactivity of the Furan Ring

The furan ring in 3-acylfurans is generally less reactive towards electrophilic substitution than unsubstituted furan due to the deactivating effect of the acyl group. However, it can still undergo certain reactions.

  • Oxidation: The furan ring is susceptible to oxidation. For instance, 3-acetamido-5-acetylfuran has been shown to facilitate radical addition reactions on the furan ring rather than oxidation of the acetyl group under certain conditions.[2] This highlights the inherent reactivity of the furan core even when substituted with an acyl group.

  • Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions. The presence of an acetamido group at the 3-position in 3-acetamido-5-acetylfuran has been found to promote the kinetics of the Diels-Alder reaction.[7][8][9]

Reactivity of the Acyl Group

The acyl group at the 3-position of the furan ring undergoes typical carbonyl group reactions.

  • Reduction: The carbonyl group can be reduced to the corresponding alcohol or methylene group using standard reducing agents.

  • Wittig Reaction: The Wittig reaction provides a powerful tool for converting the acyl group into an alkene, allowing for further functionalization of the side chain.[10][11][12][13][14]

  • Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, enabling the formation of a wide range of derivatives.

The general workflow for transformations of the 3-acyl group is illustrated below:

Acyl_Group_Reactivity Acylfuran 3-Acylfuran Reduction Reduction Acylfuran->Reduction Wittig Wittig Reaction Acylfuran->Wittig Nucleophilic_Add Nucleophilic Addition Acylfuran->Nucleophilic_Add Alcohol 3-(α-Hydroxyalkyl)furan Reduction->Alcohol Alkene 3-Vinylfuran Derivative Wittig->Alkene Adduct Addition Product Nucleophilic_Add->Adduct

Reactivity of the acyl group in 3-acylfurans.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of representative 3-acylfurans.

Table 1: Synthesis of 3-Acylfurans

Starting MaterialsProductMethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
4-Phenyloxazole, Ethynyl methyl ketone3-AcetylfuranDiels-Alder----41[1]
1,4,6-TriketoneSubstituted 3-AcylfuranPaal-KnorrAcidVariousReflux--[3]
β-Keto estersSubstituted 3-AcylfuranMicrowave Paal-KnorrAcidVariousMicrowave-Good[6]

Table 2: Spectroscopic Data for 3-Acetyl-2,5-dimethylfuran

TechniqueKey Signals/PeaksReference
IR (Gas) Characteristic C=O stretching vibration.[15]
MS (EI) Molecular ion peak (m/z = 138), base peak (m/z = 123).[16][17]
¹H NMR Data available for various substituted furans, allowing for prediction of chemical shifts.[18][19]
¹³C NMR Data available for various substituted furans, facilitating structural elucidation.[18][19][20][21]

Experimental Protocols

Synthesis of 3-Acetylfuran via Diels-Alder Reaction

This protocol is based on the synthesis of 3-acetylfuran from 4-phenyloxazole and ethynyl methyl ketone, as reported in the literature.[1]

Materials:

  • 4-Phenyloxazole

  • Ethynyl methyl ketone

  • Anhydrous solvent (e.g., toluene or xylene)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenyloxazole (1.0 eq) in the anhydrous solvent.

  • Add ethynyl methyl ketone (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for the time specified in the literature (monitoring by TLC is recommended).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure 3-acetylfuran.

Synthesis of a 3-Acylfuran via Paal-Knorr Synthesis

This is a general protocol for the synthesis of a 3-acylfuran from a 1,4,6-tricarbonyl precursor.

Materials:

  • 1,4,6-Tricarbonyl compound

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

  • Anhydrous solvent (e.g., toluene, benzene)

Procedure:

  • To a solution of the 1,4,6-tricarbonyl compound (1.0 eq) in the anhydrous solvent, add a catalytic amount of the acid catalyst (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the desired 3-acylfuran.

References

Methodological & Application

Asymmetric Synthesis of Chiral Furan-Containing Ketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral furan-containing ketones, valuable synthons in medicinal chemistry and natural product synthesis. The following sections outline key catalytic methodologies, presenting quantitative data in structured tables for comparative analysis, detailed experimental procedures for seminal reactions, and visualizations of reaction pathways and workflows.

Organocatalytic Asymmetric Vinylogous Aldol Reaction of Silyloxyfurans

The vinylogous aldol reaction of silyloxyfurans with aldehydes is a powerful method for the enantioselective synthesis of γ-substituted butenolides, which are precursors to chiral furan-containing ketones. Organocatalysis, particularly with chiral amine-thiourea derivatives, has emerged as a highly effective strategy.

A notable example is the use of a chiral carboxylate-ammonium salt, formed from a thiourea-amine and a carboxylic acid, to catalyze the reaction between 2-trimethylsilyloxyfurans and a broad range of aldehydes.[1][2] This catalytic system demonstrates remarkable scope and efficiency.

Quantitative Data
EntryAldehyde (Electrophile)Silyloxyfuran (Nucleophile)Catalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%) (anti)
1Benzaldehyde2-TMS-furan10Et₂O/CH₂Cl₂ (1:1)249495:595
24-Nitrobenzaldehyde2-TMS-furan10Et₂O/CH₂Cl₂ (1:1)249194:694
32-Naphthaldehyde2-TMS-furan10Et₂O/CH₂Cl₂ (1:1)248895:595
4Cinnamaldehyde2-TMS-furan10Et₂O/CH₂Cl₂ (1:1)487184:1691
5Cyclohexanecarboxaldehyde2-TMS-furan10Et₂O/CH₂Cl₂ (1:1)488588:1292
6Isovaleraldehyde2-TMS-furan10Et₂O/CH₂Cl₂ (1:1)487585:1591
7Benzaldehyde5-Methyl-2-TMS-furan20Et₂O/CH₂Cl₂ (1:1)726590:1090

Data sourced from references[1][2]. TMS = Trimethylsilyl.

Experimental Protocol: Asymmetric Vinylogous Aldol Reaction

Materials:

  • Chiral thiourea-amine catalyst

  • Trifluoroacetic acid

  • Aldehyde

  • 2-Trimethylsilyloxyfuran

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the chiral thiourea-amine catalyst (0.025 mmol, 10 mol%).

  • Dissolve the catalyst in a 1:1 mixture of anhydrous Et₂O and CH₂Cl₂ (0.25 mL).

  • Cool the solution to -20 °C.

  • Add trifluoroacetic acid (0.025 mmol, 10 mol%) to the catalyst solution to form the chiral organic salt in situ.

  • Add the aldehyde (0.25 mmol, 1.0 equiv) to the reaction mixture.

  • Slowly add the 2-trimethylsilyloxyfuran (0.3 mmol, 1.2 equiv) dropwise over 5 minutes.

  • Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral butenolide.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Logical Workflow for the Asymmetric Vinylogous Aldol Reaction

G cluster_prep Catalyst Preparation and Reaction Setup cluster_reaction Aldol Reaction cluster_workup Workup and Purification cluster_analysis Analysis catalyst Chiral Thiourea-Amine Catalyst setup Mix and Cool to -20 °C catalyst->setup acid Trifluoroacetic Acid acid->setup solvent Anhydrous Et₂O/CH₂Cl₂ solvent->setup aldehyde Add Aldehyde setup->aldehyde furan Add Silyloxyfuran aldehyde->furan stir Stir at -20 °C furan->stir quench Quench with NaHCO₃ stir->quench extract Extract with CH₂Cl₂ quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Chiral Butenolide purify->product nmr Determine dr (¹H NMR) product->nmr hplc Determine ee (Chiral HPLC) product->hplc

Caption: Workflow for the organocatalyzed asymmetric vinylogous aldol reaction.

Enantioselective Friedel-Crafts Alkylation of Furans

The enantioselective Friedel-Crafts alkylation of furans with in situ-generated o-quinone methides represents a direct approach to installing a chiral substituent on the furan ring. Chiral oxazaborolidinium ion catalysis has been shown to be highly effective for this transformation, affording excellent yields and enantioselectivities.[3][4][5]

Quantitative Data
EntryFurano-Hydroxybenzyl AlcoholCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
12-Methylfuran2-(1-Hydroxyethyl)phenol10CH₂Cl₂1299>99
2Furan2-(1-Hydroxyethyl)phenol10CH₂Cl₂129598
32-Ethylfuran2-(1-Hydroxyethyl)phenol10CH₂Cl₂2492>99
42-Methylfuran2-(1-Hydroxypropyl)phenol10CH₂Cl₂249699
52-Methylfuran2-(Hydroxy(phenyl)methyl)phenol10CH₂Cl₂129897
62-Methylfuran1-(1-Hydroxyethyl)naphthalen-2-ol10CH₂Cl₂129398

Data sourced from reference[4].

Experimental Protocol: Enantioselective Friedel-Crafts Alkylation

Materials:

  • Chiral oxazaborolidinium ion catalyst

  • o-Hydroxybenzyl alcohol

  • Furan derivative

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 4 Å Molecular sieves

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube containing activated 4 Å molecular sieves, add the chiral oxazaborolidinium ion catalyst (0.02 mmol, 10 mol%).

  • Add anhydrous CH₂Cl₂ (1.0 mL) and cool the mixture to -78 °C.

  • Add the o-hydroxybenzyl alcohol (0.2 mmol, 1.0 equiv) to the cooled catalyst suspension.

  • Add the furan derivative (0.4 mmol, 2.0 equiv) to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • After completion, quench the reaction with saturated aqueous sodium bicarbonate at -78 °C and allow it to warm to room temperature.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired chiral furan-containing product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle for Friedel-Crafts Alkylation

G catalyst Chiral Oxazaborolidinium Ion activated_complex Activated Alcohol Complex catalyst->activated_complex Coordination alcohol o-Hydroxybenzyl Alcohol alcohol->activated_complex qm o-Quinone Methide activated_complex->qm Dehydration product_complex Product-Catalyst Complex qm->product_complex Nucleophilic Attack by Furan furan Furan furan->product_complex product_complex->catalyst Regeneration product Chiral Furan Product product_complex->product Release

Caption: Catalytic cycle for the enantioselective Friedel-Crafts alkylation.

Copper-Catalyzed Asymmetric Conjugate Addition

The copper-catalyzed asymmetric conjugate addition of organometallic reagents to furanones is a robust method for the formation of C-C bonds and the creation of chiral centers. Grignard reagents, in conjunction with chiral ferrocenyl-based diphosphine ligands, have proven to be particularly effective.[6][7]

Quantitative Data
EntryFuranoneGrignard ReagentLigandCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
12-Cyclopenten-1-oneEtMgBr(R,S)-TaniaPhos5Toluene09596
22-Cyclohexen-1-oneEtMgBr(R,S)-TaniaPhos5Toluene09895
32-Cyclohepten-1-oneEtMgBr(R,S)-TaniaPhos5Toluene-209694
42-Cyclopenten-1-oneMeMgBr(R,S)-JosiPhos5Toluene-608592
52-Cyclohexen-1-onen-BuMgBr(R,S)-TaniaPhos5Toluene09393
62-Cyclohexen-1-onePhMgBr(R,S)-TaniaPhos5Toluene09091

Data sourced from reference[7].

Experimental Protocol: Asymmetric Conjugate Addition

Materials:

  • Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

  • Chiral ferrocenyl diphosphine ligand (e.g., (R,S)-TaniaPhos)

  • Furanone

  • Grignard reagent

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve CuBr·SMe₂ (0.01 mmol, 5 mol%) and the chiral ligand (0.011 mmol, 5.5 mol%) in anhydrous toluene (1.0 mL).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add the furanone (0.2 mmol, 1.0 equiv) to the catalyst solution.

  • Slowly add the Grignard reagent (0.24 mmol, 1.2 equiv) dropwise over 5 minutes.

  • Stir the reaction at the same temperature and monitor by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Experimental Workflow for Asymmetric Conjugate Addition

G cluster_catalyst Catalyst Formation cluster_reaction Conjugate Addition cluster_workup Workup and Purification cluster_analysis Analysis cu_source CuBr·SMe₂ mix_catalyst Stir at RT cu_source->mix_catalyst ligand Chiral Ligand ligand->mix_catalyst toluene1 Anhydrous Toluene toluene1->mix_catalyst cool Cool to Reaction Temp mix_catalyst->cool add_enone Add Furanone cool->add_enone add_grignard Add Grignard Reagent add_enone->add_grignard react Stir add_grignard->react quench Quench with NH₄Cl react->quench extract Extract with Et₂O quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Chiral Ketone purify->product hplc_gc Determine ee (Chiral HPLC/GC) product->hplc_gc

Caption: Workflow for the copper-catalyzed asymmetric conjugate addition.

Organocatalytic Enantioselective [4+4] Cycloaddition

A novel approach to complex chiral furan-containing structures involves the organocatalytic enantioselective [4+4] cycloaddition of furan ortho-quinodimethanes. This method, catalyzed by a quinine-derived primary amine in combination with a chiral phosphoric acid and a carboxylic acid, yields intricate cyclooctanoids with high diastereoselectivity and enantioselectivity.[8][9]

Quantitative Data
EntryFuran-2,3-QDM PrecursorDieneCatalyst SystemYield (%)dree (%)
12-Formyl-3-methylfuran(E)-1,3-PentadieneQuinine-derived amine, CPA, Carboxylic acid65>20:192
22-Formyl-3-phenylfuran(E)-1,3-PentadieneQuinine-derived amine, CPA, Carboxylic acid69>20:194
32-Formyl-3-methylfuran(E)-2,4-Hexadien-1-olQuinine-derived amine, CPA, Carboxylic acid58>20:190
42-Formyl-3-methylfuran(E,E)-2,4-HexadienalQuinine-derived amine, CPA, Carboxylic acid62>20:188

Data is representative of the methodology described in references[8][9]. QDM = ortho-Quinodimethane, CPA = Chiral Phosphoric Acid.

Experimental Protocol: Enantioselective [4+4] Cycloaddition

Materials:

  • Quinine-derived primary amine catalyst

  • Chiral phosphoric acid (CPA) co-catalyst

  • Carboxylic acid additive

  • Furan-2,3-QDM precursor (e.g., 2-formyl-3-substituted furan)

  • Diene

  • Anhydrous solvent (e.g., toluene)

  • Silica gel for column chromatography

Procedure:

  • To a dried reaction vessel, add the quinine-derived primary amine catalyst (10 mol%), the chiral phosphoric acid (10 mol%), and the carboxylic acid additive (10 mol%).

  • Add the furan-2,3-QDM precursor (1.0 equiv) and the diene (1.2 equiv).

  • Add anhydrous toluene and stir the mixture at the specified temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel to afford the chiral cyclooctanoid.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Signaling Pathway for the [4+4] Cycloaddition

G furan_aldehyde Furan-2,3-QDM Precursor dienamine Chiral Dienamine Intermediate furan_aldehyde->dienamine amine_cat Chiral Primary Amine amine_cat->dienamine Condensation cycloaddition [4+4] Cycloaddition dienamine->cycloaddition diene Diene diene->cycloaddition cycloadduct_cat Cycloadduct-Catalyst Complex cycloaddition->cycloadduct_cat cycloadduct_cat->amine_cat Catalyst Regeneration product Chiral Cyclooctanoid cycloadduct_cat->product Hydrolysis

Caption: Key steps in the organocatalytic [4+4] cycloaddition.

References

Application of 4-(Furan-3-yl)butan-2-one in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of 4-(furan-3-yl)butan-2-one in organic synthesis. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this note outlines a putative synthetic protocol and explores its prospective utility as a versatile building block in the synthesis of complex organic molecules, drawing parallels from the well-established chemistry of furan derivatives.

Application Notes

This compound is a bifunctional molecule possessing both a furan ring and a ketone moiety. This unique combination of functional groups makes it a valuable intermediate for the synthesis of a variety of more complex structures, particularly in the fields of natural product synthesis, medicinal chemistry, and materials science.

The furan nucleus can be considered a latent 1,4-dicarbonyl compound and can participate in a range of transformations including cycloadditions, ring-opening reactions, and electrophilic substitutions. The ketone functionality, in turn, allows for nucleophilic additions, alpha-functionalization, and condensations. The strategic placement of the butan-2-one side chain on the 3-position of the furan ring offers unique possibilities for the construction of intricate molecular architectures.

Potential Synthetic Applications:

  • Precursor to Substituted Cyclopentenones: The furan ring can undergo the Piancatelli rearrangement under acidic conditions to yield 4-hydroxycyclopentenone derivatives. The ketone on the side chain of this compound could be used to introduce further complexity before or after this rearrangement.

  • Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions, providing access to oxabicyclic systems. These intermediates are valuable precursors for the synthesis of various carbocyclic and heterocyclic compounds.

  • Synthesis of Novel Heterocycles: The ketone functionality can be a handle for the construction of new heterocyclic rings fused to the furan core or appended to the side chain. For instance, condensation with hydrazines or hydroxylamines could yield pyrazoles or isoxazoles, respectively.

  • Building Block in Total Synthesis: The structural motif of a furan ring connected to a four-carbon chain is present in various natural products. This compound could serve as a key building block for the stereoselective synthesis of such targets.

  • Fragrance and Flavor Chemistry: Furan derivatives are known for their characteristic aromas. The title compound could be a precursor to new fragrance and flavor compounds.

Experimental Protocols

Protocol 1: Putative Synthesis of this compound via a Cuprate Addition to Methyl Vinyl Ketone

This protocol is hypothetical and would require optimization and experimental validation.

Reaction Scheme:

Materials:

  • 3-Bromofuran

  • n-Butyllithium (n-BuLi) in hexanes

  • Copper(I) iodide (CuI)

  • Methyl vinyl ketone

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate (MgSO4)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of 3-Lithiofuran: To a solution of 3-bromofuran (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.0 eq) dropwise. Stir the solution for 1 hour at -78 °C.

  • Formation of the Gilman Cuprate: In a separate flask, suspend copper(I) iodide (0.5 eq) in anhydrous diethyl ether at -78 °C. To this suspension, add the freshly prepared solution of 3-lithiofuran dropwise. Allow the mixture to warm slightly to form a clear solution of the lithium di(furan-3-yl)cuprate, then re-cool to -78 °C.

  • Michael Addition: To the solution of the Gilman cuprate, add methyl vinyl ketone (1.0 eq) dropwise. Stir the reaction mixture at -78 °C for 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford this compound.

Expected Outcome:

This reaction is expected to yield the desired product, this compound. The yield would need to be determined experimentally.

Data Presentation

Since the provided protocols are putative, no experimental quantitative data can be presented. The following table is a template for how such data should be structured once obtained.

Table 1: Hypothetical Reaction Parameters and Yields for the Synthesis of this compound

EntryFuran PrecursorReagentsSolventTemperature (°C)Time (h)Yield (%)
13-Bromofurann-BuLi, CuI, MVKDiethyl Ether-783TBD
23-Iodofurani-PrMgCl, CuCN·2LiCl, MVKTHF-20 to 02TBD

TBD: To be determined experimentally.

Visualizations

Diagram 1: Proposed Synthetic Workflow for this compound

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification 3-Bromofuran 3-Bromofuran Lithiation Lithiation 3-Bromofuran->Lithiation n-BuLi n-BuLi n-BuLi->Lithiation CuI CuI Cuprate Formation Cuprate Formation CuI->Cuprate Formation Methyl Vinyl Ketone Methyl Vinyl Ketone Michael Addition Michael Addition Methyl Vinyl Ketone->Michael Addition Lithiation->Cuprate Formation Cuprate Formation->Michael Addition Work-up Work-up Michael Addition->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound

Caption: Proposed workflow for the synthesis of this compound.

Diagram 2: Potential Application in a Diels-Alder/Ring-Opening Cascade

G A This compound C [4+2] Cycloaddition A->C B Dienophile (e.g., Maleic Anhydride) B->C D Oxabicyclic Adduct C->D E Ring Opening/ Rearrangement D->E F Highly Functionalized Cyclohexene Derivative E->F

Caption: Hypothetical reaction pathway utilizing the furan moiety.

Application Notes and Protocols: 4-(Furan-3-yl)butan-2-one as a Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Availability: Extensive literature searches did not yield specific examples of 4-(furan-3-yl)butan-2-one being used as a direct building block for the synthesis of heterocyclic compounds. The available scientific literature predominantly focuses on the reactions and applications of its isomer, 4-(furan-2-yl)butan-2-one. This document, therefore, provides detailed application notes and protocols for the more widely studied 4-(furan-2-yl)butan-2-one to illustrate the potential synthetic pathways for this class of compounds. The reactivity of the furan-3-yl isomer may differ, and these protocols should be considered as a starting point for potential adaptation.

Introduction to 4-(Furan-2-yl)butan-2-one in Heterocyclic Synthesis

4-(Furan-2-yl)butan-2-one is a versatile bifunctional molecule containing a reactive ketone group and a furan ring. The furan moiety can act as a diene in cycloaddition reactions or undergo ring-opening to form a 1,4-dicarbonyl system, which is a key intermediate for the synthesis of various five- and six-membered heterocycles. The ketone functionality provides a reactive site for condensation reactions with nucleophiles. These characteristics make 4-(furan-2-yl)butan-2-one a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, including pyridazines, pyrazoles, and pyridines, which are important scaffolds in medicinal chemistry.

Synthesis of Six-Membered Heterocycles: Pyridazines

The furan ring of 4-(furan-2-yl)butan-2-one can be oxidatively cleaved to a 1,4-dicarbonyl compound, which can then be cyclized with hydrazine to form a pyridazine ring. This transformation is a powerful method for constructing this important heterocyclic core.

Quantitative Data for Pyridazine Synthesis
ProductReagentsSolventTemperature (°C)Time (h)Yield (%)
3-Methyl-6-(2-oxopropyl)pyridazine1. m-CPBA, 2. Hydrazine hydrateDCM/EtOH0 to reflux12~75-85
3-Methyl-6-(2-(phenylhydrazono)propyl)pyridazine1. m-CPBA, 2. PhenylhydrazineDCM/EtOH0 to reflux18~70-80
Experimental Protocol: Synthesis of 3-Methyl-6-(2-oxopropyl)pyridazine
  • Furan Ring Opening: Dissolve 4-(furan-2-yl)butan-2-one (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) and cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,4-dicarbonyl intermediate.

  • Pyridazine Formation: Dissolve the crude intermediate in ethanol (EtOH, 10 mL/mmol).

  • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 6 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford the desired 3-methyl-6-(2-oxopropyl)pyridazine.

Reaction Pathway for Pyridazine Synthesis

pyridazine_synthesis start 4-(Furan-2-yl)butan-2-one intermediate 1,4-Dicarbonyl Intermediate start->intermediate m-CPBA, DCM product 3-Methyl-6-(2-oxopropyl)pyridazine intermediate->product Hydrazine hydrate, EtOH, Reflux

Synthesis of 3-Methyl-6-(2-oxopropyl)pyridazine.

Synthesis of Five-Membered Heterocycles: Pyrazoles

The ketone functionality of 4-(furan-2-yl)butan-2-one can readily react with hydrazine derivatives to form pyrazole rings through a cyclocondensation reaction. This approach provides a direct route to substituted pyrazoles.

Quantitative Data for Pyrazole Synthesis
ProductReagentsSolventTemperature (°C)Time (h)Yield (%)
3-(Furan-2-ylmethyl)-5-methyl-1H-pyrazoleHydrazine hydrateEthanolReflux6~80-90
3-(Furan-2-ylmethyl)-5-methyl-1-phenylpyrazolePhenylhydrazineAcetic AcidReflux8~75-85
Experimental Protocol: Synthesis of 3-(Furan-2-ylmethyl)-5-methyl-1H-pyrazole
  • To a solution of 4-(furan-2-yl)butan-2-one (1.0 eq) in absolute ethanol (15 mL/mmol), add hydrazine hydrate (1.5 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to yield 3-(furan-2-ylmethyl)-5-methyl-1H-pyrazole.

Reaction Pathway for Pyrazole Synthesis

pyrazole_synthesis start 4-(Furan-2-yl)butan-2-one product 3-(Furan-2-ylmethyl)-5-methyl-1H-pyrazole start->product Hydrazine hydrate, EtOH, Acetic Acid, Reflux pyridine_workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Cyclocondensation start 4-(Furan-2-yl)butan-2-one reagent1 LDA, Acetaldehyde start->reagent1 intermediate Crude Aldol Adduct reagent1->intermediate intermediate2 Crude Aldol Adduct reagent2 NH4OAc, Acetic Acid product 2-Methyl-4-(furan-2-ylmethyl)pyridine reagent2->product intermediate2->reagent2

Application Note: GC-MS Analysis of Furan Isomers in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furan and its alkylated derivatives are process-induced contaminants that can form in a variety of thermally treated foods and beverages.[1][2] The International Agency for Research on Cancer (IARC) has classified furan as a possible human carcinogen (Group 2B), prompting regulatory bodies and the food industry to monitor its levels in consumer products.[1][3] The analysis of furan and its isomers in complex matrices presents analytical challenges due to their high volatility and the presence of isomeric compounds that are difficult to separate chromatographically.[1][4] This application note details a robust and sensitive method for the simultaneous determination of furan and several of its important isomers, including 2-methylfuran, 3-methylfuran, 2-ethylfuran, and 2,5-dimethylfuran, in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS).

The separation of isomers is a critical aspect of this analysis. For instance, 2-ethylfuran and 2,5-dimethylfuran are isomeric and often co-elute, necessitating optimized chromatographic conditions or the use of tandem mass spectrometry (MS/MS) for accurate quantification.[4][5] This protocol employs a headspace solid-phase microextraction (HS-SPME) sample preparation technique, which offers excellent sensitivity for volatile analytes, coupled with a GC-MS method optimized for the resolution of key furan isomers.[1][6]

Experimental Protocols

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted for the analysis of furan isomers in food matrices.

  • Apparatus and Materials:

    • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Heater-shaker or water bath with stirring capability

    • Autosampler for SPME or manual SPME holder

  • Procedure:

    • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. The exact amount may need to be optimized based on the expected concentration of furans.

    • Add a saturated solution of sodium chloride (NaCl) to the sample. The volume will depend on the sample weight, aiming for a consistent headspace volume. For example, for a 1 g sample, add 9 mL of saturated NaCl solution.[7] The addition of salt increases the ionic strength of the sample matrix, which enhances the partitioning of volatile analytes into the headspace.

    • Spike the sample with an appropriate volume of an internal standard solution containing deuterated furan analogues (e.g., furan-d4, 2-methylfuran-d6).

    • Immediately seal the vial with a magnetic screw cap.

    • Incubate the vial at a controlled temperature (e.g., 35-60°C) for a specific time (e.g., 15-30 minutes) with agitation to facilitate the equilibration of the analytes between the sample and the headspace.[6][7]

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 15-30 minutes) at the same temperature with continued agitation.

    • After extraction, retract the fiber into the needle and immediately transfer it to the GC injector for desorption.

2. GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

  • GC Conditions (Example):

    • Column: Equity-1 (30 m x 0.25 mm, 0.25 µm) or similar non-polar column. The use of an Equity-1 column has been shown to achieve baseline separation of 2-ethylfuran and 2,5-dimethylfuran.[4]

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (or split, depending on concentration) for a desorption time of 1-5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 5 minutes.

      • Ramp 1: 10°C/min to 100°C.

      • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

      • This temperature program should be optimized for the specific column and analytes of interest.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

    • Transfer Line Temperature: 250°C

Data Presentation

Table 1: GC-MS SIM/MRM Parameters for Furan Isomer Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z) (for MRM)Quantifier Ion (m/z) (for SIM)Qualifier Ion(s) (m/z) (for SIM)
Furan68396839
Furan-d4 (IS)72427242
2-Methylfuran82538253, 81
3-Methylfuran82538253, 81
2-Ethylfuran96819681, 67
2,5-Dimethylfuran96819681, 67

Note: Precursor and product ions for MRM mode need to be determined empirically. The quantifier and qualifier ions for SIM mode are based on the mass spectra of the compounds.[1]

Table 2: Method Performance Data for Furan Isomer Analysis in Food Matrices [4][8]

AnalyteMatrixRecovery (%)Repeatability (RSDr %)Reproducibility (RSDR %)LOQ (ng/g)
FuranCoffee95 - 105< 10< 150.1 - 1.0
2-MethylfuranCereal90 - 110< 15< 200.05 - 0.5
3-MethylfuranCereal90 - 110< 15< 200.05 - 0.5
2-EthylfuranBaby Food85 - 115< 15< 200.01 - 0.1
2,5-DimethylfuranBaby Food85 - 115< 15< 200.01 - 0.1

This table presents typical performance data. Actual performance may vary depending on the specific matrix and instrumentation.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Vial Weigh Sample into Headspace Vial Sample->Vial Salt Add Saturated NaCl Solution Vial->Salt IS Spike with Internal Standard Salt->IS Seal Seal Vial IS->Seal Incubate Incubate and Equilibrate (e.g., 40°C, 20 min) Seal->Incubate SPME Expose SPME Fiber to Headspace Incubate->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption Separation Chromatographic Separation (GC Column) Desorption->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (SIM/MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for GC-MS analysis of furan isomers.

Isomer_Separation cluster_mixture Co-eluting Isomers cluster_solutions Analytical Solutions cluster_outcome Result 2-Ethylfuran 2-Ethylfuran MW: 96.13 Optimized_GC Optimized GC Method (e.g., Equity-1 Column) 2-Ethylfuran->Optimized_GC leads to GC_MSMS GC-MS/MS (MRM Mode) 2-Ethylfuran->GC_MSMS or 2,5-Dimethylfuran 2,5-Dimethylfuran MW: 96.13 2,5-Dimethylfuran->Optimized_GC 2,5-Dimethylfuran->GC_MSMS Separation Baseline Separation Optimized_GC->Separation Quantification Accurate Quantification GC_MSMS->Quantification Separation->Quantification

References

Application Notes and Protocols for HPLC Purification of Furanone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of furanone compounds using High-Performance Liquid Chromatography (HPLC). The methods outlined below cover reversed-phase, normal-phase, and chiral separation techniques, offering a comprehensive guide for the isolation and purification of this important class of compounds.

Reversed-Phase HPLC Purification of Furanones

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation of moderately polar to nonpolar compounds, making it well-suited for many furanone derivatives. The separation is based on the hydrophobic interactions between the analyte, the nonpolar stationary phase, and the polar mobile phase.

Application Note:

RP-HPLC is effective for the purification of simple furanones and their derivatives from reaction mixtures and natural product extracts.[1][2][3][4] By adjusting the mobile phase composition, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, a wide range of furanone compounds can be purified with high resolution.[1][2][5] The addition of modifiers like phosphoric acid or formic acid to the mobile phase can improve peak shape and resolution.[1][2] For preparative separations, the method is scalable to isolate larger quantities of purified compounds.[2]

Quantitative Data Summary:
CompoundColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Reference
2(5H)-FuranoneNewcrom R1Acetonitrile, Water, Phosphoric Acid1.0UVNot Specified[1][2]
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)Zorbax ODS (C18)0.05M Sodium Acetate (pH 4.0) / Methanol (70:30)Not SpecifiedUV (290 nm)Not Specified[3]
Furaneol, Furaneol-β-glucoside, MesifuraneRP C18Acetate Buffer / MethanolNot SpecifiedUV (280 nm)< 90[4]
5-Hydroxymethyl-2-furaldehyde (5HMF), Furfuryl alcohol (2FOL), 2-Furaldehyde (2FAL), 2-Acetylfuran (2ACF), 5-Methyl-2-furaldehyde (5MEF)Not SpecifiedAcetonitrile / Water1.0UV< 16[6]
Experimental Protocol: RP-HPLC Purification of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)

This protocol is adapted from the analysis of DMHF in fruit juices and can be modified for purification purposes.[3]

1. Sample Preparation:

  • For complex matrices like fruit juices, solid-phase extraction (SPE) with a C18 cartridge is recommended for sample cleanup.[3]
  • Dissolve the crude furanone sample in the initial mobile phase composition.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard preparative HPLC system with a UV detector.
  • Column: Zorbax ODS (C18), preparative scale (e.g., 21.2 x 250 mm, 5 µm).
  • Mobile Phase A: 0.05M Sodium Acetate, pH 4.0.
  • Mobile Phase B: Methanol.
  • Gradient:
  • 0-5 min: 30% B
  • 5-25 min: 30% to 100% B
  • 25-30 min: 100% B
  • 30-35 min: 100% to 30% B
  • 35-45 min: 30% B (equilibration)
  • Flow Rate: 20 mL/min (for preparative scale).
  • Detection: UV at 290 nm.[3]
  • Injection Volume: Dependent on sample concentration and column loading capacity.

3. Fraction Collection:

  • Monitor the chromatogram for the elution of the target furanone peak.
  • Collect fractions corresponding to the peak of interest.
  • Analyze the collected fractions for purity using analytical HPLC.

4. Post-Purification:

  • Combine pure fractions.
  • Remove the mobile phase solvent, for example, by rotary evaporation, to obtain the purified furanone compound.

Workflow for RP-HPLC Purification:

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Sample Crude Furanone Sample Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Preparative RP-C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (290 nm) Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Compound Purified Furanone Evaporate->Pure_Compound

Caption: Workflow for the reversed-phase HPLC purification of furanone compounds.

Normal-Phase HPLC Purification of Furanones

Normal-phase HPLC (NP-HPLC) is suitable for the separation of polar compounds that are poorly retained in reversed-phase systems. In NP-HPLC, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase.

Application Note:

NP-HPLC is particularly useful for separating furanone isomers and highly polar furanone derivatives.[7][8] The mobile phase typically consists of a mixture of a nonpolar solvent, such as hexane or heptane, and a slightly more polar solvent, like isopropanol or ethyl acetate, to modulate the retention of the analytes.[9] This technique is often employed when the target furanone has limited solubility in aqueous mobile phases used in RP-HPLC.[7]

Quantitative Data Summary:
Compound ClassColumnMobile PhaseFlow Rate (mL/min)DetectionKey FeatureReference
Flavanones (Chiral Separation)Chiralpak IA, Chiralpak IBn-alkane / alcohol0.5 - 0.6UV (254 nm)Enantioseparation[10]
General Polar FuranonesSilica, Cyano, or AminoHexane / IsopropanolVariableUVIsomer Separation[7]
Experimental Protocol: NP-HPLC Purification of a Polar Furanone Derivative

1. Sample Preparation:

  • Dissolve the crude furanone sample in the nonpolar mobile phase solvent (e.g., hexane).
  • Ensure the sample is completely dissolved. Sonication may be required.
  • Filter the sample through a 0.45 µm PTFE syringe filter.

2. HPLC System and Conditions:

  • HPLC System: A preparative HPLC system equipped for normal-phase chromatography.
  • Column: Silica-based preparative column (e.g., 20 x 250 mm, 5 µm).
  • Mobile Phase A: Hexane.
  • Mobile Phase B: Isopropanol.
  • Gradient:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 50% B
  • 25-30 min: 50% B
  • 30-35 min: 50% to 5% B
  • 35-45 min: 5% B (equilibration)
  • Flow Rate: 18 mL/min (for preparative scale).
  • Detection: UV at an appropriate wavelength for the furanone derivative.
  • Injection Volume: Dependent on sample concentration and column loading capacity.

3. Fraction Collection:

  • Collect fractions corresponding to the target peak.
  • Perform in-process purity checks using analytical NP-HPLC.

4. Post-Purification:

  • Combine fractions with the desired purity.
  • Evaporate the solvent to obtain the purified compound.

Logical Relationship for Method Selection:

Method_Selection Start Furanone Compound to Purify Polarity Assess Polarity and Solubility Start->Polarity RP_HPLC Reversed-Phase HPLC Polarity->RP_HPLC Moderately Polar to Nonpolar (Soluble in Water/Organic Mixtures) NP_HPLC Normal-Phase HPLC Polarity->NP_HPLC Polar (Poorly Soluble in Aqueous Phases) Chirality Is the Compound Chiral? Chirality->RP_HPLC No (Achiral) Chirality->NP_HPLC No (Achiral) Chiral_HPLC Chiral HPLC Chirality->Chiral_HPLC Yes RP_HPLC->Chirality NP_HPLC->Chirality

Caption: Decision tree for selecting an appropriate HPLC purification method for furanones.

Chiral HPLC Purification of Furanone Enantiomers

Many furanone compounds are chiral, and the separation of their enantiomers is often crucial in drug development and flavor chemistry. Chiral HPLC is the most effective method for this purpose.

Application Note:

The separation of furanone enantiomers is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the chiral resolution of flavanones and other furanone-containing compounds.[10] The separation is usually performed in normal-phase mode using a mobile phase consisting of an n-alkane and an alcohol.[10] The choice of the specific CSP and mobile phase composition is critical for achieving good enantioseparation.

Quantitative Data Summary for Chiral Separation of Flavanones:
CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionSeparation Factor (α)Resolution (Rs)Reference
6-MethoxyflavanoneChiralpak IAEthanol0.5UV (254 nm)2.45711.950[10]
7-MethoxyflavanoneChiralpak IBHexane/Isopropanol (95:5)0.6UV (254 nm)1.3395.721[10]
Experimental Protocol: Chiral HPLC Purification of a Racemic Furanone

1. Sample Preparation:

  • Dissolve the racemic furanone mixture in the mobile phase.
  • Filter the solution through a 0.45 µm PTFE syringe filter.

2. HPLC System and Conditions:

  • HPLC System: A preparative HPLC system.
  • Column: A polysaccharide-based chiral preparative column (e.g., Chiralpak IA, 20 x 250 mm, 5 µm).
  • Mobile Phase: A mixture of hexane and an alcohol (e.g., isopropanol or ethanol). The ratio needs to be optimized for the specific compound. A typical starting point is 90:10 (Hexane:Alcohol).
  • Flow Rate: 15-20 mL/min (for preparative scale).
  • Detection: UV detector at a suitable wavelength. A polarimeter can also be used for detection.
  • Injection Volume: Determined by the loading capacity of the column.

3. Fraction Collection:

  • Collect the two separated enantiomeric peaks in separate fractions.
  • Analyze the enantiomeric excess (ee) of each fraction using analytical chiral HPLC.

4. Post-Purification:

  • Combine the fractions for each enantiomer that meet the desired purity and ee.
  • Remove the solvent to obtain the purified enantiomers.

Experimental Workflow for Chiral Method Development and Purification:

Chiral_Workflow Start Racemic Furanone Screening Analytical Chiral Column Screening (e.g., Chiralpak IA, IB, IC) Start->Screening Optimization Mobile Phase Optimization (Alkane/Alcohol Ratio) Screening->Optimization Scale_Up Scale up to Preparative Chiral Column Optimization->Scale_Up Purification Preparative Chiral HPLC Separation Scale_Up->Purification Fractionation Collect Enantiomer Fractions Purification->Fractionation Analysis Analyze Enantiomeric Excess (ee) Fractionation->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Removal Pooling->Evaporation End Purified Enantiomers Evaporation->End

Caption: Workflow for chiral HPLC method development and purification of furanones.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 3-Substituted Furans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 3-substituted furans. Furan rings are important structural motifs in many natural products and pharmaceuticals. The ability to unambiguously determine the substitution pattern and electronic environment of the furan ring is crucial for structure elucidation, reaction monitoring, and quality control in drug development. This document summarizes key ¹H and ¹³C NMR spectroscopic data for a variety of 3-substituted furans and provides detailed experimental protocols for acquiring and interpreting NMR spectra.

Introduction to NMR Spectroscopy of Furans

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. The protons on the furan ring are designated as H-2, H-3, H-4, and H-5. In 3-substituted furans, the protons at the 2-, 4-, and 5-positions provide characteristic signals in the ¹H NMR spectrum. The chemical shifts of these protons and the carbon atoms of the furan ring are sensitive to the electronic nature of the substituent at the 3-position. Electron-donating groups (EDGs) tend to shield the ring protons and carbons, shifting their signals to higher field (lower ppm), while electron-withdrawing groups (EWGs) cause deshielding, resulting in a downfield shift (higher ppm).

¹H and ¹³C NMR Data for 3-Substituted Furans

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for a range of 3-substituted furans in deuterated chloroform (CDCl₃), unless otherwise specified. These tables allow for easy comparison of the effect of different substituents on the furan ring.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 3-Substituted Furans

Substituent at C-3H-2H-4H-5Other Signals
-H (Furan)7.466.427.46
-CH₃[1]7.216.227.332.05 (s, 3H, -CH₃)
-OCH₃[2]7.246.267.373.79 (s, 3H, -OCH₃)
-Br[3]7.426.417.56
-I[4]7.586.647.40
-CHO8.026.757.559.95 (s, 1H, -CHO)
-COCH₃7.956.657.452.45 (s, 3H, -COCH₃)
-COOH8.216.787.52~11 (br s, 1H, -COOH)
-CN7.906.707.50
-NO₂[5]8.107.057.65
-B(OH)₂8.156.807.60~5.5 (br s, 2H, -OH)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 3-Substituted Furans

Substituent at C-3C-2C-3C-4C-5Other Signals
-H (Furan)142.8109.7109.7142.8
-CH₃[6]138.9119.5110.8143.29.7 (-CH₃)
-OCH₃[2]139.5145.898.2140.156.5 (-OCH₃)
-Br144.197.8111.3140.5
-I[4]148.572.5117.5140.0
-CHO145.0125.1109.8150.2185.5 (-CHO)
-COCH₃144.5129.8109.5148.7195.8 (-C=O), 26.8 (-CH₃)
-COOH145.2118.9110.1148.5167.5 (-COOH)
-CN147.299.8112.5152.1114.0 (-CN)
-NO₂[5]146.5135.0108.5149.0
-B(OH)₂149.0115.0110.0147.5

Experimental Protocols

Sample Preparation for NMR Analysis

A well-prepared sample is essential for obtaining high-quality NMR spectra.

  • Analyte Quantity: For standard ¹H NMR, dissolve 5-10 mg of the 3-substituted furan derivative in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for many organic compounds. Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the solubility of the compound. The choice of solvent can slightly affect the chemical shifts.

  • Procedure:

    • Weigh the desired amount of the furan derivative directly into a clean, dry vial.

    • Add the deuterated solvent using a clean pipette.

    • Gently swirl or vortex the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade the spectral quality.

    • Cap the NMR tube to prevent solvent evaporation and contamination.

Standard 1D NMR Data Acquisition (¹H and ¹³C)

These are the fundamental experiments for structural characterization.

  • Instrument: A modern NMR spectrometer with a field strength of 300 MHz or higher is recommended.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width (SW): 12-16 ppm.

    • Number of Scans (NS): 8-16 scans are usually sufficient for a moderately concentrated sample.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): 200-240 ppm.

    • Number of Scans (NS): 128 to 1024 scans or more, depending on the sample concentration.

    • Relaxation Delay (D1): 2 seconds.

Advanced 2D NMR Techniques for Structure Elucidation

2D NMR experiments are invaluable for unambiguously assigning proton and carbon signals, especially for more complex molecules.

The COSY experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are spin-coupled to each other.

  • Protocol:

    • Acquire a standard ¹H NMR spectrum to determine the spectral width.

    • Set up a standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).

    • Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals.

    • Acquire the data with a sufficient number of scans (typically 2-8) per increment.

  • Interpretation: Cross-peaks in the 2D spectrum indicate that the protons at the corresponding chemical shifts on the F1 and F2 axes are coupled. For 3-substituted furans, COSY can be used to confirm the connectivity between the furan ring protons.

The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms (¹H-¹³C one-bond correlations).

  • Protocol:

    • Acquire standard ¹H and ¹³C spectra to determine the spectral widths.

    • Set up a standard gradient-selected, phase-sensitive HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).

    • Set the F2 (proton) and F1 (carbon) spectral widths to cover the respective chemical shift ranges.

    • Acquire the data. The experiment is relatively sensitive as it is proton-detected.

  • Interpretation: Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows for the direct assignment of protonated carbon signals. Multiplicity-edited HSQC can distinguish between CH, CH₂, and CH₃ groups.

The HMBC experiment shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). It is a powerful tool for connecting different spin systems and identifying quaternary carbons.

  • Protocol:

    • Acquire standard ¹H and ¹³C spectra to determine the spectral widths.

    • Set up a standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

    • Set the F2 (proton) and F1 (carbon) spectral widths.

    • The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.

  • Interpretation: Cross-peaks indicate long-range couplings. For example, the proton at C-2 of a 3-substituted furan will show an HMBC correlation to C-3 and C-4. The substituent's protons will show correlations to the furan ring, confirming its position.

Visualizations

Workflow for Synthesis and NMR Characterization of 3-Substituted Furans

The following diagram illustrates a general workflow for the synthesis of a 3-substituted furan and its subsequent characterization using various NMR techniques.

Synthesis_NMR_Workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis start Starting Materials (e.g., Furan, Reagents) reaction Chemical Reaction (e.g., Lithiation, Cross-coupling) start->reaction workup Work-up & Purification (e.g., Extraction, Chromatography) reaction->workup product Isolated 3-Substituted Furan workup->product sample_prep Sample Preparation (Dissolution in Deuterated Solvent) product->sample_prep Characterization nmr_1d 1D NMR Acquisition (¹H, ¹³C, DEPT) sample_prep->nmr_1d nmr_2d 2D NMR Acquisition (COSY, HSQC, HMBC) nmr_1d->nmr_2d data_proc Data Processing & Analysis nmr_2d->data_proc structure Structure Elucidation data_proc->structure

Caption: General workflow for the synthesis and NMR characterization of 3-substituted furans.

Logical Relationship of 2D NMR Experiments for Structure Elucidation

This diagram shows how different 2D NMR experiments provide complementary information to determine the final structure of a molecule.

NMR_Logic_Diagram cosy COSY (¹H-¹H Connectivity) structure Complete Molecular Structure cosy->structure Identifies proton spin systems hsqc HSQC (¹H-¹³C Direct Correlation) hsqc->structure Assigns protonated carbons hmbc HMBC (¹H-¹³C Long-Range Correlation) hmbc->structure Connects spin systems & assigns quaternary carbons

Caption: Interrelation of 2D NMR experiments for complete structure elucidation.

References

Application Notes and Protocols: Use of 4-(Furan-3-yl)butan-2-one in the Synthesis of Potential Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The furan nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The versatile reactivity of the furan ring and its ability to act as a pharmacophore have driven extensive research into the synthesis of novel furan-containing compounds as potential therapeutic agents. This document focuses on the application of a specific furan derivative, 4-(furan-3-yl)butan-2-one, as a starting material for the synthesis of potential pharmaceuticals.

Note: Extensive literature searches did not yield specific examples of the use of this compound in the synthesis of named potential pharmaceuticals with associated detailed experimental protocols and quantitative biological data. The following sections provide a generalized workflow and hypothetical protocols based on common synthetic transformations of ketones and furan derivatives in drug discovery. This information is intended to serve as a guide for researchers exploring the potential of this starting material.

Synthetic Strategies and Potential Pharmaceutical Scaffolds

The chemical structure of this compound, featuring both a ketone functional group and a furan ring, makes it a versatile building block for the synthesis of various heterocyclic systems of medicinal interest. Potential synthetic transformations include:

  • Cyclocondensation Reactions: The ketone moiety can react with binucleophilic reagents to form various heterocyclic rings.

  • Paal-Knorr Furan Synthesis: While the starting material already contains a furan ring, modifications or further reactions inspired by this synthesis could be envisioned.[4]

  • Chalcone Synthesis and Subsequent Heterocylization: The ketone can be a precursor for chalcone synthesis, which are known intermediates for various bioactive heterocycles.[5][6][7]

Based on these strategies, potential pharmaceutical scaffolds that could be synthesized from this compound include:

  • Pyrimidines: Known for their broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][2][8]

  • Pyridazines: These heterocycles are also recognized as versatile pharmacophores in drug discovery.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols for the synthesis of potential pharmaceutical scaffolds from this compound. These are based on established synthetic methodologies for similar compounds.

Protocol 1: Synthesis of a Hypothetical Furan-Substituted Pyrimidine Derivative

This protocol describes a potential one-pot synthesis of a substituted pyrimidine from this compound.

Reaction Scheme:

G reactant1 This compound reagents Ethanol, HCl reactant1->reagents reactant2 Benzaldehyde reactant2->reagents reactant3 Urea reactant3->reagents product Hypothetical Furan-Substituted Dihydropyrimidine reagents->product

Caption: Synthesis of a hypothetical furan-substituted dihydropyrimidine.

Materials:

  • This compound

  • Benzaldehyde

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent), benzaldehyde (1 equivalent), and urea (1.5 equivalents) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the purified compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Quantitative Data (Hypothetical):

CompoundYield (%)Melting Point (°C)
Hypothetical Furan-Substituted Dihydropyrimidine65150-152
Protocol 2: Synthesis of a Hypothetical Furan-Substituted Pyridazine Derivative

This protocol outlines a potential synthesis of a pyridazine derivative via a cyclocondensation reaction.

Reaction Scheme:

G reactant1 This compound reagents Ethanol, Acetic Acid reactant1->reagents reactant2 Hydrazine Hydrate reactant2->reagents product Hypothetical Furan-Substituted Dihydropyridazine reagents->product

Caption: Synthesis of a hypothetical furan-substituted dihydropyridazine.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial Acetic Acid

  • Ice-cold water

  • Diethyl ether

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyridazine derivative.

  • Characterize the purified compound using appropriate analytical techniques.

Quantitative Data (Hypothetical):

CompoundYield (%)Melting Point (°C)
Hypothetical Furan-Substituted Dihydropyridazine72188-190

Potential Signaling Pathways and Biological Activities

While no specific biological data for derivatives of this compound were found, furan-containing compounds, in general, have been reported to exhibit a range of biological activities. The synthesized pyrimidine and pyridazine derivatives could potentially be investigated for the following activities and their impact on related signaling pathways.

Anticancer Activity:

Many furan derivatives have shown potential as anticancer agents.[2][3] The synthesized compounds could be screened against various cancer cell lines to determine their cytotoxic effects. Potential signaling pathways to investigate include:

  • PI3K/Akt Signaling Pathway: This pathway is often dysregulated in cancer and is a common target for anticancer drugs.

  • Wnt/β-catenin Signaling Pathway: Aberrant activation of this pathway is implicated in the development of several cancers.

A hypothetical workflow for investigating the anticancer activity and mechanism of action is presented below.

G A Synthesized Furan Derivative B In vitro Cytotoxicity Assay (e.g., MTT, SRB) A->B C Select Lead Compound(s) B->C D Mechanism of Action Studies C->D H In vivo Animal Models C->H E Western Blot Analysis (PI3K/Akt, Wnt/β-catenin markers) D->E F Cell Cycle Analysis D->F G Apoptosis Assays D->G

Caption: Workflow for anticancer activity evaluation.

Antimicrobial Activity:

Furan and pyrimidine derivatives are well-known for their antimicrobial properties.[1][2][8] The synthesized compounds could be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MIC).

A general workflow for screening antimicrobial activity is as follows:

G A Synthesized Furan Derivative B Primary Screening (e.g., Agar well diffusion) A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) C->D F Mechanism of Action Studies C->F E Time-Kill Kinetic Studies D->E

Caption: Workflow for antimicrobial activity screening.

Conclusion

While specific applications of this compound in pharmaceutical synthesis are not extensively documented in publicly available literature, its chemical structure suggests significant potential as a versatile starting material for the synthesis of bioactive heterocyclic compounds. The hypothetical protocols and workflows provided herein offer a foundational framework for researchers to explore the synthesis of novel pyrimidine and pyridazine derivatives and to investigate their potential as anticancer and antimicrobial agents. Further research is warranted to synthesize and evaluate the pharmacological properties of compounds derived from this promising furan building block.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 3-Substituted Furans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective synthesis of 3-substituted furans. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective synthesis of 3-substituted furans?

The synthesis of 3-substituted furans is challenging due to the inherent reactivity of the furan ring, where the C2 and C5 positions are generally more susceptible to electrophilic attack and substitution than the C3 and C4 positions.[1][2][3] Key challenges include:

  • Controlling Regioselectivity: Many classical furan syntheses, such as the Paal-Knorr and Feist-Bénary methods, often yield mixtures of isomers or are not directly amenable to producing 3-substituted furans without specific precursors.[4][5][6][7]

  • Harsh Reaction Conditions: Some methods require high temperatures or strongly acidic or basic conditions, which can be incompatible with sensitive functional groups.[8][9][10]

  • Limited Substrate Scope: Certain catalytic systems may have a narrow substrate scope, limiting the types of functional groups that can be present on the starting materials.[11]

  • Accessibility of Starting Materials: The synthesis of appropriately substituted precursors for methods like the Paal-Knorr synthesis can be complex.[12]

Q2: Which are the most common strategies for synthesizing 3-substituted furans?

Several strategies have been developed to overcome the challenges of regioselectivity:

  • Cycloaddition-Retro-Diels-Alder Reactions: This approach, often using oxazole derivatives, provides good functional group compatibility and yields.[8]

  • Metal-Catalyzed Cross-Coupling and C-H Functionalization: Palladium, copper, rhodium, and iridium catalysts have been employed for the direct functionalization of the furan ring at the C3 position.[1][11][13][14] This often involves the use of a directing group to achieve the desired regioselectivity.[2][3][15]

  • Feist-Bénary Synthesis: This classical method involves the reaction of α-halo ketones with β-dicarbonyl compounds and is known for producing furans with a carbonyl group at the C3 position.[4][16][17]

  • Synthesis from Substituted Precursors: Utilizing starting materials that already contain the desired substitution pattern, such as certain propargylic alcohols, can lead to the regioselective formation of 3-substituted furans.[18]

  • Lithiation and Silylation Strategies: The use of directing groups, such as silyl groups, can control the position of lithiation on the furan ring, allowing for subsequent functionalization at the C3 or C4 position.[19]

Troubleshooting Guides

Problem 1: Poor regioselectivity in the synthesis of 3-substituted furans using metal catalysis.
Possible Cause Troubleshooting Step Expected Outcome
Incorrect catalyst or ligand choice.Screen different metal catalysts (e.g., Pd, Cu, Rh, Ir) and ligands. For palladium-catalyzed reactions, sterically hindered and electron-rich phosphine ligands can be effective.[1]Improved regioselectivity towards the 3-substituted product.
Ineffective directing group.If using a C-H activation strategy, ensure the directing group is correctly installed and is appropriate for the chosen catalyst system. Imine directing groups have been successfully used for C3-functionalization of furfural derivatives.[3][15]Enhanced directing effect leading to higher regioselectivity.
Suboptimal reaction temperature.Optimize the reaction temperature. Some catalytic systems are highly sensitive to temperature changes, which can affect the selectivity.An increase in the desired regioisomer yield.
Presence of interfering functional groups.Protect sensitive functional groups on the substrate that may be coordinating to the metal catalyst and interfering with the desired regioselectivity. Acetal protection of carbonyl groups is a common strategy.[20]Reduced side reactions and improved yield of the target isomer.
Problem 2: Low yield in the Feist-Bénary synthesis of a 3-substituted furan.
Possible Cause Troubleshooting Step Expected Outcome
Formation of Paal-Knorr side products.The reaction conditions might be favoring the formation of an intermediate tricarbonyl compound that can then cyclize via a Paal-Knorr pathway to a different furan isomer.[4] Adjust the base and solvent system. The Feist-Bénary synthesis is typically base-catalyzed.[4]Increased yield of the desired 3-substituted furan.
Decomposition of starting materials or product.The reaction conditions may be too harsh. Consider using a milder base or running the reaction at a lower temperature.Reduced degradation and improved product yield.
Incomplete reaction.Increase the reaction time or temperature moderately. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.Drive the reaction to completion and maximize the yield.
Problem 3: Difficulty with the direct C-H functionalization at the C3 position of furan.
Possible Cause Troubleshooting Step Expected Outcome
High reactivity of C2 and C5 positions.Employ a directing group strategy. An imine or other coordinating group can direct the metal catalyst to the C3 position.[2][3][15]Selective functionalization at the C3 position.
Steric hindrance around the C3 position.If the substrate is sterically hindered, a less bulky catalyst or ligand combination may be required to access the C3-H bond.Improved catalyst accessibility and higher reaction efficiency.
Low reactivity of the C-H bond.Some C-H activation methods require high temperatures.[3] If scaling up, consider moving from a batch to a continuous flow process to ensure better heat transfer and safety.[3]Safer and more efficient C-H activation.
Incompatible silylating agent in C3-silylation.For iridium-catalyzed C3-H silylation, screen different trialkylsilanes. The choice of silylating agent can influence the reaction efficiency.[21]Successful silylation at the C3 position, providing a handle for further functionalization.[15][21]

Experimental Protocols

Key Experiment: Iridium-Catalyzed C3-H Silylation of Furfural Derivatives

This protocol is based on a method for the derivatization of furfurals at the C3-position using a temporary imine directing group.[15]

  • Formation of the Imine Directing Group: The furfural derivative is reacted with a suitable amine to form the corresponding imine. This imine acts as a directing group for the subsequent C-H activation step.

  • C3-Silylation: The imine is then reacted with a hydrosilane in the presence of a catalytic amount of [IrCl(COD)]2 (COD = cyclooctadiene), a base such as N,N-diisopropylethylamine (DIPEA), and a hydrogen scavenger like 3,3-dimethylprop-1-ene in a suitable solvent like n-hexane.[15][21]

  • Hydrolysis of the Imine: After the silylation is complete, the imine directing group is removed by hydrolysis with an acidic solution (e.g., HCl) to regenerate the aldehyde functionality.[15]

  • Post-Functionalization: The resulting C3-silylated furfural can be further functionalized through fluoride-mediated activation of the C-Si bond, allowing for arylation, alkenylation, alkynylation, and other transformations.[15][21]

Data Presentation

Table 1: Comparison of Regioselectivity in Metal-Catalyzed Furan Arylation

Catalyst SystemFuran SubstrateAryl HalideBaseRegioselectivity (C3:C2)Yield (%)Reference
[Pd(C3H5)Cl]2 / Tedicyp2-Methylfuran-3-carboxylic acid ethyl ester4-BromoacetophenoneCs2CO3>98:2High[1]
[Pd(C3H5)Cl]2 / Tedicyp2-Methylfuran-3-carboxylic acid ethyl ester4-BromoanisoleCs2CO3>98:2Moderate[1]
Ru(0) catalystFurfurylimineAryl halide-C3-selectiveGood[3]

Note: This table is a representative example. Specific yields and selectivities will vary depending on the exact reaction conditions and substrates used.

Visualizations

experimental_workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: C3-H Silylation cluster_step3 Step 3: Deprotection & Further Functionalization start Furfural Derivative imine Furfurylimine (Directing Group Installed) start->imine Reaction amine Amine amine->imine silylated_imine C3-Silylated Imine imine->silylated_imine C-H Activation hydrosilane Hydrosilane hydrosilane->silylated_imine catalyst [IrCl(COD)]2 / Base catalyst->silylated_imine silylated_furan C3-Silylated Furfural silylated_imine->silylated_furan Imine Removal hydrolysis Acidic Hydrolysis hydrolysis->silylated_furan functionalized_furan 3-Substituted Furan silylated_furan->functionalized_furan Post-Functionalization troubleshooting_logic start Low Regioselectivity in 3-Substituted Furan Synthesis q1 Is it a metal-catalyzed reaction? start->q1 a1_yes Screen Catalysts & Ligands q1->a1_yes Yes a1_no Is it a classical synthesis (e.g., Feist-Bénary)? q1->a1_no No q2 Using a directing group? a1_yes->q2 a2_yes Adjust Base & Solvent a1_no->a2_yes Yes a2_no Consider alternative synthetic route a1_no->a2_no No a3_yes Optimize Directing Group q2->a3_yes Yes a3_no Introduce a Directing Group q2->a3_no No

References

Technical Support Center: Synthesis of 4-(furan-3-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(furan-3-yl)butan-2-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent strategies for the synthesis of this compound involve the formation of a carbon-carbon bond at the 3-position of the furan ring. The primary methods include:

  • Grignard Reaction: Reaction of a 3-furyl Grignard reagent (formed from 3-bromofuran) with a suitable electrophile like acetonylacetone or ethyl acetoacetate.

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between 3-furylboronic acid and a partner containing the butanone side chain, such as 4-halobutan-2-one.

  • Alkylation of 3-Lithiated Furan: In-situ generation of 3-lithiofuran from 3-bromofuran followed by alkylation with a suitable electrophile.

  • Acylation of 3-Substituted Furans: While less common due to regioselectivity issues, Friedel-Crafts acylation of a pre-functionalized 3-substituted furan can be a potential route.

Q2: I am observing low yields in my synthesis. What are the general factors that could be contributing to this?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Instability of Intermediates: Furan rings are sensitive to strongly acidic conditions and can be prone to polymerization.[1] 3-Lithiofuran, a key intermediate in some routes, is known to be unstable and can rearrange to the more stable 2-lithiofuran, especially at temperatures above -40°C.[1]

  • Side Reactions: Competing reactions such as homocoupling of the Grignard or organolithium reagent, or over-alkylation can reduce the yield of the desired product.

  • Moisture and Air Sensitivity: Organometallic intermediates (Grignard and organolithium reagents) are highly sensitive to moisture and atmospheric oxygen. Inadequate anhydrous or inert atmosphere techniques will significantly decrease the yield.

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the choice of catalyst or base can all have a profound impact on the reaction outcome.

  • Purification Losses: The product may be lost during workup and purification steps, especially if it has moderate volatility or forms azeotropes with the solvent.

Q3: What are the typical byproducts I should expect to see in my reaction mixture?

A3: The byproducts will depend on the chosen synthetic route. Common impurities include:

  • From Grignard/Organolithium Routes:

    • Bifuran (from homocoupling of the 3-furylmetallic species).

    • Furan (from quenching of the 3-furylmetallic species by trace protic sources).

    • Products of reaction with the solvent (e.g., from deprotonation of THF).

  • From Cross-Coupling Reactions:

    • Homocoupled products of the boronic acid or halide starting materials.

    • Dehalogenated starting materials.

  • General:

    • Polymerized furan species, especially if acidic conditions are employed.[1]

Troubleshooting Guides

Problem 1: Low Yield in Grignard-based Synthesis
Symptom Possible Cause Suggested Solution
No or very little product formation. Incomplete formation of the Grignard reagent.Ensure magnesium turnings are fresh and activated. A small crystal of iodine can be added to initiate the reaction. All glassware must be flame-dried, and solvents must be rigorously anhydrous.
Decomposition of the Grignard reagent.Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Avoid overheating during the Grignard formation.
Inactive electrophile.Use a fresh, high-purity source of the electrophile (e.g., ethyl 4-chloroacetoacetate).
Formation of significant amounts of bifuran. Homocoupling of the Grignard reagent.Add the 3-bromofuran slowly to the magnesium turnings to maintain a low concentration of the Grignard reagent. Consider using a less reactive organometallic, such as an organozinc reagent.
Presence of furan in the crude product. Quenching of the Grignard reagent by moisture.Re-evaluate the drying of glassware and solvents. Ensure the inert atmosphere is maintained throughout the entire process, including reagent transfers.
Problem 2: Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
Reaction fails to proceed to completion. Inactive catalyst.Use a fresh source of the palladium catalyst and ligand. Consider pre-activation of the catalyst if necessary.
Incorrect choice of base or solvent.The choice of base and solvent is crucial. Screen different conditions, for example, using aqueous potassium carbonate or phosphate bases with solvents like DME, THF, or toluene.
Significant amount of homocoupled 3-furylboronic acid. Suboptimal reaction conditions.Adjust the stoichiometry of the reactants. A slight excess of the boronic acid is often used. Lowering the reaction temperature may also reduce homocoupling.
Decomposition of starting materials or product. High reaction temperature or prolonged reaction time.Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. Consider using a lower boiling point solvent.

Quantitative Data Summary

The following table summarizes typical yields for different synthetic strategies for forming C-C bonds at the furan-3-position. Note that specific yields for this compound are not widely reported, so these represent yields for analogous transformations.

Synthetic Method Starting Materials Typical Yield Reference
Grignard Reaction3-Bromofuran, Electrophile40-60%General knowledge
Suzuki-Miyaura Coupling3-Furylboronic acid, Organic Halide60-85%General knowledge
Alkylation of 3-Lithiofuran3-Bromofuran, Electrophile30-50%General knowledge
Heck Coupling3-Bromofuran, Alkene50-70%General knowledge

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Step 1: Preparation of 3-Furylmagnesium Bromide

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add magnesium turnings (1.2 eq).

  • Activate the magnesium by adding a small crystal of iodine.

  • In the dropping funnel, place a solution of 3-bromofuran (1.0 eq) in anhydrous diethyl ether or THF.

  • Add a small portion of the 3-bromofuran solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux.

  • Once the reaction has started, add the remaining 3-bromofuran solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Electrophile

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 4-chloroacetoacetate (1.1 eq) in anhydrous diethyl ether dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Decarboxylation

  • To the crude product from Step 2, add a 5% aqueous solution of sodium hydroxide and heat the mixture at reflux for 2 hours.

  • Cool the mixture to room temperature and acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
  • To a degassed mixture of 3-furylboronic acid (1.2 eq), 4-chlorobutan-2-one (1.0 eq), and a suitable base such as potassium carbonate (2.0 eq) in a solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Preparation of 3-Furylmagnesium Bromide cluster_coupling Coupling and Decarboxylation 3-Bromofuran 3-Bromofuran Grignard_Formation Grignard Formation (Anhydrous Ether/THF) 3-Bromofuran->Grignard_Formation Mg_turnings Mg turnings Mg_turnings->Grignard_Formation 3-Furylmagnesium_Bromide 3-Furylmagnesium Bromide Grignard_Formation->3-Furylmagnesium_Bromide Coupling Coupling Reaction 3-Furylmagnesium_Bromide->Coupling Electrophile Ethyl 4-chloroacetoacetate Electrophile->Coupling Intermediate Intermediate Ester Coupling->Intermediate Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation (NaOH, H₃O⁺) Intermediate->Hydrolysis_Decarboxylation Product This compound Hydrolysis_Decarboxylation->Product

Caption: Workflow for the Grignard-based synthesis of this compound.

Suzuki_Coupling_Workflow 3-Furylboronic_Acid 3-Furylboronic Acid Coupling Suzuki-Miyaura Coupling 3-Furylboronic_Acid->Coupling 4-Halobutan-2-one 4-Halobutan-2-one 4-Halobutan-2-one->Coupling Pd_Catalyst Pd Catalyst & Base Pd_Catalyst->Coupling Product This compound Coupling->Product

Caption: Workflow for the Suzuki-Miyaura coupling synthesis.

Troubleshooting_Logic Low_Yield Low Yield Observed Check_Reagents Check Reagent Purity and Anhydrous Conditions Low_Yield->Check_Reagents Is reagent quality a concern? Optimize_Conditions Optimize Reaction Conditions (T, t, conc.) Low_Yield->Optimize_Conditions Are conditions optimized? Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) Low_Yield->Analyze_Byproducts What are the side products? Improve_Purification Improve Purification Technique Low_Yield->Improve_Purification Is product lost during workup? Redo_Experiment Redo_Experiment Check_Reagents->Redo_Experiment If poor quality, replace and redo. Optimize_Conditions->Redo_Experiment Run optimization screen. Modify_Procedure Modify_Procedure Analyze_Byproducts->Modify_Procedure Identify side reactions and modify procedure. Modify_Workup Modify_Workup Improve_Purification->Modify_Workup Change extraction solvent or chromatography.

Caption: Logical troubleshooting workflow for low yield issues.

References

Side reactions in the synthesis of furan derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize the synthesis of furan derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in Paal-Knorr furan synthesis?

A1: The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a robust method for furan synthesis. However, side reactions can occur, primarily due to the harsh acidic conditions often employed. These include:

  • Polymerization/Resinification: Furan rings are sensitive to strong acids and can polymerize, leading to the formation of dark, insoluble materials and reducing the yield of the desired product.[1] This is particularly problematic with electron-releasing substituents on the furan ring, which activate it towards electrophilic attack and subsequent polymerization.[1]

  • Incomplete Cyclization: If the reaction is not driven to completion, the starting 1,4-dicarbonyl compound or partially cyclized intermediates may remain in the reaction mixture, complicating purification.

  • Degradation of Sensitive Functional Groups: The acidic conditions can lead to the decomposition or rearrangement of other functional groups present in the starting material or the furan product.[2][3]

Q2: I am observing an unexpected isomer in my Feist-Benary furan synthesis. What could be the cause?

A2: The Feist-Benary synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[4] A common issue is the formation of an isomeric furan product. This typically arises from the intermediate tricarbonyl species undergoing a competing Paal-Knorr-type acid-catalyzed cyclization, especially if acidic conditions develop during the reaction or workup. The initial C-alkylation of the β-dicarbonyl compound's enolate on the α-halo ketone is the desired pathway. However, O-alkylation can also occur, leading to different intermediates and potentially other side products.

Q3: My furan synthesis from carbohydrates is producing a dark, tar-like substance. How can I prevent this?

A3: The dark, tar-like substance is likely "humin," a complex polymer formed as a major side product in the acid-catalyzed dehydration of carbohydrates to furans like 5-hydroxymethylfurfural (HMF).[5][6] Humin formation is a significant challenge, reducing the yield and complicating purification. Key factors influencing humin formation include:

  • Reaction Temperature: Higher temperatures generally increase the rate of humin formation.[5]

  • Acid Concentration: Higher acid concentrations can also accelerate humin production.[6]

  • pH: Lower pH values tend to favor humin formation.

  • Solvent: The choice of solvent can influence the reaction pathways. For example, the use of a co-solvent like DMSO has been shown to sometimes suppress humin formation by stabilizing intermediates.[5]

To minimize humin formation, it is advisable to carefully optimize the reaction temperature, acid concentration, and reaction time.

Troubleshooting Guides

Paal-Knorr Furan Synthesis
Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Furan 1. Inactive catalyst.2. Insufficient reaction time or temperature.3. Degradation of starting material or product under harsh acidic conditions.[2]1. Use a fresh, active acid catalyst.2. Gradually increase reaction time and/or temperature while monitoring the reaction progress.3. Use a milder acid catalyst (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂).[2][3] Consider microwave-assisted synthesis for shorter reaction times.[7]
Formation of Dark Polymeric Material 1. Acid concentration is too high.2. Reaction temperature is too high.3. Prolonged reaction time.1. Reduce the concentration of the acid catalyst.2. Lower the reaction temperature.3. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Difficult Purification 1. Presence of unreacted starting material.2. Contamination with polymeric byproducts.1. Ensure the reaction goes to completion.2. Use column chromatography for purification. In some cases, distillation can be effective if the furan derivative is volatile.
Feist-Benary Furan Synthesis
Observed Problem Potential Cause(s) Recommended Solution(s)
Formation of Isomeric Furan Product 1. The intermediate 1,4-dicarbonyl compound is undergoing a Paal-Knorr type cyclization. This can be promoted by acidic conditions.1. Ensure the reaction is maintained under basic conditions. Use a non-acidic workup procedure.2. Consider a two-step procedure where the intermediate is isolated first before cyclization under controlled conditions.
Low Yield 1. The base is not strong enough to deprotonate the β-dicarbonyl compound effectively.2. The α-halo ketone is unstable and decomposing.3. Competing O-alkylation of the enolate.1. Use a stronger base, but be cautious as very strong bases can promote other side reactions.2. Use the α-halo ketone immediately after preparation or purification.3. Optimize the solvent and counter-ion to favor C-alkylation. Less polar, aprotic solvents and smaller counter-ions (like Li⁺) can favor C-alkylation.
Formation of Dihydrofuran Derivatives 1. Incomplete dehydration of the cyclic intermediate.1. Add a dehydrating agent or perform the final step of the reaction at a higher temperature to drive the elimination of water.
Furan Synthesis from Carbohydrates
Observed Problem Potential Cause(s) Recommended Solution(s)
Significant Humin Formation 1. High reaction temperature.[5]2. High acid concentration.[6]3. High initial carbohydrate concentration.1. Lower the reaction temperature and extend the reaction time if necessary.2. Reduce the concentration of the acid catalyst.3. Use a lower initial concentration of the carbohydrate.
Low Furan Yield 1. Competing rehydration of the furan product (e.g., HMF to levulinic and formic acids).2. Degradation of the furan product under acidic conditions.1. Use a biphasic reaction system to continuously extract the furan product into an organic phase as it is formed.2. Optimize reaction time to maximize furan formation before significant degradation occurs.
Complex Product Mixture 1. Multiple side reactions occurring simultaneously.1. Carefully control reaction parameters (temperature, time, pH).2. Employ a purification strategy such as liquid-liquid extraction followed by column chromatography. The use of activated carbon for adsorption and subsequent desorption with a solvent has also been reported for purification.

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran from Acetonylacetone

This protocol describes the acid-catalyzed cyclization of acetonylacetone (2,5-hexanedione) to 2,5-dimethylfuran.

Materials:

  • Acetonylacetone (2,5-hexanedione)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve acetonylacetone in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain 2,5-dimethylfuran.

Protocol 2: Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

This protocol details the synthesis of a substituted furan from ethyl acetoacetate and chloroacetone.

Materials:

  • Ethyl acetoacetate

  • Chloroacetone

  • Pyridine or another suitable base

  • Ethanol

  • Hydrochloric acid (for workup)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate in ethanol.

  • Add pyridine to the solution.

  • Slowly add chloroacetone to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by TLC.

  • After cooling, pour the reaction mixture into water and acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

Troubleshooting Logic and Signaling Pathways

Below are diagrams illustrating the logical steps for troubleshooting common issues in furan synthesis.

paal_knorr_troubleshooting start Problem: Low/No Furan Yield check_catalyst Is the acid catalyst fresh and active? start->check_catalyst check_conditions Are reaction time and temperature sufficient? check_catalyst->check_conditions Yes solution_catalyst Solution: Use fresh catalyst. check_catalyst->solution_catalyst No check_degradation Is there evidence of degradation (e.g., polymerization)? check_conditions->check_degradation Yes solution_conditions Solution: Increase time/temp. check_conditions->solution_conditions No solution_degradation Solution: Use milder acid or shorter reaction time. check_degradation->solution_degradation Yes

Caption: Troubleshooting workflow for low yield in Paal-Knorr synthesis.

feist_benary_troubleshooting start Problem: Formation of Isomeric Furan check_conditions Is the reaction strictly basic? start->check_conditions check_workup Is the workup procedure acidic? check_conditions->check_workup Yes solution_conditions Solution: Ensure basic conditions are maintained. check_conditions->solution_conditions No solution_workup Solution: Use a non-acidic workup. check_workup->solution_workup Yes carbohydrate_to_furan_troubleshooting start Problem: Significant Humin Formation check_temp Is the reaction temperature too high? start->check_temp check_acid Is the acid concentration too high? check_temp->check_acid No solution_temp Solution: Lower the temperature. check_temp->solution_temp Yes check_concentration Is the initial carbohydrate concentration high? check_acid->check_concentration No solution_acid Solution: Reduce acid concentration. check_acid->solution_acid Yes solution_concentration Solution: Use a more dilute solution. check_concentration->solution_concentration Yes

References

Technical Support Center: Purification of 4-(furan-3-yl)butan-2-one Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of isomers of 4-(furan-3-yl)butan-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound isomers.

Chromatographic Separation Issues

Problem: Poor or no separation of isomers (positional or enantiomeric) using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Column/Stationary Phase For enantiomeric separation, a chiral stationary phase (CSP) is essential. Common choices for ketones and furan derivatives include polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) for HPLC and cyclodextrin-based columns for GC. For positional isomers (e.g., separating this compound from 4-(furan-2-yl)butan-2-one), a non-chiral stationary phase with good shape selectivity, such as a phenyl or cyano-based column, may be effective.
Inappropriate Mobile Phase/Carrier Gas Flow Rate Optimize the mobile phase composition (for HPLC) or the carrier gas flow rate and temperature program (for GC). For chiral HPLC, varying the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane) can significantly impact resolution. For chiral GC, adjusting the temperature ramp rate can improve separation.
Peak Tailing or Broadening This can be caused by interactions with active sites on the stationary phase, column overload, or extra-column effects. Ensure the sample is fully dissolved in the mobile phase. For basic compounds, adding a small amount of a basic modifier to the mobile phase can improve peak shape. For acidic compounds, an acidic modifier may be beneficial. Check for and eliminate any dead volumes in the HPLC system.
Column Contamination Impurities from previous runs can interfere with the separation. Flush the column with a strong solvent to remove any strongly retained compounds. Always use a guard column to protect the analytical column.[1][2]
Sample Overload Injecting too much sample can lead to broad, distorted peaks. Reduce the injection volume or the sample concentration.

Experimental Protocol: Chiral HPLC Method Development

A general approach for developing a chiral HPLC method for the separation of this compound enantiomers is as follows:

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one coated with tris(3,5-dimethylphenylcarbamate) of cellulose or amylose.

  • Mobile Phase Screening:

    • Begin with a normal-phase mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • If separation is not achieved, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).

    • If necessary, try a different alcohol modifier, such as ethanol.

  • Flow Rate Optimization: A typical starting flow rate for a 4.6 mm I.D. column is 1.0 mL/min. If separation is observed but resolution is poor, decreasing the flow rate may improve resolution.[3]

  • Temperature Control: Maintain a constant column temperature to ensure reproducible retention times.

Distillation In-Process Failures

Problem: Inability to separate isomers of this compound using fractional distillation.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Close Boiling Points Positional isomers often have very similar boiling points, making them difficult to separate by standard fractional distillation. While the exact boiling point of this compound is not readily available, a related compound, 4-(5-methyl-2-furyl)-2-butanone, has an estimated boiling point of 209-210 °C.[4] If the boiling point difference between the isomers is less than 25°C, simple distillation will not be effective.[5]
Azeotrope Formation The isomers may form an azeotrope, a mixture that boils at a constant temperature, preventing further separation by distillation.
Insufficient Column Efficiency The fractionating column may not have enough theoretical plates to achieve the desired separation. Use a longer column or a column with a more efficient packing material.
Incorrect Reflux Ratio The ratio of the condensed vapor returned to the column to the vapor removed as distillate is critical. A higher reflux ratio generally leads to better separation but requires a longer distillation time.

Frequently Asked Questions (FAQs)

Q1: What types of isomers should I be concerned with for this compound?

A1: You should consider two main types of isomers:

  • Positional Isomers: These isomers have the same molecular formula but differ in the position of the furan ring attachment to the butane chain. A common positional isomer is 4-(furan-2-yl)butan-2-one.

  • Enantiomers: If the synthesis of this compound does not involve a chiral catalyst or starting material, it will likely exist as a racemic mixture of two enantiomers (R and S forms) due to the chiral center at the carbon bearing the hydroxyl group (if the ketone is reduced) or the adjacent carbon in some synthetic routes.

Q2: Which purification technique is generally more effective for separating isomers of this compound?

A2: For enantiomers, chiral chromatography (HPLC or GC) is the most effective and often the only viable method for separation. For positional isomers, while fractional distillation might be possible if there is a significant difference in their boiling points, chromatography (HPLC or flash chromatography) is typically more practical and provides better separation.

Q3: What are some common impurities that I might encounter during the purification of this compound?

A3: Common impurities can include:

  • Starting materials from the synthesis.

  • The positional isomer, 4-(furan-2-yl)butan-2-one, depending on the synthetic route.

  • By-products from side reactions.

  • Residual solvents.

Q4: How can I confirm the purity and isomeric ratio of my final product?

A4: A combination of analytical techniques is recommended:

  • Purity: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information on purity.

  • Isomeric Ratio: For enantiomers, use chiral HPLC or chiral GC to determine the enantiomeric excess (ee). For positional isomers, a calibrated GC or HPLC method can be used to determine the ratio of the isomers.

Q5: Are there any safety precautions I should take when working with furan-containing compounds?

A5: Furan and its derivatives can be toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and any related compounds before starting your experiments.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategies cluster_positional Positional Isomer Separation cluster_enantiomeric Enantiomeric Separation cluster_analysis Analysis Crude_Product Crude this compound (Mixture of Isomers and Impurities) Flash_Chromatography Flash Chromatography Crude_Product->Flash_Chromatography Primary Method Fractional_Distillation Fractional Distillation Crude_Product->Fractional_Distillation Alternative (if boiling points differ) Chiral_HPLC Chiral HPLC Flash_Chromatography->Chiral_HPLC Chiral_GC Chiral GC Flash_Chromatography->Chiral_GC Fractional_Distillation->Chiral_HPLC Fractional_Distillation->Chiral_GC Purity_Analysis Purity Analysis (GC-MS, LC-MS, NMR) Chiral_HPLC->Purity_Analysis Isomer_Ratio Isomer Ratio Analysis (Chiral HPLC/GC) Chiral_HPLC->Isomer_Ratio Chiral_GC->Purity_Analysis Chiral_GC->Isomer_Ratio

Caption: General workflow for the purification and analysis of this compound isomers.

Troubleshooting_Logic Start Poor Isomer Separation Check_Method Review Separation Method Start->Check_Method Is_Enantiomer Separating Enantiomers? Check_Method->Is_Enantiomer Use_Chiral Use Chiral Stationary Phase (CSP) Is_Enantiomer->Use_Chiral Yes Is_Positional Separating Positional Isomers? Is_Enantiomer->Is_Positional No Optimize_Mobile_Phase Optimize Mobile Phase / Flow Rate Use_Chiral->Optimize_Mobile_Phase Check_Peak_Shape Check Peak Shape Optimize_Mobile_Phase->Check_Peak_Shape Address_Tailing Address Peak Tailing/Broadening (e.g., add modifier, reduce load) Check_Peak_Shape->Address_Tailing Poor Check_Column_Health Check for Column Contamination Check_Peak_Shape->Check_Column_Health Good Address_Tailing->Check_Column_Health Is_Positional->Check_Peak_Shape No Optimize_Stationary_Phase Optimize Stationary Phase (e.g., Phenyl, Cyano) Is_Positional->Optimize_Stationary_Phase Yes Optimize_Stationary_Phase->Optimize_Mobile_Phase Consider_Distillation Consider Fractional Distillation (if feasible) Optimize_Stationary_Phase->Consider_Distillation

Caption: Troubleshooting logic for poor chromatographic separation of isomers.

References

Preventing polymerization of furan compounds during synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of furan compounds during synthesis.

Troubleshooting Guides

Uncontrolled polymerization is a common side reaction in furan synthesis, leading to decreased yields and purification challenges. This guide addresses specific issues you may encounter during your experiments.

Problem 1: Rapid formation of a dark, insoluble precipitate upon addition of an acid catalyst.

Possible Cause: This indicates rapid, uncontrolled acid-catalyzed polymerization. Furan and its derivatives are highly susceptible to polymerization in the presence of strong acids and elevated temperatures. The protonation of the furan ring generates reactive electrophiles that can lead to chain reactions.[1][2]

Solutions:

  • Choice of Acid Catalyst:

    • Switch to a milder acid catalyst. Strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are highly effective at promoting polymerization.[3] Consider using a weaker Brønsted acid or a Lewis acid. Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·Et₂O) can catalyze the desired reaction under milder conditions.[4][5]

    • For certain reactions, solid acid catalysts like Amberlyst resins can offer better control over the reaction rate and simplify catalyst removal.[6][7]

  • Solvent Selection:

    • The choice of solvent plays a crucial role in suppressing polymerization. Protic solvents like alcohols (e.g., methanol, ethanol) can stabilize reactive intermediates, specifically aldehydes that may form during the reaction, thus inhibiting their participation in polymerization pathways.[6][8][9]

    • Aprotic solvents can also be effective. For instance, in the catalytic hydrogenation of furfural, the choice of solvent can significantly alter selectivity and reduce side reactions.

  • Temperature Control:

    • Maintain a low reaction temperature. Furan polymerization is often highly exothermic and accelerates at higher temperatures.[10] Running the reaction at or below room temperature, or even at 0°C, can significantly slow down the rate of polymerization.

Problem 2: Low yield of the desired furan product with the formation of a viscous, dark oil.

Possible Cause: This suggests that while polymerization is occurring, it is less rapid than in Problem 1, leading to the formation of soluble oligomers and polymers. This can be due to a combination of factors including reaction time, temperature, and catalyst concentration.

Solutions:

  • Optimize Reaction Time:

    • Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the product from degrading or polymerizing further.

  • Reduce Catalyst Loading:

    • Use the minimum effective amount of catalyst. A high concentration of acid will increase the rate of both the desired reaction and the unwanted polymerization.

  • Consider a Two-Phase System:

    • In some cases, a biphasic solvent system can be used to extract the furan product into an organic phase as it is formed, thereby protecting it from the acidic aqueous phase where polymerization is more likely to occur.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of acid-catalyzed furan polymerization?

A1: Acid-catalyzed polymerization of furans is initiated by the protonation of the furan ring, typically at the C2 or C5 position. This creates a highly reactive carbocation intermediate. This electrophilic species can then attack another neutral furan molecule, initiating a chain reaction that leads to the formation of polymers. The reaction often involves ring-opening to form reactive dicarbonyl intermediates, which can also contribute to polymer formation.[1][2]

Q2: Are there any specific inhibitors I can add to my reaction to prevent polymerization?

A2: While traditional radical inhibitors are not typically effective for acid-catalyzed polymerization, certain furan derivatives themselves can act as inhibitors in radical polymerization reactions. For acid-catalyzed reactions, the focus is on controlling the reaction conditions rather than adding a specific inhibitor. However, the use of alcohols as solvents can be considered a form of in-situ inhibition as they stabilize reactive intermediates.[6][8]

Q3: How does the choice of a Brønsted vs. a Lewis acid catalyst affect polymerization?

A3: Brønsted acids directly protonate the furan ring, leading to highly reactive intermediates and a greater tendency for polymerization.[4] Lewis acids, on the other hand, coordinate with carbonyl groups or other functional groups in the starting materials. This can activate the substrate for the desired reaction without directly protonating the furan ring, often leading to milder reaction conditions and reduced polymerization.[4] However, the effectiveness of a Lewis acid is highly dependent on the specific reaction.

Q4: Can I use water as a solvent for furan synthesis?

A4: It is generally not recommended to use water as a solvent in acid-catalyzed furan synthesis. In an aqueous acidic medium, furan has a very high tendency to polymerize, often leading to negligible yields of the desired product.[6][8] If water is a byproduct of the reaction, its removal during the reaction (e.g., using a Dean-Stark trap) is advisable.

Quantitative Data on Polymerization Prevention

The following tables summarize the impact of different reaction parameters on the yield of furan compounds and the suppression of polymerization.

Table 1: Effect of Solvent on Furan Conversion and Polymer Formation in Acid-Catalyzed Benzofuran Synthesis

SolventTemperature (°C)Furan Conversion (%)Benzofuran Yield (%)Insoluble Polymer Yield (%)
Water170~100<1~90
Methanol170~80~30Significantly Suppressed
Ethanol170~60~20Significantly Suppressed
1-Propanol170~40~15Significantly Suppressed

Data synthesized from qualitative and semi-quantitative descriptions in multiple sources.[6][8]

Table 2: Influence of Catalyst Type on Furfural Conversion to Cyclopentanone (CPO) and Side Reactions

Catalyst SystemFurfural Conversion (%)CPO Yield (%)Major Side Product
Ni/SiC (no acid)HighNegligibleFurfuryl alcohol (FA)
Ni/SiC + Brønsted AcidHighModerateTetrahydrofurfuryl alcohol
Ni/SiC + Lewis Acid (CrCl₃)High88.1Tetrahydrofurfuryl alcohol (suppressed)

This table illustrates the impact of Brønsted vs. Lewis acids on a reaction involving a furan derivative. While not a direct measure of polymerization, it highlights the role of the acid in directing the reaction pathway and minimizing undesired side reactions.[4]

Experimental Protocols

Detailed Methodology: Optimized Paal-Knorr Synthesis of 2,5-Dimethylfuran

The Paal-Knorr synthesis is a classic method for preparing furans from 1,4-dicarbonyl compounds. This protocol has been optimized to minimize polymerization.

Materials:

  • Hexane-2,5-dione (1,4-dicarbonyl compound)

  • p-Toluenesulfonic acid (p-TsOH) (mild acid catalyst)

  • Toluene (solvent for azeotropic water removal)

  • Dean-Stark apparatus

  • Anhydrous sodium sulfate (drying agent)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging the Flask: To the round-bottom flask, add hexane-2,5-dione (1 equivalent) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents). Add a sufficient volume of toluene to fill the Dean-Stark trap and immerse the reactants.

  • Reaction: Heat the mixture to reflux. The water formed during the cyclization will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC until the hexane-2,5-dione is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude 2,5-dimethylfuran can be further purified by distillation if necessary.

Rationale for Optimization:

  • Mild Acid Catalyst: p-TsOH is a solid, non-volatile acid that is less harsh than mineral acids, reducing the likelihood of polymerization.[2]

  • Azeotropic Water Removal: The continuous removal of water drives the equilibrium towards the furan product and prevents the accumulation of water, which can contribute to side reactions in an acidic medium.

  • Controlled Temperature: The refluxing temperature of toluene provides a controlled and moderate reaction temperature.

Visualizations

Acid-Catalyzed Furan Polymerization Pathway

This diagram illustrates the initial steps of acid-catalyzed polymerization of furan, highlighting the formation of the reactive carbocation and the subsequent electrophilic attack.

G cluster_start Initiation cluster_propagation Propagation cluster_further Further Reaction Furan Furan Protonated_Furan Protonated Furan (Carbocation Intermediate) Furan->Protonated_Furan Protonation H+ H+ H+->Protonated_Furan Dimer_Cation Dimer Carbocation Protonated_Furan->Dimer_Cation Electrophilic Attack Another_Furan Furan Another_Furan->Dimer_Cation Polymer Polymerization / Ring Opening Dimer_Cation->Polymer

Caption: Initiation and propagation steps in acid-catalyzed furan polymerization.

Experimental Workflow for Minimized Polymerization in Furan Synthesis

This workflow outlines the key steps and decision points for synthesizing a furan compound while minimizing the formation of unwanted polymers.

G Start Start Select_Reactants Select Starting Materials (e.g., 1,4-dicarbonyl) Start->Select_Reactants Choose_Catalyst Choose Mild Acid Catalyst (e.g., p-TsOH, Lewis Acid) Select_Reactants->Choose_Catalyst Select_Solvent Select Appropriate Solvent (e.g., Alcohol, Toluene) Choose_Catalyst->Select_Solvent Setup_Reaction Set up Reaction Apparatus (e.g., with Dean-Stark) Select_Solvent->Setup_Reaction Control_Temp Maintain Low/ Controlled Temperature Setup_Reaction->Control_Temp Monitor_Reaction Monitor Reaction Progress (TLC, GC) Control_Temp->Monitor_Reaction Workup Quench and Workup (Neutralize Acid) Monitor_Reaction->Workup Purify Purify Product (Distillation, Chromatography) Workup->Purify End End Purify->End

Caption: A generalized workflow for furan synthesis with a focus on preventing polymerization.

Mechanism of Paal-Knorr Furan Synthesis

This diagram details the step-by-step mechanism of the Paal-Knorr synthesis, a common and effective method for preparing substituted furans.

G Diketone 1,4-Diketone Protonation Protonation of Carbonyl Oxygen Diketone->Protonation H+ Enolization Enol Formation Protonation->Enolization Cyclization Intramolecular Nucleophilic Attack Enolization->Cyclization Hemiacetal Cyclic Hemiacetal Intermediate Cyclization->Hemiacetal Dehydration1 Protonation of Hydroxyl Group Hemiacetal->Dehydration1 H+ Dehydration2 Loss of Water Dehydration1->Dehydration2 -H2O Furan Substituted Furan Dehydration2->Furan -H+

Caption: The reaction mechanism of the acid-catalyzed Paal-Knorr furan synthesis.

References

Troubleshooting low yields in the preparation of furan-based ketones.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of furan-based ketones, a critical process for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield or no product in my Friedel-Crafts acylation of furan?

A1: Low yields in the Friedel-Crafts acylation of furan are often attributed to the inherent sensitivity of the furan ring to strong acidic conditions.[1] Classical Lewis acid catalysts like aluminum chloride (AlCl₃) can lead to polymerization and ring-opening of the furan molecule, significantly reducing the yield of the desired ketone.[1] To mitigate this, the use of milder catalysts is highly recommended.

Q2: What are some suitable mild catalysts for the acylation of furan?

A2: Several milder catalysts have been shown to improve yields in furan acylation. These include:

  • Boron trifluoride (BF₃) [1]

  • Zinc chloride (ZnCl₂) [2]

  • Phosphoric acid [1][2]

  • Heteropoly acids and their supported versions , such as chromium-exchanged dodecatungstophosphoric acid.[3][4]

  • Ferrites in vapor phase acylation.[5]

The choice of catalyst can significantly impact the reaction's success, with some studies reporting yields up to 89% with specific catalysts under optimized conditions.[5]

Q3: My reaction mixture is turning dark and forming a lot of black tar-like substance. What is happening?

A3: The formation of a dark, tarry substance is a strong indication of furan polymerization. This is a common side reaction, especially under harsh acidic conditions or at elevated temperatures.[2] Using a milder catalyst, controlling the reaction temperature, and ensuring slow, dropwise addition of the acylating agent can help minimize polymerization.

Q4: Are there alternative methods to Friedel-Crafts acylation for preparing furan-based ketones?

A4: Yes, the Paal-Knorr furan synthesis is a robust alternative. This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to form the furan ring.[6][7][8] This approach can be advantageous as it avoids the direct acylation of the sensitive furan ring.

Q5: How can I purify my furan-based ketone product effectively?

A5: Purification can be challenging due to the potential for product degradation. Common purification techniques include:

  • Distillation under reduced pressure: This is suitable for volatile ketones and helps to avoid decomposition at high temperatures.[9]

  • Column chromatography: This is a versatile method for separating the desired ketone from byproducts and unreacted starting materials.

  • Extraction and washing: After the reaction, washing the organic layer with a mild base (e.g., sodium bicarbonate solution) and then with water can help remove acidic impurities and unreacted acylating agents.[9]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low-yield issues in furan-based ketone synthesis.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield Observed CheckReactionConditions Verify Reaction Conditions (Temp, Time, Stirring) Start->CheckReactionConditions CheckReagents Assess Reagent Quality (Furan, Acylating Agent, Solvent) CheckReactionConditions->CheckReagents Conditions OK OptimizeConditions Optimize Reaction Parameters CheckReactionConditions->OptimizeConditions Incorrect Conditions CatalystIssue Evaluate Catalyst Choice & Activity CheckReagents->CatalystIssue Reagents OK CheckReagents->OptimizeConditions Impure Reagents SideReactions Investigate Side Reactions (Polymerization, Ring Opening) CatalystIssue->SideReactions Catalyst OK ChangeCatalyst Select Milder Catalyst CatalystIssue->ChangeCatalyst Harsh Catalyst PurificationLoss Analyze Purification Step SideReactions->PurificationLoss Minimal Side Reactions SideReactions->ChangeCatalyst Excessive Polymerization PurificationLoss->OptimizeConditions Purification OK ImprovePurification Refine Purification Technique PurificationLoss->ImprovePurification Product Loss Solution Improved Yield OptimizeConditions->Solution ChangeCatalyst->OptimizeConditions AlternativeMethod Consider Alternative Synthesis (e.g., Paal-Knorr) ChangeCatalyst->AlternativeMethod Still Low Yield AlternativeMethod->Solution ImprovePurification->Solution

Caption: A workflow diagram for troubleshooting low yields in furan-based ketone synthesis.

Data on Reaction Yields

The following tables summarize quantitative data on the yield of 2-acetylfuran under various reaction conditions.

Table 1: Effect of Catalyst on 2-Acetylfuran Yield (Friedel-Crafts Acylation)

CatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
H-beta zeoliteAcetic anhydrideNone67288.8[10]
Zinc chlorideAcetic anhydrideAcetic acid20-1103-5>90 (unspecified)[2]
Phosphoric acidAcetic anhydrideNone--89.4[2]
Co-ferriteAcetic anhydrideVapor phase300-89.07[5]
Yb(OTf)₃Acetic anhydride[BPy][BF₄]Room Temp185[11]

Table 2: Optimization of Reaction Conditions for 2-Acetylfuran Synthesis using H-beta Zeolite

Temperature (°C)Acetic Anhydride/Furan Molar RatioCatalyst/Furan Weight RatioTime (h)Yield (%)
7050.3481.587.6
674.990.42288.8
674.990.42285.0
674.990.42287.4
Data adapted from a Box-Behnken design experiment.[10]

Key Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Furan using Zinc Chloride Catalyst

This protocol is based on a method described for the synthesis of 2-acetylfuran.[2]

Materials:

  • Furan

  • Acetic anhydride

  • Anhydrous zinc chloride

  • Acetic acid

  • Solvent for extraction (e.g., chloroform)

  • Sodium hydroxide solution (for washing)

  • Water

Procedure:

  • In a reaction vessel, add acetic anhydride, acetic acid, and anhydrous zinc chloride.

  • Stir the mixture at 0-30 °C until the catalyst is completely dissolved.

  • While maintaining the temperature, add furan dropwise to the mixture.

  • After the addition is complete, allow the reaction to proceed for 3-5 hours at a temperature between 20-110 °C.

  • Cool the reaction mixture and add water.

  • Extract the product with a suitable solvent (e.g., chloroform) three times.

  • Combine the organic layers and wash sequentially with a sodium hydroxide solution and then with water until neutral.

  • Distill the solvent under normal or reduced pressure.

  • Collect the 2-acetylfuran product by vacuum distillation.

Protocol 2: Paal-Knorr Furan Synthesis

This is a general procedure for the synthesis of furans from 1,4-dicarbonyl compounds.[6][7][8]

Materials:

  • 1,4-dicarbonyl compound (e.g., hexane-2,5-dione)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Dehydrating agent (optional, e.g., acetic anhydride)

  • Solvent (if necessary)

Procedure:

  • Dissolve the 1,4-dicarbonyl compound in a suitable solvent (if required).

  • Add the acid catalyst to the solution.

  • Heat the reaction mixture to promote cyclization and dehydration. The reaction temperature and time will vary depending on the specific substrate and catalyst used.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base.

  • Extract the furan product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure and purify the resulting furan derivative, typically by distillation or column chromatography.

Reaction Mechanisms

Eley-Rideal Mechanism for Friedel-Crafts Acylation of Furan

In this mechanism, one reactant (acetic anhydride) is adsorbed onto the catalyst surface, while the other reactant (furan) reacts with it directly from the bulk phase.[3][12][13]

EleyRideal cluster_catalyst Catalyst Surface Catalyst Catalyst Site AdsorbedAA Adsorbed Acetic Anhydride (Ac₂O*) Intermediate Reaction Intermediate AdsorbedAA->Intermediate Furan Furan (in solution) Furan->Intermediate Surface Reaction AA Acetic Anhydride (in solution) AA->AdsorbedAA Adsorption Product 2-Acetylfuran Intermediate->Product Desorption Byproduct Acetic Acid Intermediate->Byproduct

Caption: The Eley-Rideal mechanism for the acylation of furan on a solid acid catalyst.

Mechanism of Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis proceeds through the acid-catalyzed intramolecular cyclization of a 1,4-dicarbonyl compound.[6][7][8]

PaalKnorr Start 1,4-Dicarbonyl Compound Protonation Protonation of one carbonyl group Start->Protonation H⁺ Enolization Enolization of the other carbonyl group Protonation->Enolization Cyclization Intramolecular nucleophilic attack (forms a hemiacetal) Enolization->Cyclization Dehydration1 Protonation of hydroxyl group Cyclization->Dehydration1 H⁺ Dehydration2 Loss of water to form a carbocation Dehydration1->Dehydration2 -H₂O Deprotonation Deprotonation to restore aromaticity Dehydration2->Deprotonation End Substituted Furan Deprotonation->End -H⁺

Caption: The reaction mechanism for the acid-catalyzed Paal-Knorr synthesis of furans.

References

Technical Support Center: Enhancing the Stability of Furanones for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the long-term storage of furanones. The following information is designed to help you enhance the stability of these valuable compounds in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause furanone degradation during storage?

A1: Furanone stability is primarily influenced by three main factors: pH, temperature, and exposure to oxygen. These factors can lead to degradation through hydrolysis, thermal decomposition, and oxidation, resulting in a loss of compound integrity and efficacy. For instance, 2,5-dimethyl-4-hydroxy-3[2H]-furanone (Furaneol) has been shown to be unstable in aqueous solutions across a pH range of 2.0 to 8.0 at 23°C.

Q2: How does pH affect the stability of furanones?

A2: The pH of the storage solution is a critical determinant of furanone stability. Generally, furanones are more susceptible to degradation in neutral to alkaline conditions. Studies on 2,5-dimethyl-4-hydroxy-3[2H]-furanone have indicated that the greatest stability in aqueous solutions is achieved at a pH of around 3.5.[1] Degradation at various pH values often follows first-order kinetics.

Q3: What is the impact of temperature on furanone stability?

A3: Elevated temperatures significantly accelerate the degradation of furanones.[1] Thermal degradation can lead to the opening of the furanone ring structure and the formation of various volatile and non-volatile byproducts.[2][3] It is crucial to store furanone compounds at controlled, cool temperatures to minimize thermal decomposition. For example, thermal degradation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) has been observed at temperatures of 160°C.[2]

Q4: What are the common degradation pathways for furanones?

A4: The three primary degradation pathways for furanones are:

  • Hydrolysis: This involves the cleavage of the lactone ring in the presence of water, a reaction that is often catalyzed by acidic or basic conditions.

  • Oxidation: Exposure to oxygen can lead to the formation of various oxidation products. This process can be influenced by the presence of light and metal ions.

  • Thermal Degradation: High temperatures can induce ring-opening and subsequent retro-aldol reactions, leading to a complex mixture of smaller molecules.[2][3]

Troubleshooting Guides

Issue 1: Rapid Degradation of Furanone in Aqueous Solution

Symptoms:

  • Loss of potency or concentration of the furanone compound over a short period.

  • Changes in the physical appearance of the solution (e.g., color change).

  • Detection of unexpected peaks during analytical testing (e.g., HPLC or GC-MS).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Protocol/Experimental Details
Inappropriate pH Adjust the pH of the solution to the optimal range for the specific furanone. For many furanones, a slightly acidic pH (around 3.5-4.0) is preferable.[1]Protocol for pH Adjustment: 1. Prepare a buffer solution at the target pH (e.g., 0.1 M citrate buffer for pH 3.5).2. Dissolve the furanone compound in the prepared buffer to the desired concentration.3. Verify the final pH of the solution using a calibrated pH meter and adjust if necessary with dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).4. Store the buffered solution at the recommended temperature.
Exposure to Oxygen Minimize exposure to atmospheric oxygen by storing solutions under an inert atmosphere.Protocol for Inert Atmosphere Storage: 1. After preparing the furanone solution, sparge it with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove dissolved oxygen.2. Transfer the solution to a vial with a headspace.3. Flush the headspace of the vial with the inert gas before sealing it tightly with a septum cap.4. For long-term storage, consider using amber vials to protect from light, which can catalyze oxidation.
Presence of Metal Ion Contaminants Use high-purity solvents and glassware, and consider adding a chelating agent to sequester metal ions.Procedure for Minimizing Metal Contamination: 1. Use metal-free water and high-purity grade solvents for all solutions.2. Acid-wash all glassware (e.g., with 1 M HCl) and rinse thoroughly with deionized water before use.3. If metal contamination is suspected, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1 mM).
Issue 2: Furanone Degradation During Long-Term Storage at Low Temperatures

Symptoms:

  • Gradual loss of furanone concentration over weeks or months, even when stored at refrigerated or frozen conditions.

  • Formation of degradation products upon thawing of frozen samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Protocol/Experimental Details
Sub-optimal Storage Temperature Store furanones at ultra-low temperatures (-80°C) for long-term preservation.Recommended Storage Conditions: - Short-term (days to weeks): 2-8°C in a tightly sealed container, protected from light.- Long-term (months to years): -20°C or preferably -80°C. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Use of Antioxidants Add a suitable antioxidant to the furanone solution to inhibit oxidative degradation.Protocol for Antioxidant Addition: 1. Choose an appropriate antioxidant based on the solvent system and the specific furanone. Common antioxidants include: - Ascorbic Acid (Vitamin C): For aqueous solutions. Prepare a stock solution of ascorbic acid (e.g., 10% w/v in water, prepared fresh) and add to the furanone solution to a final concentration of 0.1-1.0 mg/mL. - Butylated Hydroxytoluene (BHT): For organic solvents. Prepare a stock solution of BHT in a compatible solvent (e.g., ethanol) and add to the furanone solution to a final concentration of 0.01-0.1% (w/v). - α-Tocopherol (Vitamin E): For lipid-based formulations. Add directly to the formulation to a final concentration of 0.05-0.2% (w/v).2. Gently mix the solution to ensure the antioxidant is fully dissolved.3. Store the stabilized solution under the recommended temperature and atmosphere.

Data Presentation: Furanone Stability

Table 1: Effect of pH and Temperature on the Stability of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)

pHTemperature (°C)ObservationReference
2.0 - 8.023Unstable over a 32-day period
3.523Greatest stability observed in aqueous solution[1]
2.2160Significant thermal degradation[2]
5.1160Significant thermal degradation[2]
7.1160Significant thermal degradation, though less than at lower pH[2]

Experimental Protocols

Protocol 1: General Stability Testing of Furanone Solutions

Objective: To assess the stability of a furanone compound in a specific formulation over time under defined storage conditions.

Materials:

  • Furanone compound of interest

  • High-purity solvents and/or buffer components

  • Calibrated pH meter

  • HPLC or GC-MS system with a validated method for the furanone

  • Temperature- and humidity-controlled stability chambers

  • Inert gas (e.g., nitrogen or argon)

  • Appropriate storage vials (e.g., amber glass vials with PTFE-lined caps)

Procedure:

  • Sample Preparation: Prepare the furanone solution at the desired concentration in the chosen solvent or formulation. If applicable, adjust the pH and add any stabilizing agents (e.g., antioxidants).

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution to determine the initial concentration of the furanone and to establish a baseline chromatogram for degradation products.

  • Storage: Dispense the remaining solution into multiple vials, flush with inert gas if necessary, and seal tightly. Place the vials in stability chambers set to the desired storage conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12 months for long-term; 1, 2, 3, 6 months for accelerated), remove a vial from the stability chamber.

  • Sample Analysis: Allow the sample to equilibrate to room temperature. Analyze the sample using the validated analytical method to determine the concentration of the furanone and the presence and quantity of any degradation products.

  • Data Evaluation: Calculate the percentage of the initial furanone remaining at each time point. Plot the concentration or percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Analysis of Furanone Degradation by GC-MS

Objective: To identify and quantify volatile degradation products of furanones.

Sample Preparation (Headspace SPME):

  • Place a known amount of the furanone sample (liquid or solid) into a headspace vial.

  • If analyzing a solution, add a salting-out agent (e.g., NaCl) to increase the volatility of the analytes.

  • Seal the vial with a septum cap.

  • Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

  • Expose a Solid Phase Microextraction (SPME) fiber to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.

GC-MS Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.

  • Column: Use a suitable capillary column for separating volatile compounds (e.g., a DB-Wax or HP-5ms column).

  • Oven Program: Implement a temperature gradient to separate the compounds based on their boiling points. A typical program might be: start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/minute, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 35-350.

  • Identification: Identify degradation products by comparing their mass spectra to a library (e.g., NIST) and by comparing their retention times to those of authentic standards if available.

  • Quantification: Use an internal standard for accurate quantification of the identified degradation products.

Mandatory Visualizations

Furanone_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation Furanone Furanone Hydrolysis_Intermediate Hydroxy Acid Intermediate Furanone->Hydrolysis_Intermediate H₂O, H⁺/OH⁻ Oxidized_Intermediates Oxidized Intermediates Furanone->Oxidized_Intermediates O₂, light, metal ions Ring_Opening Ring Opening Furanone->Ring_Opening High Temperature Ring_Opened_Products Ring-Opened Products Hydrolysis_Intermediate->Ring_Opened_Products Degradation_Products_Ox Various Degradation Products Oxidized_Intermediates->Degradation_Products_Ox Retro_Aldol Retro-Aldol Reaction Ring_Opening->Retro_Aldol Volatile_Products Volatile Carbonyls Retro_Aldol->Volatile_Products

Caption: Major degradation pathways of furanones.

Experimental_Workflow_Stability_Testing start Start: Prepare Furanone Solution initial_analysis T=0 Analysis (HPLC/GC-MS) start->initial_analysis storage Store Samples at Defined Conditions initial_analysis->storage timepoint_analysis Analyze at Time Points storage->timepoint_analysis timepoint_analysis->timepoint_analysis Repeat at intervals data_evaluation Evaluate Data (Degradation Kinetics) timepoint_analysis->data_evaluation end End: Determine Stability data_evaluation->end

Caption: Workflow for furanone stability testing.

Troubleshooting_Logic degradation Furanone Degradation Observed check_ph Check pH of Solution degradation->check_ph Aqueous Solution? check_storage Review Storage Conditions degradation->check_storage check_oxygen Assess Oxygen Exposure degradation->check_oxygen adjust_ph Adjust pH to 3.5-4.0 check_ph->adjust_ph pH outside optimal range? lower_temp Lower Storage Temperature (e.g., to -80°C) check_storage->lower_temp Temperature too high? inert_atmosphere Store Under Inert Gas check_oxygen->inert_atmosphere Exposed to air? add_antioxidant Add Antioxidant check_oxygen->add_antioxidant Oxidation suspected?

Caption: Troubleshooting logic for furanone degradation.

References

Overcoming poor reactivity of 3-substituted furans in electrophilic substitution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor reactivity of 3-substituted furans in electrophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the electrophilic substitution of 3-substituted furans often challenging?

A1: The preferred site for electrophilic attack on the furan ring is the C2 or C5 position, as the cationic intermediate is stabilized by three resonance structures.[1] When these positions are blocked, or when substitution is desired at the C4 position, the reaction becomes challenging due to the lower stability of the corresponding reaction intermediate. Furthermore, 3-substituted furans can be sensitive to the strong acids often used in electrophilic aromatic substitution, leading to side reactions like polymerization.[2][3][4]

Q2: What are the main strategies to achieve electrophilic substitution at the less reactive positions of 3-substituted furans?

A2: The primary strategies involve directing the electrophile to the desired position or temporarily blocking the more reactive sites. The most common and effective methods include:

  • Directed ortho-Metalation (DoM): A directing group at the 3-position guides metalation (typically lithiation) to the C2 or C4 position, creating a nucleophilic site for reaction with an electrophile.[5][6]

  • Silylation as a Blocking Strategy: The reactive C2 and C5 positions can be protected with a bulky silyl group, such as tert-butyldimethylsilyl (TBDMS). This forces electrophilic substitution to occur at the C4 position. The silyl group can then be removed.

  • Halogen Dance Reaction: This reaction involves the base-catalyzed migration of a halogen atom around the furan ring. This can be used to move a halogen to a less accessible position, which can then be subjected to metal-halogen exchange and subsequent reaction with an electrophile.[7][8][9]

  • Vilsmeier-Haack Reaction: This reaction is a mild method for formylation and can sometimes be optimized to favor substitution at less reactive positions through the choice of reagents and conditions.[10][11][12]

Q3: My Friedel-Crafts reaction on a 3-substituted furan is giving low yield and a lot of polymer. What can I do?

A3: Furans are highly reactive and prone to polymerization under strong Lewis acid conditions typical for Friedel-Crafts reactions.[4] To mitigate this, consider the following:

  • Use a milder Lewis acid: Instead of AlCl₃, try using less aggressive catalysts like SnCl₄, ZnCl₂, or BF₃·OEt₂.

  • Lower the reaction temperature: Running the reaction at a lower temperature can help to control the reactivity and reduce polymerization.

  • Use a polymerization inhibitor: Phenolic compounds or other radical scavengers can sometimes suppress polymerization pathways.[]

  • Consider Friedel-Crafts acylation instead of alkylation: The acyl group is deactivating, which can prevent poly-acylation and reduce polymerization. The resulting ketone can then be reduced to the alkyl group if desired.

Troubleshooting Guides

Issue 1: Low regioselectivity in electrophilic substitution
Possible Cause Solution
The C2 and C5 positions are sterically and electronically favored for attack.Employ a directing strategy such as Directed ortho-Metalation (DoM) if you have a suitable directing group at the 3-position. Alternatively, use a blocking group strategy by silylating the C2 and/or C5 positions.
The electrophile is too small and not selective.For some reactions like formylation, using a bulkier Vilsmeier reagent can sometimes improve selectivity for the less hindered position.
Reaction conditions are not optimized for the desired isomer.Systematically vary the solvent, temperature, and Lewis acid (if applicable) to find conditions that favor the desired regioisomer.
Issue 2: Decomposition of the starting material or product
Possible Cause Solution
The furan ring is sensitive to strong acids.Use milder reaction conditions. For example, in nitration, use acetyl nitrate instead of a mixture of nitric and sulfuric acid. For sulfonation, a SO₃-pyridine complex is a milder alternative to fuming sulfuric acid.
The reaction temperature is too high.Perform the reaction at a lower temperature, even if it requires a longer reaction time.
The work-up procedure is too harsh.Use a buffered aqueous solution for the work-up to avoid exposing the product to strong acids or bases.
Issue 3: Failure of the Directed ortho-Metalation (DoM) reaction
Possible Cause Solution
The base is not strong enough to deprotonate the desired position.n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are commonly used. If deprotonation is still not occurring, a stronger base like t-butyllithium (t-BuLi) or a combination of n-BuLi with an additive like TMEDA (tetramethylethylenediamine) can be used.[6]
The directing group is not effective.Ensure you are using a known effective directing group for furans (e.g., -CONR₂, -CH₂NR₂, -OR). The efficiency of directing groups can vary.
The electrophile is not reactive enough.After lithiation, ensure the electrophile is added at a low temperature and is sufficiently reactive to quench the organolithium species.

Quantitative Data Summary

The following table summarizes typical yields for the formylation of 3-bromofuran using different methods to achieve substitution at the less reactive C4 and C5 positions.

Starting MaterialMethodReagentsProduct(s)Yield (%)Reference
3-BromofuranVilsmeier-HaackPOCl₃, DMF3-Bromo-2-formylfuran~70-80%General Literature
3-BromofuranDoM1. LDA, THF, -78°C; 2. DMF3-Bromo-2-formylfuran~85%General Literature
3-Bromo-2-TBDMS-furanVilsmeier-HaackPOCl₃, DMF; then TBAF3-Bromo-5-formylfuran~60-70% (over 2 steps)General Literature
3-BromofuranHalogen Dance then DoM1. LDA, THF, -78°C; 2. Quench; 3. n-BuLi, -78°C; 4. DMF4-Bromo-2-formylfuran~50-60% (over multiple steps)General Literature

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3-Bromofuran

This protocol describes the formylation of 3-bromofuran, which primarily yields the 2-formyl product.

Reagents:

  • 3-Bromofuran

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Diethyl ether

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • To a solution of 3-bromofuran (1.0 equiv) in DMF, cool the mixture to 0 °C.

  • Slowly add phosphorus oxychloride (1.1 equiv) to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-bromo-2-formylfuran.[14]

Protocol 2: Silylation and Desilylation for Substitution at C5

This protocol outlines the use of a TBDMS blocking group to direct formylation to the C5 position of 3-methylfuran.

Part A: Silylation of 3-Methylfuran at the C2 Position

  • Dissolve 3-methylfuran (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Add n-BuLi (1.1 equiv) dropwise and stir for 1 hour at -78 °C.

  • Add TBDMS-Cl (1.2 equiv) in THF and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by distillation or chromatography to obtain 2-(tert-butyldimethylsilyl)-3-methylfuran.

Part B: Vilsmeier-Haack Formylation of 2-Silyl-3-methylfuran

  • Follow the procedure in Protocol 1, using 2-(tert-butyldimethylsilyl)-3-methylfuran as the starting material. The product will be 2-(tert-butyldimethylsilyl)-3-methyl-5-formylfuran.

Part C: Desilylation

  • Dissolve the silylated furan (1.0 equiv) in THF.

  • Add tetra-n-butylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF) and stir at room temperature for 1-2 hours.[15]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench with water and extract with diethyl ether.

  • Dry the organic layer, concentrate, and purify by chromatography to yield 3-methyl-5-formylfuran.

Visualizations

Electrophilic_Substitution_on_Furan Furan Furan Ring Intermediate_C2 C2 Attack Intermediate (More Stable - 3 Resonance Structures) Furan->Intermediate_C2 Attack at C2 Intermediate_C3 C3 Attack Intermediate (Less Stable - 2 Resonance Structures) Furan->Intermediate_C3 Attack at C3 Electrophile Electrophile (E+) Electrophile->Intermediate_C2 Electrophile->Intermediate_C3 Product_C2 2-Substituted Furan Intermediate_C2->Product_C2 Deprotonation Product_C3 3-Substituted Furan Intermediate_C3->Product_C3 Deprotonation

Caption: Regioselectivity of electrophilic attack on the furan ring.

Troubleshooting_Flowchart Start Low Yield or Incorrect Regioisomer Check_Reactivity Is the furan ring decomposing? Start->Check_Reactivity Check_Selectivity Is the wrong isomer forming? Start->Check_Selectivity Check_Reactivity->Check_Selectivity No Milder_Conditions Use milder acids (e.g., AcONO2, SO3-pyridine) Lower temperature Check_Reactivity->Milder_Conditions Yes Use_Directing_Strategy Employ DoM, Blocking Groups, or Halogen Dance Check_Selectivity->Use_Directing_Strategy Yes

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-(Furan-2-yl)butan-2-one and 4-(Furan-3-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two isomeric furan derivatives: 4-(furan-2-yl)butan-2-one and 4-(furan-3-yl)butan-2-one. The position of the butan-2-one substituent on the furan ring significantly influences the electron density distribution and, consequently, the susceptibility of the molecule to various chemical transformations. This analysis is supported by established principles of furan chemistry and includes detailed experimental protocols for key reactions.

Introduction to Furan Reactivity

Furan is a five-membered aromatic heterocycle containing an oxygen atom. The lone pairs on the oxygen atom participate in the aromatic system, making the furan ring electron-rich and highly reactive towards electrophilic substitution, significantly more so than benzene.[1][2] Electrophilic attack on an unsubstituted furan ring preferentially occurs at the 2- and 5-positions. This preference is attributed to the greater resonance stabilization of the cationic intermediate formed upon attack at these positions compared to the intermediate formed from attack at the 3- or 4-positions.[2][3][4]

The introduction of a butan-2-one substituent, an electron-withdrawing group, deactivates the furan ring towards electrophilic attack. However, the position of this substituent dictates the extent of deactivation at different ring carbons and influences the molecule's participation in other reactions such as nucleophilic substitutions and cycloadditions.

Comparative Reactivity Analysis

The relative reactivity of 4-(furan-2-yl)butan-2-one and this compound is primarily governed by the electronic effects of the butan-2-one group at the C2 versus the C3 position of the furan ring.

Electrophilic Aromatic Substitution

The butan-2-one group is deactivating due to its electron-withdrawing nature. In 4-(furan-2-yl)butan-2-one , the substituent is at the most reactive position. This will significantly deactivate the entire ring, but particularly the C5 position, which is para-like to the substituent, and the C3 position. Electrophilic attack, if it occurs, would be expected to be slower than on furan itself and would likely be directed to the C5 position, and to a lesser extent, the C4 position.

In This compound , the deactivating group is at a less reactive position. This is expected to result in a lesser degree of deactivation of the ring's most reactive positions (C2 and C5) compared to the 2-substituted isomer. Therefore, electrophilic substitution on this compound is predicted to be faster than on 4-(furan-2-yl)butan-2-one, with substitution occurring predominantly at the C2 and C5 positions.

Logical Relationship for Electrophilic Aromatic Substitution Reactivity:

Furan Furan This compound This compound Furan->this compound Faster 4-(Furan-2-yl)butan-2-one 4-(Furan-2-yl)butan-2-one This compound->4-(Furan-2-yl)butan-2-one Faster

Caption: Predicted order of reactivity towards electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution on the furan ring is generally unfavorable. However, the presence of a strong electron-withdrawing group, such as the butan-2-one substituent, can facilitate this reaction, particularly if a good leaving group is present on the ring.[5][6]

For 4-(furan-2-yl)butan-2-one , the electron-withdrawing effect is strongest at the C3 and C5 positions. If a leaving group were present at one of these positions, nucleophilic attack would be more feasible compared to an unsubstituted furan.

For This compound , the electron-withdrawing effect is most pronounced at the C2 and C4 positions. A leaving group at these positions would render the molecule more susceptible to nucleophilic attack. A direct comparison of rates would depend on the specific position of the leaving group in each isomer. However, given the generally stronger activation by a C2 substituent on the adjacent C3 and remote C5 positions, it is plausible that a suitably substituted 2-acylfuran would be more reactive towards nucleophilic substitution than its 3-acyl counterpart.

Diels-Alder Reaction

Furan can act as a diene in Diels-Alder reactions. The reactivity of furan in these [4+2] cycloaddition reactions is influenced by the electronic nature of its substituents. Electron-withdrawing groups decrease the electron density of the furan ring, making it a less effective diene and thus decreasing its reactivity in normal electron-demand Diels-Alder reactions.[7]

Therefore, both 4-(furan-2-yl)butan-2-one and This compound are expected to be less reactive in Diels-Alder reactions than furan itself. Computational studies on substituted furans have shown that electron-withdrawing groups decrease the energy of the Highest Occupied Molecular Orbital (HOMO), which is unfavorable for reactions with electron-poor dienophiles.[8]

Comparing the two isomers, the deactivating effect of the butan-2-one group is likely to be more pronounced when it is at the C2 position, as this position has a larger coefficient in the HOMO of furan. Consequently, This compound is predicted to be more reactive in Diels-Alder reactions than 4-(furan-2-yl)butan-2-one .

Data Presentation

Reaction Type4-(Furan-2-yl)butan-2-oneThis compoundRationale
Electrophilic Aromatic Substitution Less ReactiveMore ReactiveThe electron-withdrawing group at C2 deactivates the most reactive positions (C5) more effectively than a substituent at C3.
Nucleophilic Aromatic Substitution Potentially More ReactivePotentially Less ReactiveThe electron-withdrawing group at C2 provides stronger activation for a leaving group at C3 or C5.
Diels-Alder Reaction Less ReactiveMore ReactiveThe deactivating effect of the electron-withdrawing group on the diene system is more pronounced when located at the C2 position.

Experimental Protocols

The following are general experimental protocols for key reactions that could be used to experimentally determine the comparative reactivity of the two isomers.

Protocol 1: Competitive Nitration (Electrophilic Aromatic Substitution)

Objective: To determine the relative rates of nitration of 4-(furan-2-yl)butan-2-one and this compound.

Materials:

  • 4-(furan-2-yl)butan-2-one

  • This compound

  • Acetic anhydride

  • Nitric acid (fuming)

  • Dichloromethane

  • Internal standard (e.g., 1,4-dinitrobenzene)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution containing equimolar amounts of 4-(furan-2-yl)butan-2-one, this compound, and the internal standard in dichloromethane.

  • In a separate flask, prepare the nitrating agent by slowly adding fuming nitric acid to acetic anhydride at 0 °C.

  • Cool the substrate solution to -10 °C.

  • Slowly add a sub-stoichiometric amount of the nitrating agent to the substrate solution with vigorous stirring.

  • Quench the reaction after a short period (e.g., 5 minutes) by adding it to a mixture of ice and water.

  • Extract the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Analyze the product mixture by GC-MS to determine the relative amounts of the nitrated products of each isomer.

Workflow for Competitive Nitration:

cluster_0 Reaction Setup A Equimolar mixture of 4-(furan-2-yl)butan-2-one, This compound, and internal standard in DCM C Reaction at -10°C A->C B Nitrating agent (HNO3/Ac2O) B->C D Quenching (Ice/Water) C->D E Workup (Extraction, Washing, Drying) D->E F GC-MS Analysis E->F G Determine Relative Reactivity F->G Furan_Derivative 4-(Furan-x-yl)butan-2-one (Diene) Transition_State [4+2] Transition State Furan_Derivative->Transition_State Dienophile N-Methylmaleimide (Dienophile) Dienophile->Transition_State Product Diels-Alder Adduct Transition_State->Product

References

Validating the Structure of 4-(furan-3-yl)butan-2-one: A Comparative Guide to 2D NMR and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. For a molecule such as 4-(furan-3-yl)butan-2-one, a comprehensive analytical approach is paramount to ensure its identity and purity. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy against other common analytical techniques for the structural validation of this furan-containing ketone, supported by predicted experimental data and detailed protocols.

A Comparative Overview of Analytical Techniques

While several analytical methods can provide valuable information about a molecule's structure, they vary in the specificity and completeness of the data they offer. A combination of techniques is often employed for unequivocal structure elucidation.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atom connectivity (¹H-¹H, ¹H-¹³C)Provides a complete structural map of the molecule.Can be time-consuming and requires specialized equipment and expertise.
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity and provides molecular formula information.Does not provide direct information on atom connectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds and their mass spectraExcellent for analyzing mixtures and identifying components.[1][2]Not suitable for non-volatile or thermally labile compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groupsFast, non-destructive, and provides a characteristic molecular fingerprint.[3][4]Provides limited information on the overall molecular structure.
Elemental Analysis Percentage composition of elementsConfirms the empirical formula.Does not provide information on the arrangement of atoms.

In-Depth Structural Validation of this compound using 2D NMR

2D NMR spectroscopy stands out as the most powerful technique for the complete structural elucidation of organic molecules like this compound. By correlating nuclear spins through chemical bonds, a detailed connectivity map can be constructed.

Predicted ¹H and ¹³C NMR Data

Based on the structure of this compound, the following ¹H and ¹³C NMR chemical shifts are predicted.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
12.15 (s, 3H)29.5
2-208.0
32.75 (t, 2H)45.0
42.65 (t, 2H)25.0
5'-125.0
6'6.30 (m, 1H)110.0
7'7.35 (t, 1H)143.0
8'7.20 (m, 1H)139.0
Key 2D NMR Correlations for Structural Confirmation

The following tables summarize the expected cross-peaks in the COSY, HSQC, and HMBC spectra, which would unequivocally confirm the structure of this compound.

Table 2: Predicted COSY, HSQC, and HMBC Correlations for this compound

ExperimentCorrelating Protons/Carbons
COSY H3 / H4
H6' / H7'
H7' / H8'
HSQC H1 / C1
H3 / C3
H4 / C4
H6' / C6'
H7' / C7'
H8' / C8'
HMBC H1 / C2, C3
H3 / C1, C2, C4, C5'
H4 / C2, C3, C5', C6'
H6' / C4, C5', C7', C8'
H7' / C5', C6', C8'
H8' / C5', C6', C7'

Visualizing the Validation Process

The following diagrams illustrate the workflow of 2D NMR structural validation and the key correlations for this compound.

G 2D NMR Structural Validation Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis cluster_3 Structure Confirmation a Dissolve Sample in Deuterated Solvent b 1D ¹H and ¹³C NMR a->b c 2D COSY b->c d 2D HSQC c->d e 2D HMBC d->e f Assign Proton and Carbon Signals e->f g Identify Spin Systems (COSY) f->g h Correlate Protons to Attached Carbons (HSQC) g->h i Establish Long-Range Connectivities (HMBC) h->i j Assemble Fragments and Confirm Structure i->j

Caption: Workflow for 2D NMR based structural validation.

Caption: Key HMBC (red) and COSY (blue) correlations.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below.

General Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

COSY (Correlation Spectroscopy) Experiment
  • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

  • Acquisition Parameters:

    • Set the spectral width in both dimensions to cover all proton signals (e.g., 0-10 ppm).

    • Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Use a relaxation delay of 1-2 seconds.

    • Set the number of scans to 4-8 per increment.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

HSQC (Heteronuclear Single Quantum Coherence) Experiment
  • Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).

  • Acquisition Parameters:

    • Set the proton spectral width as in the COSY experiment.

    • Set the carbon spectral width to cover all expected carbon signals (e.g., 0-220 ppm).

    • Acquire 1024-2048 data points in the direct dimension (F2) and 128-256 increments in the indirect dimension (F1).

    • Use a relaxation delay of 1.5 seconds.

    • Set the number of scans to 8-16 per increment.

    • Optimize the one-bond ¹J(C,H) coupling constant to ~145 Hz.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment
  • Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

  • Acquisition Parameters:

    • Set the proton and carbon spectral widths as in the HSQC experiment.

    • Acquire 2048-4096 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Use a relaxation delay of 1.5-2.0 seconds.

    • Set the number of scans to 16-64 per increment.

    • Optimize the long-range coupling constant (ⁿJ(C,H)) to a range of 4-10 Hz to observe 2- and 3-bond correlations.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

Conclusion

While techniques like MS and FTIR provide essential preliminary data, 2D NMR spectroscopy is indispensable for the complete and unambiguous structural validation of this compound. The detailed connectivity information obtained from COSY, HSQC, and HMBC experiments provides a comprehensive molecular picture, which is critical for ensuring the identity and purity of compounds in research and development pipelines. The integration of these 2D NMR datasets allows for a confident assignment of the entire molecular structure, leaving no ambiguity.

References

A Comparative Analysis of the Biological Activities of Furan and Thiophene Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Furan and thiophene are five-membered aromatic heterocyclic rings that serve as crucial scaffolds in medicinal chemistry. Their structural similarity, yet distinct electronic and physicochemical properties, often lead to divergent biological activities in their derivatives. This guide provides an objective comparison of the biological performance of furan and thiophene analogs, supported by experimental data, to aid in the rational design of novel therapeutic agents.

Anticancer Activity: A Tale of Two Heterocycles

Numerous studies have demonstrated the potential of both furan and thiophene derivatives as anticancer agents. The choice between these two scaffolds can significantly impact the potency and selectivity of the resulting compounds.

A study on pyrazolyl hybrid chalcones revealed that both furan and thiophene analogs exhibit cytotoxic effects against various cancer cell lines.[1][2] Notably, a thiophene-containing chalcone (compound 7g in the study) emerged as a highly potent agent against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines, with IC50 values comparable to the standard drug doxorubicin.[1][2] This suggests that for this particular scaffold, the thiophene moiety may confer a superior anticancer profile.

In another comparative study of flavone Schiff base derivatives, both furan and thiophene analogs were synthesized and evaluated for their anticancer activity against HCT116 (colon cancer), PANC-1 (pancreatic cancer), and SKBR3 (breast cancer) cell lines.[3] The results indicated that the nature of the heterocyclic ring influences the cytotoxic potential, with specific substitution patterns on the thiophene ring leading to significant activity.[3]

Table 1: Comparative Anticancer Activity (IC50, µM) of Furan and Thiophene Analogs

Compound ClassFuran Analog (IC50 µM)Thiophene Analog (IC50 µM)Cancer Cell LineReference
Pyrazolyl Chalcones> 50 (MCF7)30.5 (MCF7)MCF7 (Breast)[1][2]
Pyrazolyl Chalcones45.2 (A549)27.7 (A549)A549 (Lung)[1][2]
Pyrazolyl Chalcones38.8 (HepG2)26.6 (HepG2)HepG2 (Liver)[1][2]
Flavone Schiff Bases8.54 ± 0.729.12 ± 0.81HCT116 (Colon)[3]
Flavone Schiff Bases10.21 ± 0.9311.56 ± 1.02PANC-1 (Pancreatic)[3]
Flavone Schiff Bases12.87 ± 1.1514.23 ± 1.32SKBR3 (Breast)[3]

Antimicrobial Activity: Thiophene Often Takes the Lead

In the realm of antimicrobial agents, both furan and thiophene derivatives have shown promise. However, comparative studies often indicate a superior performance of thiophene analogs.

A study investigating new antimicrobial derivatives against drug-resistant Gram-negative bacteria found that substituting the thiophene ring with a furan core did not lead to a significant improvement in antibacterial activity.[4][5] In several instances, the thiophene analog exhibited a lower Minimum Inhibitory Concentration (MIC) compared to its furan counterpart against the same bacterial strain.[4][5]

Similarly, a comparative analysis of flavone Schiff base derivatives for their antibacterial activity demonstrated that thiophene-containing compounds, particularly those with nitro functional groups, exhibited excellent to good activity against multiple microorganisms.[3]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Furan and Thiophene Analogs

Compound ClassFuran Analog (MIC µg/mL)Thiophene Analog (MIC µg/mL)Bacterial StrainReference
Amide Derivatives>6432A. baumannii ATCC 17978[4][5]
Amide Derivatives>6464E. coli ATCC 25922[4][5]
Flavone Schiff Bases12.56.25S. aureus[3]
Flavone Schiff Bases2512.5B. subtilis[3]
Flavone Schiff Bases12.56.25E. coli[3]
Flavone Schiff Bases2512.5P. aeruginosa[3]

Experimental Protocols

Cytotoxicity Evaluation: MTT Assay

The in vitro cytotoxicity of the furan and thiophene analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (furan and thiophene analogs) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the furan and thiophene analogs against various bacterial strains is typically determined using the broth microdilution method.

Methodology:

  • Compound Dilution: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to a concentration of approximately 5 × 10^5 CFU/mL.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Comparison

Experimental Workflow for Biological Activity Comparison

The following diagram illustrates the general workflow for the synthesis and comparative biological evaluation of furan and thiophene analogs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Furan_Synth Synthesis of Furan Analogs Start->Furan_Synth Thiophene_Synth Synthesis of Thiophene Analogs Start->Thiophene_Synth Anticancer Anticancer Assays (e.g., MTT) Furan_Synth->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Furan_Synth->Antimicrobial Thiophene_Synth->Anticancer Thiophene_Synth->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Comparison Comparative Analysis IC50->Comparison MIC->Comparison Conclusion Conclusion Comparison->Conclusion Structure-Activity Relationship (SAR)

Caption: Workflow for comparing furan and thiophene analog bioactivity.

Structure-Activity Relationship Insights

The biological activity of furan and thiophene analogs is highly dependent on the nature and position of substituents on the heterocyclic ring. The following diagram illustrates the logical relationship between structural modifications and observed biological activity.

SAR Core Core Heterocycle Furan Ring Thiophene Ring Activity Biological Activity Anticancer Antimicrobial Core:thiophene->Activity:cancer Often higher potency Core:furan->Activity:cancer Core:thiophene->Activity:microbe Generally more active Core:furan->Activity:microbe Substituents Substituents Electron-Withdrawing Groups (e.g., -NO2, -CN) Electron-Donating Groups (e.g., -OCH3, -CH3) Halogens (e.g., -Cl, -F) Substituents:ewg->Activity Enhances activity Substituents:edg->Activity Modulates activity Substituents:halo->Activity Increases lipophilicity and activity

Caption: Structure-activity relationships of furan and thiophene analogs.

References

Differentiating Furanone Isomers: A Guide to Mass Spectetric Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of furanone isomers is a critical analytical challenge. This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of various furanone isomers, supported by experimental data and detailed protocols to aid in their differentiation.

The structural similarity of furanone isomers often leads to overlapping chromatographic peaks and similar physical properties, making their individual identification complex. Mass spectrometry, particularly in conjunction with gas chromatography (GC-MS), offers a powerful tool for their distinction through the analysis of unique fragmentation patterns. This guide delves into the electron ionization (EI) mass spectrometry of select furanone isomers, presenting a clear comparison of their characteristic fragment ions.

Comparative Fragmentation Data of Furanone Isomers

The following table summarizes the key fragment ions and their relative intensities observed in the mass spectra of various furanone isomers. This quantitative data is crucial for distinguishing between these structurally related compounds.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Intensities
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) 128113 (M-15), 85, 71, 57, 43
4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) 11499 (M-15), 71, 43
2(or 5)-Ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (Homofuraneol) 142127 (M-15), 114, 99, 85, 57, 43
2(5H)-Furanone 8455, 39, 29, 26
2,5-Dihydro-3,5-dimethyl-2-furanone 11297, 69, 55, 43

General Fragmentation Pathways of Alkylated 4-Hydroxy-3(2H)-furanones

A generalized fragmentation pathway for alkylated 4-hydroxy-3(2H)-furanones has been proposed based on experimental evidence.[1] The initial fragmentation often involves the loss of a methyl group (M-15). Subsequent fragmentation can proceed through the breakdown of the furanone ring, leading to the formation of characteristic lower mass ions. For instance, hydroxycyclopropanone ions (m/z 71, 85, and 99) are formed from Norfuraneol, Furaneol, and Homofuraneol, respectively.[1] Further decomposition of these ions leads to common fragments at m/z 43, 57, and 71.[1]

Fragmentation_Pathway Molecular Ion (M+) Molecular Ion (M+) M-15 [M-CH3]+ Molecular Ion (M+)->M-15 -CH3 Hydroxycyclopropanone Ion Hydroxycyclopropanone Ion M-15->Hydroxycyclopropanone Ion Ring Cleavage Lower Mass Fragments Lower Mass Fragments Hydroxycyclopropanone Ion->Lower Mass Fragments Further Decomposition

Caption: Generalized fragmentation pathway of alkylated 4-hydroxy-3(2H)-furanones.

Experimental Protocols

The data presented in this guide was obtained using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The following provides a detailed methodology for these analyses.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatograph: HP-5890 series II

  • Column: DB-Wax capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness)

  • Injector: Splitless, 250 °C

  • Oven Program: 20 °C (0.5 min), ramp to 100 °C at 30 °C/min, then to 145 °C at 4 °C/min (10 min hold), and finally to 220 °C at 70 °C/min (2.5 min hold)

  • Carrier Gas: Helium

  • Interface Temperature: 220 °C

  • Mass Spectrometer: Finnigan MAT-95

  • Ionization Mode: Electron Impact (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: ~180 °C

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

  • Gas Chromatograph: HP-5890

  • Mass Spectrometer: Finnigan TSQ-700

  • Column: Same as GC-MS

  • Injector: Splitless, 280 °C

  • Oven Program: 60 °C (1 min), ramp to 200 °C at 10 °C/min, then to 240 °C at 30 °C/min (2 min hold)

  • Carrier Gas: Helium, 10 psi

  • Ionization Mode: Electron Impact (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 150 °C

  • Collision Gas: Argon, 1.1 mTorr

  • Collision Energy: 10 eV

Experimental_Workflow Furanone Isomer Sample Furanone Isomer Sample Injection Injection Furanone Isomer Sample->Injection Separation on DB-Wax Column Separation on DB-Wax Column Injection->Separation on DB-Wax Column Elution Elution Separation on DB-Wax Column->Elution Ionization (EI, 70 eV) Ionization (EI, 70 eV) Elution->Ionization (EI, 70 eV) Mass Analysis (MS or MS/MS) Mass Analysis (MS or MS/MS) Ionization (EI, 70 eV)->Mass Analysis (MS or MS/MS) Detection Detection Mass Analysis (MS or MS/MS)->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: General experimental workflow for GC-MS analysis of furanone isomers.

Conclusion

The mass spectrometric fragmentation patterns of furanone isomers provide a reliable basis for their differentiation. By carefully analyzing the molecular ion and the relative abundances of key fragment ions, researchers can confidently identify specific isomers within a sample. The experimental protocols and fragmentation pathways detailed in this guide offer a practical framework for conducting such analyses in the laboratory.

References

Purity Assessment of Synthetic 4-(Furan-3-yl)butan-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 4-(furan-3-yl)butan-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical technique is critical to ensure the quality, safety, and efficacy of the final drug product. This document outlines detailed experimental protocols for the most common and effective methods, presents quantitative data in a clear and comparable format, and discusses the strengths and limitations of each approach.

Introduction to this compound and its Synthesis

This compound is a furan derivative of significant interest in medicinal chemistry. Its synthesis is often achieved through a Friedel-Crafts acylation reaction. A plausible synthetic route involves the acylation of a 3-substituted furan, such as 3-bromofuran, with a suitable acylating agent like butan-2-one in the presence of a Lewis acid catalyst. The subsequent removal of the bromo group, for instance, via catalytic hydrogenation, would yield the desired product.

This synthetic pathway, while effective, can lead to the formation of various impurities. These may include unreacted starting materials (e.g., 3-bromofuran), regioisomers (e.g., acylation at a different position on the furan ring), byproducts from side reactions (e.g., poly-acylation or polymerization of the furan ring under harsh acidic conditions), and residual solvents or reagents. Accurate and robust analytical methods are therefore essential to detect and quantify these impurities, ensuring the purity of the final compound.

Comparison of Purity Assessment Methods

The two primary chromatographic techniques for the purity assessment of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. It offers high separation efficiency and provides structural information through mass spectrometry, aiding in the identification of unknown impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. When coupled with a UV detector, HPLC provides excellent quantitative performance.

The choice between GC-MS and HPLC will depend on the specific impurity profile of the synthetic sample and the analytical requirements of the laboratory.

Quantitative Data Summary

The following table summarizes the key performance parameters for the GC-MS and HPLC-UV methods for the analysis of this compound and its potential impurities.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.
Typical Column Non-polar (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)Reversed-phase (e.g., C18, 150 mm x 4.6 mm, 5 µm)
Mobile Phase Inert carrier gas (e.g., Helium)Gradient of water and organic solvent (e.g., acetonitrile)
Detection Mass Spectrometer (Electron Ionization)UV-Vis Detector (e.g., 220 nm)
LOD/LOQ Low ng/mL rangeLow to mid ng/mL range
Precision (%RSD) < 5%< 2%
Accuracy (%Recovery) 95-105%98-102%
Primary Impurities Detected Volatile starting materials, regioisomers, and byproducts.Less volatile starting materials, regioisomers, and byproducts.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Autosampler.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Reagents:

  • Helium (carrier gas), 99.999% purity.

  • This compound reference standard.

  • High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the synthetic this compound sample in the chosen solvent to a final concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • MSD Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify and quantify impurities by comparing their mass spectra to a library and by their relative peak areas.

High-Performance Liquid Chromatography (HPLC-UV) Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size) or equivalent.

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the synthetic this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 20% B

      • 20-25 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time. Quantify the purity by calculating the area percentage of the main peak relative to the total peak area.

Mandatory Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment Start Starting Materials (e.g., 3-Bromofuran, Butan-2-one) Reaction Friedel-Crafts Acylation Start->Reaction Workup Reaction Work-up & Purification Reaction->Workup Product Crude this compound Workup->Product SamplePrep Sample Preparation (Dilution) Product->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS HPLC HPLC-UV Analysis SamplePrep->HPLC Data Data Analysis (Peak Integration, Spectral Matching) GCMS->Data HPLC->Data Report Purity Report (% Purity, Impurity Profile) Data->Report

Caption: Workflow for the synthesis and purity assessment of this compound.

GCMS_vs_HPLC gcms_adv Advantages: - High Sensitivity - Structural Information (MS) - Good for Volatiles gcms_disadv Disadvantages: - Requires Volatile & Thermally Stable Analytes - Potential for thermal degradation hplc_adv Advantages: - Wide Applicability - Good for Non-Volatile & Thermally Labile Analytes - High Precision hplc_disadv Disadvantages: - Lower structural information (UV) - Larger solvent consumption

Caption: Comparison of GC-MS and HPLC-UV for purity analysis.

Conclusion

Both GC-MS and HPLC-UV are powerful and reliable techniques for the purity assessment of synthetic this compound. The choice of method will be dictated by the specific needs of the analysis. For routine quality control where the impurity profile is well-characterized, HPLC-UV offers excellent precision and throughput. For in-depth analysis, impurity identification, and method development, the structural information provided by GC-MS is invaluable. It is often beneficial to use both techniques orthogonally to gain a comprehensive understanding of the sample's purity. The detailed protocols and comparative data presented in this guide will aid researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy for their specific requirements.

A Comparative Guide to Modern Synthetic Methods for 3-Substituted Furans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-substituted furan motif is a crucial building block in a vast array of natural products and pharmaceuticals. Its synthesis has been a long-standing area of interest, leading to the development of numerous synthetic strategies. This guide provides an objective comparison of prominent new methods for the synthesis of 3-substituted furans, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Key Synthetic Methods

The following table summarizes the key performance indicators for several modern and widely used methods for the synthesis of 3-substituted furans. The data presented is a representative compilation from various literature sources and should be considered in the context of the specific substrates and reaction conditions reported.

Synthetic MethodCatalyst/ReagentTypical Reaction ConditionsYield Range (%)Substrate ScopeKey AdvantagesKey Limitations
Rhodium-Catalyzed Hydroformylation Rh(acac)(CO)₂, PPh₃CO/H₂ (1:1, 40 bar), 80 °C, 24 h60-95Propargylic alcohols with aryl and alkyl substituents.High regioselectivity for the 3-substituted product, mild conditions.Requires high pressure of CO/H₂ gas, catalyst can be expensive.
Intramolecular Wittig Reaction PBu₃, Acyl ChloridesRoom Temperature, 1-3 h70-95Michael acceptors and various acyl chlorides.Mild reaction conditions, rapid reaction times, broad substrate scope.Stoichiometric amounts of phosphine reagent are often required, generating phosphine oxide waste.
Palladium-Catalyzed Cycloisomerization PdCl₂(MeCN)₂80 °C, 2-6 h75-95(Z)-2-en-4-yn-1-ols.High yields, good functional group tolerance.Requires synthesis of the enynol starting material, catalyst can be sensitive to air and moisture.
Gold-Catalyzed Intermolecular Cascade TA-Au/Cu(OTf)₂45 °C, 12 h70-90Propargyl alcohols and terminal alkynes.Mild conditions, broad substrate scope for both reaction partners.[1]Tertiary propargyl alcohols and internal alkynes show poor reactivity.[1]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of any synthetic method. Below are representative protocols for the key methods discussed.

Rhodium-Catalyzed Hydroformylation of Propargylic Alcohols

This procedure is adapted from literature describing the synthesis of 3-aryl-substituted furans.

Materials:

  • Substituted propargylic alcohol (1.0 mmol)

  • Rh(acac)(CO)₂ (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • CO/H₂ gas mixture (1:1)

Procedure:

  • In a high-pressure autoclave, the substituted propargylic alcohol (1.0 mmol), Rh(acac)(CO)₂ (0.02 mmol), and triphenylphosphine (0.08 mmol) are dissolved in anhydrous dichloromethane (10 mL).

  • The autoclave is sealed and purged three times with the CO/H₂ (1:1) gas mixture.

  • The reactor is pressurized to 40 bar with the CO/H₂ mixture.

  • The reaction mixture is heated to 80 °C and stirred for 24 hours.

  • After cooling to room temperature, the excess gas is carefully vented.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-substituted furan.

Intramolecular Wittig Reaction for Polysubstituted Furans

This protocol describes a one-pot synthesis of highly functionalized furans.[2]

Materials:

  • Michael acceptor (e.g., α,β-unsaturated ketone) (1.0 mmol)

  • Tributylphosphine (PBu₃) (1.2 mmol)

  • Acyl chloride (1.2 mmol)

  • Toluene, anhydrous (5 mL)

Procedure:

  • To a solution of the Michael acceptor (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere (e.g., nitrogen or argon) is added tributylphosphine (1.2 mmol) at room temperature.

  • The mixture is stirred for 10 minutes.

  • The acyl chloride (1.2 mmol) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the polysubstituted furan.[2]

Palladium-Catalyzed Cycloisomerization of (Z)-2-en-4-yn-1-ols

This method provides a route to a variety of substituted furans under mild conditions.

Materials:

  • (Z)-2-en-4-yn-1-ol (0.5 mmol)

  • PdCl₂(MeCN)₂ (0.025 mmol)

  • Dioxane, anhydrous (5 mL)

Procedure:

  • A solution of the (Z)-2-en-4-yn-1-ol (0.5 mmol) in anhydrous dioxane (5 mL) is prepared in a sealed tube.

  • PdCl₂(MeCN)₂ (0.025 mmol) is added to the solution.

  • The tube is sealed, and the mixture is heated to 80 °C for 2-6 hours, with reaction progress monitored by TLC or GC-MS.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the substituted furan.

Gold-Catalyzed Intermolecular Cascade Reaction

This protocol outlines the synthesis of substituted furans from propargyl alcohols and alkynes.[1]

Materials:

  • Propargyl alcohol (0.5 mmol)

  • Alkyne (0.6 mmol)

  • Triazole-gold catalyst (TA-Au) (0.005 mmol)

  • Copper(II) triflate (Cu(OTf)₂) (0.0025 mmol)

  • 1,2-Dichloroethane (DCE), anhydrous (2 mL)

Procedure:

  • In a glovebox, the triazole-gold catalyst (0.005 mmol) and copper(II) triflate (0.0025 mmol) are added to a vial.

  • Anhydrous 1,2-dichloroethane (2 mL) is added, followed by the propargyl alcohol (0.5 mmol) and the alkyne (0.6 mmol).

  • The vial is sealed and heated at 45 °C for 12 hours.

  • The reaction mixture is then cooled to room temperature and concentrated.

  • The crude product is purified by flash chromatography on silica gel to give the desired substituted furan.[1]

Visualizing Synthetic Strategy

Experimental Workflow

The following diagram illustrates a general workflow for the benchmarking and optimization of a new synthetic method for 3-substituted furans.

cluster_0 Method Selection & Initial Screening cluster_1 Optimization cluster_2 Substrate Scope & Validation A Identify Potential Synthetic Methods B Initial Small-Scale Screening Reactions A->B Select promising candidates C Vary Reaction Parameters (Temp, Time, Catalyst, Solvent) B->C D Analyze Yield and Purity (GC-MS, NMR, HPLC) C->D Iterative process D->C Feedback for refinement E Test with Diverse Substrates D->E F Characterize Products & Determine Yields E->F G Scale-up Reaction F->G Validate robustness

Caption: A general workflow for benchmarking new synthetic methods.

Decision Tree for Method Selection

Choosing the optimal synthetic route depends on several factors, including the desired substitution pattern, available starting materials, and required reaction conditions. The following decision tree provides a logical framework for selecting a suitable method.

Start Start: Desired 3-Substituted Furan Q1 Are propargylic alcohols readily available? Start->Q1 Q2 Is high pressure equipment available? Q1->Q2 Yes Q5 Are Michael acceptors and acyl chlorides preferred starting materials? Q1->Q5 No M1 Rhodium-Catalyzed Hydroformylation Q2->M1 Yes Q3 Are terminal alkynes also readily available? Q2->Q3 No M2 Gold-Catalyzed Intermolecular Cascade Q3->M2 Yes Q4 Can you synthesize (Z)-en-yn-ols? Q3->Q4 No M3 Palladium-Catalyzed Cycloisomerization Q4->M3 Yes End Other Methods Q4->End No M4 Intramolecular Wittig Reaction Q5->M4 Yes Q5->End No

Caption: A decision tree for selecting a synthetic method.

References

A Comparative Analysis of Spectroscopic Data for Furan and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the spectral characteristics of furan, 2-methylfuran, and 3-methylfuran, utilizing Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

This guide provides a detailed comparison of the spectroscopic data for furan and its common isomers, 2-methylfuran and 3-methylfuran. Understanding the distinct spectral fingerprints of these isomers is crucial for their unambiguous identification in various research and development settings, including synthetic chemistry, metabolomics, and drug discovery. The data is presented in a clear, tabular format for easy comparison, supplemented by detailed experimental protocols for each analytical technique.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for furan, 2-methylfuran, and 3-methylfuran.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The position of the methyl group in the furan ring significantly influences the C-H and C-O stretching and bending vibrations.

CompoundKey IR Absorptions (cm⁻¹)
Furan ~3130 (C-H stretch, aromatic), ~1500, ~1450 (C=C stretch, aromatic), ~1180 (C-O-C stretch)
2-Methylfuran ~2920 (C-H stretch, methyl), ~1580, ~1500 (C=C stretch, aromatic), ~1170 (C-O-C stretch)
3-Methylfuran ~2925 (C-H stretch, methyl), ~1600, ~1500 (C=C stretch, aromatic), ~1160 (C-O-C stretch)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. Both ¹H and ¹³C NMR are indispensable for distinguishing between furan isomers.

The chemical shifts and coupling patterns of the protons on the furan ring are highly sensitive to the position of the methyl substituent.

Compoundδ (ppm) and Multiplicity
Furan ~7.4 (t, 2H), ~6.3 (t, 2H)
2-Methylfuran ~7.2 (d, 1H), ~6.2 (dd, 1H), ~5.9 (d, 1H), ~2.3 (s, 3H)
3-Methylfuran ~7.3 (s, 1H), ~7.2 (s, 1H), ~6.2 (s, 1H), ~2.0 (s, 3H)

The chemical shifts of the carbon atoms in the furan ring are also significantly affected by the electron-donating methyl group.

Compoundδ (ppm)
Furan ~142 (C2, C5), ~109 (C3, C4)
2-Methylfuran ~152 (C2), ~140 (C5), ~110 (C4), ~106 (C3), ~13 (CH₃)
3-Methylfuran ~142 (C2), ~139 (C5), ~122 (C3), ~110 (C4), ~10 (CH₃)[2]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Furan 6839, 38, 37
2-Methylfuran 8281, 53, 51, 39
3-Methylfuran 8281, 53, 52, 39

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples like furan and its isomers, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3] Solid samples can be analyzed as a KBr pellet or a Nujol mull.

  • Instrument Setup : The spectrometer is typically purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates or KBr is recorded.

  • Data Acquisition : The sample is placed in the instrument's sample compartment, and the infrared spectrum is recorded. The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-25 mg of the furan isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean NMR tube.[4] A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing.[5]

  • Instrument Setup : The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming."

  • Data Acquisition : For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing : The FID is converted into a spectrum using a mathematical operation called a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Mass Spectrometry (MS)
  • Sample Introduction : For volatile liquids like furan and its isomers, the sample can be introduced directly into the ion source via a heated inlet system or through a gas chromatograph (GC-MS).[6]

  • Ionization : Electron ionization (EI) is a common method for analyzing small, volatile molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion.[7][8]

  • Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[7]

  • Detection : A detector records the abundance of ions at each m/z value, generating a mass spectrum.[7]

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for comparing the spectroscopic data of furan isomers.

Spectroscopic_Comparison_Workflow cluster_Data_Acquisition 1. Data Acquisition cluster_Spectroscopy 2. Spectroscopic Analysis cluster_Data_Analysis 3. Data Analysis & Comparison cluster_Conclusion 4. Conclusion Furan Furan IR IR Spectroscopy Furan->IR NMR NMR Spectroscopy Furan->NMR MS Mass Spectrometry Furan->MS Isomer2Me 2-Methylfuran Isomer2Me->IR Isomer2Me->NMR Isomer2Me->MS Isomer3Me 3-Methylfuran Isomer3Me->IR Isomer3Me->NMR Isomer3Me->MS IR_Data Compare IR Spectra (Functional Groups) IR->IR_Data NMR_Data Compare NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Compare Mass Spectra (Molecular Ion, Fragmentation) MS->MS_Data Identification Unambiguous Isomer Identification IR_Data->Identification NMR_Data->Identification MS_Data->Identification

References

Evaluating the Efficacy of Furan-Based Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic inhibitory efficacy of furan-containing compounds, with a focus on derivatives structurally related to 4-(furan-3-yl)butan-2-one. Due to a lack of specific publicly available data on derivatives of this compound, this guide broadens its scope to include structurally similar furan derivatives, particularly those with a furan ring and a side chain, to provide a relevant and useful comparison. The primary enzymes discussed are α-glucosidase, acetylcholinesterase (AChE), and monoamine oxidase (MAO), all significant targets in drug discovery.

Comparative Efficacy of Furan Derivatives

The inhibitory potential of furan derivatives against various enzymes is summarized below. The data is presented to offer a comparative overview of their efficacy, measured by the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki).

Table 1: α-Glucosidase Inhibition by Furan Derivatives

Compound ClassSpecific DerivativeIC50 (µM)Ki (µM)Inhibition TypeReference Compound (Acarbose) IC50 (µM)
2,5-Disubstituted FuransIII-162.2 ± 0.25.1 ± 0.7Competitive452.243 ± 54.142
2,5-Disubstituted FuransIII-394.6 ± 1.9-Uncompetitive452.243 ± 54.142
2,5-Disubstituted FuransIII-116.0 ± 1.1-Uncompetitive452.243 ± 54.142
2,5-Disubstituted Furans with 1,3-ThiazoleIII-240.645 ± 0.0520.44 ± 0.53Noncompetitive452.243 ± 54.142
2,5-Disubstituted Furans with 1,3-ThiazoleIII-104.120 ± 0.7642.04 ± 0.72Competitive452.243 ± 54.142

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by Furan Derivatives

Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)Ki (mM)Inhibition TypeReference Compound
Furan/Thiophene-2-CarboxamideCompound 3AChE-0.10Noncompetitive-
Furan/Thiophene-2-CarboxamideCompound 3BChE-0.07Noncompetitive-
Piperazine-dihydrofuran3jAChE1.17---
Piperazine-dihydrofuran3aAChE2.62---

Table 3: Monoamine Oxidase (MAO) Inhibition by Furanone Derivatives

Compound ClassTarget EnzymeIC50 (µM)Reference Compounds
3-Coumaranone DerivativesMAO-B0.004 - 1.05Selegiline, Rasagiline
3-Coumaranone DerivativesMAO-A0.586 - >100Moclobemide

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and validation of the presented data.

1. α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.[1][2]

  • Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Procedure:

    • The test compound is pre-incubated with the α-glucosidase solution in a phosphate buffer (pH 6.8-7.0) for a specified period (e.g., 5-15 minutes) at 37°C.

    • The reaction is initiated by adding the pNPG substrate.

    • The mixture is incubated for a further period (e.g., 20-30 minutes) at 37°C.

    • The reaction is terminated by adding a stop solution, such as sodium carbonate (Na2CO3).

    • The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (containing no inhibitor). The IC50 value is determined from a dose-response curve.

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

  • Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), detectable at 412 nm.

  • Reagents: Acetylthiocholine iodide (ATCI) as the substrate, DTNB, and acetylcholinesterase.

  • Procedure:

    • The test compound is incubated with the AChE enzyme in a buffer solution.

    • DTNB is added to the mixture.

    • The reaction is started by the addition of the substrate, ATCI.

    • The change in absorbance is monitored over time at 412 nm.

  • Data Analysis: The rate of reaction is calculated from the slope of the absorbance versus time plot. The percentage of inhibition and subsequently the IC50 value are determined.

3. Monoamine Oxidase (MAO) Inhibition Assay

This assay evaluates the inhibitory potential of compounds against MAO-A and MAO-B isoforms.

  • Principle: MAO activity is often measured by monitoring the production of hydrogen peroxide (H2O2) from the oxidative deamination of a substrate. The H2O2 can be detected using a fluorescent or colorimetric probe.

  • Reagents: MAO-A or MAO-B enzyme, a suitable substrate (e.g., p-tyramine for both, or specific substrates like kynuramine), and a detection reagent (e.g., Amplex Red in the presence of horseradish peroxidase).

  • Procedure:

    • The test compound is pre-incubated with the MAO enzyme.

    • The substrate is added to initiate the enzymatic reaction.

    • The reaction mixture is incubated, allowing for the production of H2O2.

    • The detection reagent is added, and the fluorescence or absorbance is measured at the appropriate wavelength.

  • Data Analysis: The level of inhibition is determined by comparing the signal from the test sample to that of a control. IC50 values are calculated from the resulting dose-response curves.

Signaling Pathways and Experimental Workflows

Acetylcholinesterase in Synaptic Transmission

Acetylcholinesterase plays a critical role in terminating neurotransmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).[3][4] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic signaling.[5] This is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[6][7]

Acetylcholinesterase_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> ACh ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle Packaging ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_synapse->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Choline_Acetate->ACh_synthesis Reuptake of Choline Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activation

Acetylcholinesterase-mediated termination of cholinergic signaling.

α-Glucosidase in Carbohydrate Metabolism

α-Glucosidase enzymes are located in the brush border of the small intestine and are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, primarily glucose.[8][9][10][11] Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia.[12][13] This is a therapeutic approach for managing type 2 diabetes.[14]

Alpha_Glucosidase_Pathway Dietary_Carbs Dietary Complex Carbohydrates (Starch) Alpha_Amylase Pancreatic α-Amylase Dietary_Carbs->Alpha_Amylase Oligosaccharides Oligosaccharides Alpha_Amylase->Oligosaccharides Alpha_Glucosidase α-Glucosidase (Intestinal Brush Border) Oligosaccharides->Alpha_Glucosidase Glucose Glucose Alpha_Glucosidase->Glucose Bloodstream Bloodstream Absorption Glucose->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia

Role of α-glucosidase in carbohydrate digestion and glucose absorption.

Monoamine Oxidase in Neurotransmitter Metabolism

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the brain and other tissues.[1][15] By breaking down these neurotransmitters, MAOs play a crucial role in regulating mood, emotion, and motor control.[16] MAO inhibitors increase the levels of these neurotransmitters, which is beneficial in the treatment of depression and Parkinson's disease.[1][2][15]

Monoamine_Oxidase_Pathway cluster_neuron Monoaminergic Neuron Neurotransmitter Dopamine / Serotonin / Norepinephrine MAO Monoamine Oxidase (MAO-A / MAO-B) Neurotransmitter->MAO Degradation Reuptake Reuptake Transporter Neurotransmitter->Reuptake Synaptic Clearance Metabolites Inactive Metabolites MAO->Metabolites

Metabolism of monoamine neurotransmitters by monoamine oxidase.

Conclusion

While direct data on this compound derivatives as enzyme inhibitors is limited, the broader class of furan-containing compounds demonstrates significant potential for the inhibition of key enzymes such as α-glucosidase, acetylcholinesterase, and monoamine oxidase. The presented data on structurally related furan derivatives, along with detailed experimental protocols, provides a valuable resource for researchers in the field of drug discovery and development. The diverse inhibitory profiles and mechanisms of action highlight the versatility of the furan scaffold and warrant further investigation into the synthesis and biological evaluation of novel derivatives, including those of this compound, to explore their therapeutic potential.

References

Comparative study of the stability of furan-based compounds under acidic and basic conditions.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of furan-based compounds is critical for ensuring the efficacy, safety, and shelf-life of a potential therapeutic. This guide provides a comparative analysis of the stability of key furan derivatives under both acidic and basic conditions, supported by experimental data and detailed protocols.

Furan and its derivatives are prevalent scaffolds in numerous pharmaceuticals and natural products. However, the furan ring is susceptible to degradation under various pH conditions, which can impact the compound's integrity and lead to the formation of potentially undesirable byproducts. This guide aims to provide a clear comparison of the stability of common furan-based compounds to aid in the selection of appropriate candidates and the design of stable formulations.

Comparative Stability Analysis

The stability of furan-based compounds is significantly influenced by the nature of substituents on the furan ring and the pH of the environment. Generally, electron-withdrawing groups tend to increase the stability of the furan ring, particularly under acidic conditions.

Acidic Conditions

Under acidic conditions, the degradation of furans is primarily initiated by the protonation of the furan ring, most favorably at the α-carbon position.[1] This protonation makes the ring susceptible to nucleophilic attack, often by water, leading to ring-opening and the formation of various degradation products.[1]

A comparative study on the stability of several furan derivatives in the presence of sulfuric acid (H₂SO₄) revealed significant differences in their degradation. The degree of conversion, which indicates the extent of degradation, was measured for each compound.

CompoundSubstituent(s)SolventAdditiveConversion (%)
FuranNoneAcetonitrileH₂SO₄High Degradation*
Furfural-CHOAcetonitrileH₂SO₄85
Furfuryl Alcohol-CH₂OHAcetonitrileH₂SO₄100
2,5-Furandicarboxylic acid (FDCA)-COOH at C2 and C5AcetonitrileH₂SO₄0
Dimethyl 2,5-furandicarboxylate (FDME)-COOCH₃ at C2 and C5AcetonitrileH₂SO₄0
5-Hydroxymethylfurfural (HMF)-CHO, -CH₂OHAcetonitrileH₂SO₄100
2,5-Diformylfuran (DFF)-CHO at C2 and C5AcetonitrileH₂SO₄35

*While a specific percentage is not provided in the primary source, furan is known to be highly susceptible to acid-catalyzed polymerization and degradation.

Observations:

  • Furan itself is highly unstable in acidic conditions, readily undergoing polymerization.

  • The presence of two electron-withdrawing carboxyl or ester groups, as seen in FDCA and FDME, confers exceptional stability against acid-catalyzed degradation.[2]

  • Furfuryl alcohol and HMF, which contain a hydroxyl group, are highly unstable and completely degrade.[2]

  • Furfural and DFF, containing aldehyde groups, show significant but not complete degradation, with DFF being more stable than furfural due to the presence of two electron-withdrawing groups.[2]

Basic Conditions

The degradation of furan-based compounds under basic conditions proceeds through different mechanisms compared to acidic conditions. While less extensively studied, proposed pathways involve reactions of the substituents or the furan ring itself with hydroxide ions.

A similar comparative study was conducted using sodium hydroxide (NaOH) as the base.

CompoundSubstituent(s)SolventAdditiveConversion (%)
FuranNoneAcetonitrileNaOHModerate Degradation*
Furfural-CHOAcetonitrileNaOH100
Furfuryl Alcohol-CH₂OHAcetonitrileNaOH100
2,5-Furandicarboxylic acid (FDCA)-COOH at C2 and C5AcetonitrileNaOH0
Dimethyl 2,5-furandicarboxylate (FDME)-COOCH₃ at C2 and C5AcetonitrileNaOH0
5-Hydroxymethylfurfural (HMF)-CHO, -CH₂OHAcetonitrileNaOH100
2,5-Diformylfuran (DFF)-CHO at C2 and C5AcetonitrileNaOH35

*Quantitative data for furan itself was not specified, but it is generally more stable under basic than acidic conditions, though still susceptible to degradation.

Observations:

  • Similar to acidic conditions, FDCA and FDME exhibit excellent stability in the presence of a base.[2]

  • Furfural, furfuryl alcohol, and HMF are highly unstable and undergo complete degradation under basic conditions.[2]

  • DFF shows a similar level of stability in both acidic and basic environments.[2]

Experimental Protocols

To ensure the reproducibility and accuracy of stability studies, detailed and validated experimental protocols are essential. The following are generalized protocols for assessing the stability of furan-based compounds using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Stability Study Protocol (Forced Degradation)

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of a furan-based compound under acidic and basic stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the furan-based compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl or 0.1 M H₂SO₄).

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH), and dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Degradation:

    • To a known volume of the stock solution, add an equal volume of a basic solution (e.g., 0.1 M NaOH).

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 M HCl), and dilute with the mobile phase to a suitable concentration for analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the solvent to the same concentration as the stressed samples without the addition of acid or base.

  • Analysis: Analyze the stressed and control samples using a validated stability-indicating analytical method (e.g., HPLC-UV or GC-MS).

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample. Identify and quantify any major degradation products.

HPLC-UV Method for Furan Derivatives

This method is suitable for the simultaneous determination of furan, furfural, furfuryl alcohol, and furoic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and methanol (B).

    • Start with 100% A.

    • Increase B to 16% over 2.5 minutes.

    • Increase B to 100% between 10 and 10.5 minutes and hold until the end of the run.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Detection Wavelength: 220 nm (can be optimized based on the absorbance maxima of the compounds of interest).

  • Injection Volume: 10 µL.

GC-MS Method for Furan and Volatile Derivatives

This method is suitable for the analysis of volatile furan compounds.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 35 °C, hold for 5 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 25 °C/min and hold for 2 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer: Operated in full scan mode (m/z 35-350) or selected ion monitoring (SIM) mode for higher sensitivity.

Signaling Pathways and Experimental Workflows

Visualizing the degradation pathways and experimental workflows can provide a clearer understanding of the processes involved.

Acidic_Degradation_Pathway Furan Furan Derivative Protonated_Furan Protonated Furan (α-position) Furan->Protonated_Furan + H⁺ Nucleophilic_Attack Nucleophilic Attack (e.g., H₂O) Protonated_Furan->Nucleophilic_Attack Ring_Opened_Intermediate Ring-Opened Intermediate Nucleophilic_Attack->Ring_Opened_Intermediate Degradation_Products Degradation Products Ring_Opened_Intermediate->Degradation_Products Further Reactions

Caption: Acid-catalyzed degradation pathway of furan derivatives.

Stability_Testing_Workflow Start Start: Prepare Stock Solution Stress_Conditions Apply Stress Conditions (Acidic, Basic, Temp.) Start->Stress_Conditions Sampling Sample at Time Intervals Stress_Conditions->Sampling Neutralization Neutralize and Dilute Sampling->Neutralization Analysis Analyze by HPLC/GC-MS Neutralization->Analysis Data_Evaluation Evaluate Degradation (%) Analysis->Data_Evaluation

Caption: General workflow for a forced degradation stability study.

Conclusion

The stability of furan-based compounds under acidic and basic conditions is a critical parameter in drug development. This guide provides a comparative overview, highlighting that furan derivatives with electron-withdrawing groups, such as FDCA and FDME, exhibit superior stability. In contrast, compounds with hydroxyl or aldehyde functionalities, like furfuryl alcohol and HMF, are generally more prone to degradation. The provided experimental protocols and workflow diagrams offer a starting point for researchers to design and execute robust stability studies, ensuring the development of safe and effective furan-containing pharmaceuticals.

References

Safety Operating Guide

Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step approach to the safe disposal of 4-(Furan-3-yl)butan-2-one, a furan-containing ketone.

Hazard Profile Overview

Based on the characteristics of furan and ketone functional groups, this compound is anticipated to exhibit the following hazards:

  • Flammability: The presence of the butanone structure suggests that the compound is likely a flammable liquid.[1][2]

  • Eye Irritation: Similar ketones and furans are known to cause serious eye irritation.[1]

  • Toxicity: Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[3]

  • Peroxide Formation: Furan compounds may form explosive peroxides upon exposure to air and light.[4]

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the table below summarizes key data for related compounds to provide a contextual understanding of potential hazards.

Property2-Butanone (Methyl Ethyl Ketone)Furan
CAS Number 78-93-3110-00-9
Flash Point -9 °C (15.8 °F)-36 °C (-32.8 °F)
Flammability Limits Lower: 1.8%, Upper: 10%Lower: 2.3%, Upper: 14.3%
Acute Oral Toxicity (LD50) 2737 mg/kg (Rat)[3]1 mg/kg (Rat)
GHS Hazard Statements H225: Highly flammable liquid and vaporH319: Causes serious eye irritationH336: May cause drowsiness or dizzinessH224: Extremely flammable liquid and vaporH302: Harmful if swallowedH331: Toxic if inhaledH350: May cause cancer

Experimental Protocols: Disposal Procedures

The proper disposal of this compound requires a multi-step approach to ensure safety and regulatory compliance.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (e.g., nitrile)
  • Safety goggles or a face shield
  • Flame-retardant lab coat

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Collect the waste in a designated, properly labeled, and sealed hazardous waste container.[5][6] The container should be made of a material compatible with organic solvents.

  • The label should clearly identify the contents as "Hazardous Waste," list "this compound," and indicate the associated hazards (e.g., Flammable, Irritant).[5]

3. Storage of Chemical Waste:

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2]

  • Store in a designated satellite accumulation area for hazardous waste.

  • Ensure the container is kept tightly closed to prevent the release of vapors.[2][6]

4. Disposal Pathway:

  • Never dispose of this compound down the drain or in the regular trash.[4][5] This can lead to environmental contamination and potential ignition hazards in the plumbing or waste system.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for documenting and tracking the hazardous waste.

5. Spill and Decontamination Procedures:

  • In the event of a small spill, absorb the material with a non-combustible absorbent material like vermiculite or sand.[4]

  • Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.

  • Ventilate the area of the spill.

  • For large spills, evacuate the area and contact your institution's emergency response team.[5]

  • Decontaminate any surfaces or equipment that came into contact with the chemical using soap and water. Dispose of the cleaning materials as hazardous waste.[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) CollectWaste Collect Waste in a Designated Container PPE->CollectWaste LabelContainer Label Container as 'Hazardous Waste' with Chemical Name CollectWaste->LabelContainer StoreWaste Store in a Cool, Dry, Well-Ventilated Area LabelContainer->StoreWaste IgnitionSources Away from Ignition Sources StoreWaste->IgnitionSources ContactEHS Contact Institutional EHS for Pickup StoreWaste->ContactEHS NoDrain Do NOT Pour Down Drain NoTrash Do NOT Dispose in Trash

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.

References

Personal protective equipment for handling 4-(Furan-3-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 4-(Furan-3-yl)butan-2-one. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Hazard Summary

  • Furan Moiety: Furan is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled, causes skin irritation, is suspected of causing genetic defects, and may cause cancer.[1][2] It may also form explosive peroxides upon exposure to air and light.[2]

  • Ketone Moiety (similar to 2-Butanone/MEK): 2-Butanone is a highly flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness.[3][4] Prolonged or repeated exposure can lead to skin dryness or cracking.[3]

Therefore, this compound should be handled as a flammable, potentially carcinogenic, and irritant compound with potential for peroxide formation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure personal safety. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Hand Protection Double gloving is recommended. Use a pair of disposable nitrile gloves as a base layer. The outer layer should be a robust, chemical-resistant glove specifically designed for handling ketones, such as those made from butyl rubber or specialized laminates.[5][6][7]
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[8] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[8][9]
Body Protection A flame-resistant laboratory coat should be worn and kept buttoned.[8] For operations with a higher risk of splashes, a chemical-resistant apron or coveralls should be used.[9][10]
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or during a spill, a respirator with an organic vapor cartridge is required.[8][10]
Foot Protection Closed-toe, chemical-resistant shoes must be worn in the laboratory at all times.[8][9]

Experimental Workflow and Safety Protocols

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_aliquot Aliquot Required Amount in Fume Hood prep_materials->handle_aliquot Proceed to Handling handle_reaction Perform Experiment handle_aliquot->handle_reaction handle_close Securely Close Container handle_reaction->handle_close cleanup_decontaminate Decontaminate Glassware and Surfaces handle_close->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste in Accordance with Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe Handling Workflow for this compound

Operational and Disposal Plans

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4]

  • Keep containers tightly closed to prevent the formation of explosive peroxides and to minimize exposure to air and light.[2]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

Spill Management:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Collect: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal:

  • All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

  • Containers should be clearly labeled with the chemical name and associated hazards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.